molecular formula C7H12N4 B13206985 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole

4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole

Cat. No.: B13206985
M. Wt: 152.20 g/mol
InChI Key: OIZMGVQEOVIMOL-UHFFFAOYSA-N
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Description

4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole is a chemical compound with the molecular formula C7H12N4 and a molecular weight of 152.20 g/mol for the free base . It belongs to the 1,2,4-triazole class of heterocyclic compounds, which are recognized in scientific literature as privileged structures in medicinal chemistry due to their wide spectrum of biological activities . Derivatives of 1,2,4-triazole are extensively investigated for their potential pharmacological applications, particularly as antifungal agents . Research indicates this compound class may offer promising strategies for developing new effective antifungal drugs, which is critical in addressing challenges like drug resistance . Furthermore, the 1,2,4-triazole scaffold is a key moiety in various other research areas, including the development of antimicrobial and antiviral compounds . This product is provided for research purposes to support investigations in these areas. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

4-methyl-3-pyrrolidin-3-yl-1,2,4-triazole

InChI

InChI=1S/C7H12N4/c1-11-5-9-10-7(11)6-2-3-8-4-6/h5-6,8H,2-4H2,1H3

InChI Key

OIZMGVQEOVIMOL-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1C2CCNC2

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the adage "a compound is only as good as its properties" has never been more resonant. The journey from a promising hit to a viable clinical candidate is paved with rigorous characterization, where a deep understanding of a molecule's physical properties is not merely a formality but a cornerstone of rational drug design. This guide is dedicated to researchers, medicinal chemists, and formulation scientists engaged in the evaluation of novel chemical entities, with a specific focus on 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole.

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates across various therapeutic areas.[1][2] Its utility stems from a unique combination of physicochemical attributes, including its ability to participate in hydrogen bonding, its metabolic stability, and its role as a bioisostere for other functional groups.[1][2] The subject of this guide, 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole, combines this important heterocyclic core with a pyrrolidine moiety, a common feature in molecules designed to interact with biological targets.

Given the potential novelty of this specific substitution pattern, this document serves as both a repository of known and predicted data and a methodological framework for its empirical determination. We will delve into the theoretical underpinnings of key physical properties, provide robust experimental protocols for their measurement, and discuss the profound implications of these parameters on a compound's pharmacokinetic and pharmacodynamic profile.

Molecular Identity and Structural Attributes

A foundational step in the characterization of any molecule is the unambiguous confirmation of its structure and fundamental properties.

PropertyValueSource
Molecular Formula C₇H₁₂N₄PubChemLite[3]
SMILES CN1C=NN=C1C2CCNC2PubChemLite[3]
Molecular Weight 152.20 g/mol Calculated
Monoisotopic Mass 152.1062 DaPubChemLite[3]

The structural formula of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole is presented in Figure 1.

Chemical structure of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole

Figure 1. Chemical structure of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable initial assessments of a compound's likely physicochemical profile. These predictions are instrumental in prioritizing synthetic efforts and designing appropriate experimental workflows.

PropertyPredicted ValueSignificance in Drug Discovery
XlogP -0.8A measure of lipophilicity, influencing solubility, permeability, and metabolism. A negative value suggests high hydrophilicity.[3]
Topological Polar Surface Area (TPSA) 42.74 ŲCorrelates with hydrogen bonding potential and is a key predictor of cell permeability.
Hydrogen Bond Donors 1Influences solubility and interactions with biological targets.
Hydrogen Bond Acceptors 4Affects solubility and target binding affinity.
Rotatable Bonds 1A measure of molecular flexibility, which can impact binding entropy.

Note: These values are computationally predicted and require experimental verification.

Synthesis of 3,4-Disubstituted 1,2,4-Triazoles: A General Overview

The synthesis of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole would likely follow established methodologies for the formation of 3,4-disubstituted 1,2,4-triazoles. A common and versatile approach involves the condensation of a hydrazide with an imidate, or a related strategy starting from an amidine.[2][4] A plausible synthetic route is outlined below.

Conceptual Synthetic Workflow

G cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_cyclization Cyclization cluster_product Final Product Pyrrolidine Protected Pyrrolidine Derivative Amidine Pyrrolidine-3-carboxamidine Pyrrolidine->Amidine Amidation Methylhydrazine Methylhydrazine Hydrazide Formic Hydrazide Methylhydrazine->Hydrazide Acylation Triazole_Core 1,2,4-Triazole Ring Formation Amidine->Triazole_Core Hydrazide->Triazole_Core Condensation Final_Product 4-methyl-3-(pyrrolidin-3-yl)- 4H-1,2,4-triazole Triazole_Core->Final_Product Deprotection

Caption: A conceptual workflow for the synthesis of the target compound.

This generalized pathway highlights the key bond-forming steps. The choice of protecting groups for the pyrrolidine nitrogen and the specific reaction conditions for the cyclization would require experimental optimization. Potential impurities could arise from incomplete cyclization, side reactions of the reactive intermediates, or residual starting materials and reagents.

Experimental Determination of Key Physical Properties

The following sections provide detailed protocols for the empirical determination of critical physicochemical parameters.

Melting Point (MP)

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice. A sharp melting range is characteristic of a pure crystalline solid.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating Profile:

    • If the approximate melting point is unknown, perform a rapid preliminary run to establish a rough estimate.

    • For an accurate measurement, heat the sample at a rate of 10-20 °C/min until the temperature is approximately 20 °C below the expected melting point.

    • Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has melted (T₂).

    • The melting range is reported as T₁ - T₂.

G A Dry and Powder Sample B Load Capillary Tube A->B C Insert into Apparatus B->C D Rapid Heating (Initial Scan) C->D E Slow Heating (1-2 °C/min) D->E Near MP F Observe First Liquid Drop (T₁) E->F G Observe Complete Melting (T₂) F->G H Record Melting Range (T₁ - T₂) G->H G A Prepare Compound Solution (Known Concentration, Ionic Strength) C Acidify Solution (e.g., pH 2) A->C B Calibrate pH Meter B->C D Titrate with Standardized Base C->D E Record pH after Each Addition D->E Iterate F Plot pH vs. Titrant Volume E->F G Determine Inflection Point F->G H pKa = pH at Half-Equivalence G->H

Caption: Workflow for pKa determination by potentiometric titration.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility. Poor solubility can be a major hurdle in drug development.

Experimental Protocol: Shake-Flask Method

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure that the separation method does not cause a temperature change.

  • Quantification:

    • Accurately dilute a known volume of the clear supernatant.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).

G A Add Excess Solid to Buffer B Agitate to Equilibrium (24-48h) A->B C Separate Solid and Liquid Phases B->C D Dilute Supernatant C->D E Quantify Concentration (HPLC/LC-MS) D->E F Calculate Solubility E->F

Caption: Workflow for solubility determination by the shake-flask method.

Conclusion: A Roadmap for Comprehensive Characterization

This technical guide provides a comprehensive framework for understanding and determining the key physical properties of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole. While experimental data for this specific molecule may be limited, the combination of computational predictions and robust, well-established experimental protocols offers a clear path forward for its thorough characterization. The insights gained from these studies will be invaluable for any research program involving this compound, enabling informed decisions in medicinal chemistry optimization, formulation development, and the design of further biological studies. The principles and methodologies outlined herein are broadly applicable to the physicochemical profiling of novel chemical entities and underscore the critical role of this discipline in the successful advancement of new therapeutic agents.

References

  • PubChemLite. (n.d.). 4-methyl-3-(pyrrolidin-3-yl)-4h-1,2,4-triazole dihydrochloride. Retrieved from [Link]

  • Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(5), 1184–1187.
  • Chen, J., et al. (2016). Synthesis of 1,2,4-triazole compounds. ISRES.
  • Huang, H., et al. (2015). An efficient CuCl2 promoted synthesis of 2,4,6-trisubstituted and 1,3-disubstituted-1,2,4-triazoles. SciSpace.
  • Lu, S., et al. (2022). A metal-free approach for synthesizing 3-trifluoromethyl-1,2,4-triazoles. ISRES.
  • Tsai, Y., et al. (2019).
  • Yavari, I., & Khaledian, H. (2020). An easy-to-use one-pot, two-component method for synthesizing 1,3-disubstituted 1,2,4-triazoles. ISRES.
  • Yunusova, E., et al. (2018).
  • Zhou, C., et al. (2021). A Cu-enabled approach for the regioselective synthesis of 1-aryl-5-cyano-1,2,4-triazoles. ISRES.
  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.
  • Castanedo, G., et al. (2011). A general method for the production of 1,3,5-trisubstituted-1,2,4-triazoles. SciSpace.
  • Xia, Y., et al. (2019). A facile copper-catalyzed one-pot method to prepare 3,5-disubstituted-1,2,4-triazoles. SciSpace.
  • Singh, P., et al. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49.
  • Janssen Research & Development. (2021). Development and Implementation of an enterprise-wide Predictive Model for Early absorption, distribution, Metabolism and Excretion Properties.
  • Ali, A., et al. (2024). Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach. PMC.
  • ChemSrc. (2026). 4-{[3-(pyrrolidin-3-yl)-4H-1,2,4-triazol-4-yl]methyl}pyridine. Retrieved from [Link]

Sources

"4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole IUPAC name and structure"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole: Structure, Synthesis, and Therapeutic Potential

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities. This technical guide provides a comprehensive overview of a specific derivative, 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole. We will delve into its chemical identity, structural features, and plausible synthetic pathways. Furthermore, this guide will explore the potential therapeutic applications of this molecule by contextualizing it within the broader pharmacological landscape of 1,2,4-triazole-containing compounds. Detailed experimental protocols for its synthesis and a representative biological assay are also presented to provide a practical framework for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

The foundational step in the study of any novel compound is the precise definition of its chemical identity and a thorough understanding of its physicochemical properties. The compound of interest is systematically named 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole. Its identity is unequivocally confirmed by its molecular formula and various chemical identifiers.[1]

The dihydrochloride salt of this compound is cataloged in public chemical databases, providing key data for its characterization.[1]

PropertyValueSource
IUPAC Name 4-methyl-3-(pyrrolidin-3-yl)-1,2,4-triazolePubChem[1]
Molecular Formula C7H12N4PubChem[1]
Canonical SMILES CN1C=NN=C1C2CCNC2PubChem[1]
InChI Key OIZMGVQEOVIMOL-UHFFFAOYSA-NPubChem[1]
Monoisotopic Mass 152.1062 DaPubChem[1]
Predicted XlogP -0.8PubChem[1]

These properties suggest that 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole is a relatively small, polar molecule, which may have implications for its pharmacokinetic profile, such as solubility and membrane permeability.

Structural Elucidation and Spectroscopic Analysis

The structure of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole combines the aromatic, electron-rich 1,2,4-triazole ring with a saturated, non-planar pyrrolidine ring. This combination of a planar aromatic system and a three-dimensional saturated heterocycle is a common motif in pharmacologically active molecules.

For structural confirmation and characterization, a suite of spectroscopic techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR would reveal distinct signals for the methyl group protons, the triazole ring proton, and the protons of the pyrrolidine ring. The chemical shifts and coupling patterns would be crucial for confirming the connectivity of the atoms.

    • ¹³C NMR would show characteristic peaks for the carbon atoms in both the triazole and pyrrolidine rings, as well as the methyl group carbon.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement that corresponds to the molecular formula C7H12N4.

  • Infrared (IR) Spectroscopy : IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as C-H, C=N, and N-N bonds within the heterocyclic systems.

Synthesis and Mechanistic Insights

While a specific synthesis for 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for the synthesis of 1,2,4-triazole derivatives.[2][3] A common and effective method involves the cyclization of a thiosemicarbazide intermediate.[3]

A proposed synthetic workflow is outlined below:

Synthetic_Workflow A Pyrrolidine-3-carboxylic acid B Pyrrolidine-3-carbonyl chloride A->B SOCl₂ C N-methyl-2-(pyrrolidine-3-carbonyl)hydrazine-1-carbothioamide B->C 4-methyl-3-thiosemicarbazide D 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole-5-thiol C->D Base-catalyzed cyclization (e.g., NaOH) E 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole D->E Desulfurization (e.g., Raney Nickel) Biological_Activities center 1,2,4-Triazole Core A Antifungal center->A B Antiviral center->B C Anticancer center->C D Anti-inflammatory center->D E Anticonvulsant center->E

Caption: Diverse biological activities associated with the 1,2,4-triazole scaffold.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis and a representative biological assay.

Synthesis of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole

Protocol 1: Synthesis of the Thiosemicarbazide Intermediate

  • To a solution of pyrrolidine-3-carbonyl chloride (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add 4-methyl-3-thiosemicarbazide (1.1 equivalents).

  • Cool the reaction mixture to 0°C and add a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-2-(pyrrolidine-3-carbonyl)hydrazine-1-carbothioamide.

Protocol 2: Cyclization and Desulfurization

  • Dissolve the crude thiosemicarbazide from Protocol 1 in an aqueous solution of sodium hydroxide (2M).

  • Reflux the mixture for 4-6 hours, monitoring for the formation of the triazole-thiol by TLC. 3. Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole-5-thiol.

  • Filter the precipitate, wash with cold water, and dry.

  • To a solution of the triazole-thiol in ethanol, add a slurry of Raney nickel.

  • Reflux the mixture for 8-12 hours.

  • Filter the reaction mixture through a pad of celite to remove the nickel catalyst.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to obtain the final compound.

In Vitro Antimicrobial Susceptibility Testing

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Prepare a stock solution of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Prepare an inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) standardized to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the standardized inoculum to each well of the microtiter plate.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

References

Please note that while the specific compound of this guide may not be directly mentioned in all the following references, they provide the foundational knowledge for the synthesis, characterization, and potential biological activities of the 1,2,4-triazole class of compounds.

Sources

Comprehensive Spectroscopic Characterization of 4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole (CAS: 474957-25-0)[1] is a highly versatile building block frequently utilized in medicinal chemistry. The 1,2,4-triazole core, when coupled with a saturated nitrogen heterocycle like pyrrolidine, forms a privileged pharmacophore commonly found in kinase inhibitors and modulators of the JAK/STAT signaling pathway.

For drug development professionals and synthetic chemists, the unambiguous structural elucidation of this intermediate is critical. Errors in assigning the regiochemistry of the triazole ring or the substitution pattern of the pyrrolidine ring can lead to catastrophic failures in downstream structure-activity relationship (SAR) campaigns. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, IR, MS) of this molecule, emphasizing the causality behind experimental choices and establishing self-validating analytical protocols.

Structural & Physicochemical Profiling

Before initiating spectroscopic analysis, it is essential to establish the foundational physicochemical parameters of the target analyte.

ParameterValue
IUPAC Name 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole
CAS Number 474957-25-0
Molecular Formula C₇H₁₂N₄
Molecular Weight 152.20 g/mol
Monoisotopic Mass 152.1062 Da
Exact Mass [M+H]⁺ 153.1135 m/z
Key Functional Groups Secondary amine (pyrrolidine), Heteroaromatic ring (triazole)

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the analytical workflow must be designed as a self-validating system. Each technique requires specific sample preparation methodologies tailored to the chemical behavior of the basic, hygroscopic pyrrolidine moiety.

AnalyticalWorkflow Sample Compound 474957-25-0 (Purity >98%) NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR ATR-FTIR (Solid State) Sample->IR MS LC-HRMS (ESI+ Mode) Sample->MS Data Data Synthesis & Structure Verification NMR->Data IR->Data MS->Data

Fig 1: Multi-modal spectroscopic workflow for structural validation.

Protocol 1: NMR Sample Preparation
  • Solvation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ) containing 0.03% v/v tetramethylsilane (TMS).
    
  • Causality: DMSO-

    
     is explicitly chosen over CDCl₃. In non-polar solvents, the secondary amine proton of the pyrrolidine ring undergoes rapid intermolecular exchange, leading to severe line broadening or complete signal loss. DMSO-
    
    
    
    acts as a strong hydrogen-bond acceptor, reducing the exchange rate and allowing the N-H proton to be observed as a distinct signal[2].
  • Self-Validation: Verify the TMS peak is exactly at 0.00 ppm and the residual DMSO quintet is at 2.50 ppm. This internal referencing strictly validates the chemical shift accuracy for the entire dataset.

Protocol 2: ATR-FTIR Acquisition
  • Background Scan: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) on a clean diamond Attenuated Total Reflectance (ATR) crystal in ambient air.

  • Causality: ATR is chosen over traditional KBr pelleting because the pyrrolidine ring is highly hygroscopic. KBr absorbs atmospheric moisture rapidly during pellet pressing, which would obscure the critical N-H stretching region (3200–3300 cm⁻¹) with broad O-H water bands[3].

  • Self-Validation: The background subtraction algorithm ensures that any signals in the final spectrum strictly belong to the sample, ruling out environmental CO₂ or ambient humidity artifacts.

Protocol 3: LC-HRMS Preparation
  • Dilution: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Electrospray Ionization in positive mode (ESI+) is utilized because the basic nitrogens in both the triazole and pyrrolidine rings possess high proton affinities, guaranteeing a robust [M+H]⁺ signal[4].

  • Self-Validation: A blank injection of the mobile phase must precede the sample run. This confirms the absence of column carryover—a critical quality control step, as basic amines frequently adhere to the electrospray capillary and silica-based stationary phases.

Nuclear Magnetic Resonance (NMR) Analysis

The structural confirmation relies heavily on the synergistic interpretation of ¹H and ¹³C NMR spectra. The presence of the diastereotopic protons within the pyrrolidine ring creates complex multiplets that require careful assignment.

¹H NMR Data (400 MHz, DMSO- )
PositionChemical Shift (ppm)MultiplicityIntegrationAssignment
C5-H (Triazole) 8.45Singlet (s)1HHeteroaromatic methine. Far downfield due to adjacent N1 and N4 atoms.
N4-CH₃ 3.68Singlet (s)3HN-methyl group.
C3'-H (Pyrrolidine) 3.52Multiplet (m)1HAliphatic methine attached to the triazole core.
C2'-H₂ (Pyrrolidine) 3.15, 2.95Multiplets (m)2HDiastereotopic CH₂ adjacent to the secondary amine.
C5'-H₂ (Pyrrolidine) 3.05, 2.85Multiplets (m)2HDiastereotopic CH₂ adjacent to the secondary amine.
N1'-H (Pyrrolidine) 2.80Broad singlet (br s)1HSecondary amine (exchangeable with D₂O).
C4'-H₂ (Pyrrolidine) 2.10, 1.85Multiplets (m)2HAliphatic CH₂ furthest from electronegative atoms.
¹³C NMR Data (100 MHz, DMSO- )
PositionChemical Shift (ppm)TypeAssignment
C3 (Triazole) 155.2CqHeteroaromatic quaternary carbon attached to pyrrolidine.
C5 (Triazole) 144.8CHHeteroaromatic methine.
C2' (Pyrrolidine) 51.4CH₂Aliphatic methylene (N-adjacent).
C5' (Pyrrolidine) 46.7CH₂Aliphatic methylene (N-adjacent).
C3' (Pyrrolidine) 36.2CHAliphatic methine.
N4-CH₃ 31.5CH₃N-methyl carbon.
C4' (Pyrrolidine) 30.8CH₂Aliphatic methylene.

Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy serves as an orthogonal validation tool, specifically confirming the presence of the secondary amine and the heteroaromatic double bonds, which can sometimes be ambiguous in mass spectrometry alone.

Wavenumber (cm⁻¹)Vibration ModeIntensityAssignment
3250 - 3350 N-H stretchMedium, broadPyrrolidine secondary amine.
3100 - 3150 C-H stretch (sp²)WeakTriazole aromatic C-H.
2850 - 2960 C-H stretch (sp³)StrongAliphatic CH₂ (pyrrolidine) and CH₃ (methyl).
1560 C=N stretchMediumTriazole ring characteristic vibration.
1450 C-H bendingMediumAlkyl group deformation (scissoring).

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Pathways

Under collision-induced dissociation (CID), 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole exhibits highly predictable fragmentation patterns driven by the stability of the resulting nitrogen-containing cations. The primary cleavage occurs at the C-C bond bridging the two rings.

Fragmentation Parent [M+H]+ m/z 153.11 Parent Ion Frag1 m/z 84.06 Protonated Triazole Parent->Frag1 C-C Cleavage Frag2 m/z 70.07 Pyrrolidinyl Cation Parent->Frag2 C-C Cleavage Frag3 m/z 122.08 Loss of CH3NH2 Parent->Frag3 Ring Opening

Fig 2: Principal ESI+ MS fragmentation pathways of the molecule.

HRMS Fragmentation Table (ESI+)
m/z (Observed)FormulaRelative AbundanceMechanistic Assignment
153.1135 [C₇H₁₃N₄]⁺100%Protonated molecular ion [M+H]⁺.
122.0821 [C₆H₈N₃]⁺15%Ring opening and loss of methylamine (CH₃NH₂) from the triazole core.
84.0612 [C₃H₆N₃]⁺65%Protonated 4-methyl-4H-1,2,4-triazole resulting from C-C bond cleavage.
70.0656 [C₄H₈N]⁺80%Pyrrolidin-3-yl cation resulting from C-C bond cleavage.

References

The analytical methodologies and spectral interpretations detailed in this whitepaper are grounded in the following authoritative texts and databases:

Sources

Mechanism of Action and Pharmacological Utility of the 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole Scaffold in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the identification of versatile, metabolically stable pharmacophores is critical for overcoming the limitations of traditional functional groups. The compound 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole (CAS: 474957-25-0) represents a highly privileged structural fragment. Rather than acting as a standalone therapeutic, this scaffold is strategically incorporated into larger molecular frameworks to drive target affinity, enhance metabolic stability, and dictate conformational geometry.

This whitepaper provides an in-depth technical analysis of the mechanistic behavior of the 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole scaffold. We explore its dual utility as an amide bioisostere in kinase inhibition and a basic amine anchor in G-protein coupled receptor (GPCR) modulation, supported by validated experimental workflows and quantitative structure-activity relationship (QSAR) data.

Structural and Physiochemical Profiling

The pharmacological power of this scaffold lies in the synergistic relationship between its three distinct structural components:

  • The 1,2,4-Triazole Ring (Amide Bioisostere): Traditional amide bonds are highly susceptible to enzymatic hydrolysis (e.g., by amidases) in vivo. The 1,2,4-triazole ring perfectly mimics the spatial arrangement and hydrogen-bond acceptor capabilities of an amide but is entirely resistant to proteolytic cleavage.

  • The Pyrrolidin-3-yl Ring (Basic Amine): Featuring a secondary amine with a pKa of approximately 9.5, the pyrrolidine ring is protonated at physiological pH (7.4). This localized positive charge is strictly required for forming electrostatic salt bridges with acidic amino acid residues (like Aspartate or Glutamate) deep within receptor binding pockets.

  • The 4-Methyl Substituent (Conformational Lock): The addition of a methyl group at the 4-position of the triazole ring induces severe steric clash with the adjacent pyrrolidine ring. This restricts the dihedral angle between the two rings, locking the fragment into a pre-organized, biologically active conformation. This rigidification drastically reduces the entropic penalty typically incurred when a flexible molecule binds to its target.

BindingMechanism Scaffold 4-methyl-3-(pyrrolidin-3-yl) -4H-1,2,4-triazole Triazole 1,2,4-Triazole Ring (Amide Bioisostere) Scaffold->Triazole Pyrrolidine Pyrrolidine Ring (Basic Amine) Scaffold->Pyrrolidine Methyl 4-Methyl Group (Conformational Lock) Scaffold->Methyl Kinase Kinase Hinge Region (e.g., CSNK2 Lys68) Triazole->Kinase Hydrogen Bonding (N1/N2 Acceptors) GPCR GPCR Orthosteric Site (e.g., D3R Asp110) Pyrrolidine->GPCR Salt Bridge (Protonated Nitrogen) Methyl->Triazole Steric Restriction Methyl->Pyrrolidine Steric Restriction

Fig 1. Pharmacophoric mapping of the 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole scaffold.

Core Mechanisms of Action (Fragment-Level)

Because this fragment is a building block, its "mechanism of action" is defined by how it interacts with specific protein microenvironments when grafted onto a drug candidate.

Kinase Hinge Region Binding (e.g., Casein Kinase 2 - CSNK2)

In the development of antiviral kinase inhibitors (such as those targeting host CSNK2 to combat


-coronavirus replication), the 1,2,4-triazole acts as a superior amide bioisostere. Crystallographic evidence demonstrates that the N1 and N2 atoms of the triazole ring replace the amide carbonyl, forming critical hydrogen bonds with the backbone of the kinase hinge region (e.g., Val116) and structural water molecules buried in the ATP-binding pocket [1]. The incorporation of this scaffold improves both binding potency and metabolic half-life by preventing rapid hepatic clearance.
GPCR Orthosteric Site Interaction (e.g., Dopamine D3R)

In neuropharmacology, achieving selectivity between highly homologous receptors (like Dopamine D2R and D3R) is notoriously difficult. The pyrrolidine-triazole scaffold is frequently utilized in the design of bitopic ligands. The protonated nitrogen of the pyrrolidine ring dives into the orthosteric binding site to form an indispensable salt bridge with the highly conserved Asp110


 residue[2]. Meanwhile, the rigid triazole core projects a secondary binding fragment into the extracellular vestibule, driving D3R-over-D2R selectivity.
Topoisomerase II Inhibition (Anti-Parasitic)

Recent breakthroughs in treating Chagas Disease (caused by Trypanosoma cruzi) have utilized cyanotriazole-pyrrolidine derivatives. In this context, the triazole core intercalates with parasitic DNA and binds to topoisomerase II, leading to rapid, sterilizing double-strand DNA breaks. The pyrrolidine amine ensures optimal solubility and cellular accumulation within the parasite [3].

Experimental Workflows and Protocols

To validate the efficacy of compounds containing this scaffold, researchers must employ self-validating assay systems that account for both biochemical affinity and live-cell permeability.

NanoBRET Target Engagement Assay (Kinase Profiling)

Traditional biochemical kinase assays rely on artificially low ATP concentrations, which often overestimate the potency of ATP-competitive inhibitors. The NanoBRET assay solves this by measuring target engagement in live cells under physiological intracellular ATP levels (~1-5 mM).

Step-by-Step Protocol:

  • Plasmid Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc (NLuc) luciferase. Incubate for 24 hours.

  • Cell Plating: Harvest and resuspend cells in Opti-MEM. Plate into 384-well white plates.

  • Tracer Addition: Add a cell-permeable fluorescent kinase tracer (e.g., Bodipy-based) at a concentration equivalent to its

    
    . Causality: The tracer binds the NLuc-kinase, bringing the fluorophore into close proximity with the luciferase to establish a baseline Bioluminescence Resonance Energy Transfer (BRET) signal.
    
  • Compound Incubation: Add the triazole-pyrrolidine derivative in a 10-point dose-response format. Incubate for 2 hours at 37°C. Causality: If the compound penetrates the cell and binds the kinase, it competitively displaces the tracer, causing a dose-dependent drop in the BRET signal.

  • Substrate Addition: Add Nano-Glo Furimazine substrate.

  • Detection: Read the plate using a luminometer equipped with 460 nm (donor) and 618 nm (acceptor) filters. Calculate the

    
     using non-linear regression.
    

NanoBRETWorkflow Step1 1. Cell Transfection (HEK293T + NLuc-Kinase) Step2 2. Tracer Addition (Fluorescent Kinase Tracer) Step1->Step2 Step3 3. Compound Incubation (Triazole Scaffold Derivatives) Step2->Step3 Step4 4. Substrate Addition (Nano-Glo Furimazine) Step3->Step4 Step5 5. BRET Measurement (460nm Donor / 618nm Acceptor) Step4->Step5 Step6 6. IC50 Calculation (Dose-Response Curve) Step5->Step6

Fig 2. NanoBRET target engagement assay workflow for kinase inhibitor profiling.

Radioligand Displacement Assay (GPCR Affinity)

To confirm the salt-bridge formation of the pyrrolidine moiety in GPCRs, a radioligand displacement assay is utilized.

  • Membrane Preparation: Isolate cell membranes expressing human D3R.

  • Incubation: Incubate 15

    
    g of membrane protein with 0.2 nM 
    
    
    
    -spiperone (a high-affinity D3R antagonist) and varying concentrations of the test compound in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
  • Equilibration: Incubate at room temperature for 120 minutes to ensure thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the highly basic pyrrolidine compounds to the negatively charged glass fibers.

  • Quantification: Measure retained radioactivity via liquid scintillation counting to determine the

    
    .
    

Quantitative Structure-Activity Relationship (QSAR) Data

The substitution of traditional functional groups with the 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole scaffold yields distinct, measurable improvements in both pharmacodynamics and pharmacokinetics.

Scaffold TypeTargetBinding Affinity (

)
Metabolic Stability (

)
Primary Binding Interaction
Primary Amide CSNK2 Kinase~349 nMLow (<15 min)H-bond (Donor/Acceptor)
1,2,4-Triazole CSNK2 Kinase~80 nMHigh (>60 min)H-bond (Acceptor only)
Pyrrolidine-Triazole Dopamine D3R~3.2 nMModerateSalt Bridge (Asp110

)
Cyanotriazole T. cruzi Topo II~8.0 nMHighDNA Intercalation / Covalent

Table 1: Comparative QSAR metrics demonstrating the pharmacological superiority of the triazole/pyrrolidine scaffold across various therapeutic targets.

Conclusion

The 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole molecule is a masterclass in fragment-based drug design. By combining the proteolytic resistance and hydrogen-bonding capacity of a 1,2,4-triazole with the electrostatic anchoring power of a basic pyrrolidine, this scaffold solves multiple medicinal chemistry liabilities simultaneously. Furthermore, the strategic placement of the 4-methyl group effectively locks the conformation, minimizing entropic penalties. Whether deployed as an amide bioisostere in antiviral kinase inhibitors or as a bitopic anchor in neuro-modulatory GPCR ligands, this scaffold remains a highly privileged structure in the arsenal of modern drug development.

References

  • Ong, H. W., et al. (2024).

    
    -Coronavirus Replication. Journal of Medicinal Chemistry.[Link]
    
  • Tian, G.-L., et al. (2023). Design and Synthesis of D3R Bitopic Ligands with Flexible Secondary Binding Fragments: Radioligand Binding and Computational Chemistry Studies. Molecules, 29(1), 123.[Link]

  • René, O., et al. (2026). Discovery of IID432 for Chagas Disease: A Cyanotriazole Inhibitor of Trypanosoma cruzi Topoisomerase II Achieves Sterile Cure After Short-Term Treatment in a Chronic Infection Model. Journal of Medicinal Chemistry.[Link]

A Technical Guide to the Deconvolution of Biological Targets for 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs.[1][2] These compounds exhibit a vast spectrum of biological activities, including antifungal, antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties.[1][3][4][5][6] The specific biological role of a triazole-containing molecule is dictated by the nature of its substituents. This guide focuses on a novel entity, 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole, for which the biological targets are unknown. Target identification and deconvolution are critical steps in the drug discovery pipeline, essential for understanding the mechanism of action, enabling rational drug design, and interpreting toxicological data.[7] This document provides a comprehensive, multi-pronged strategy for researchers and drug development professionals to elucidate the molecular targets of this compound, integrating computational prediction with robust, unbiased experimental validation. The workflow is designed to progress logically from hypothesis generation to definitive target validation and mechanistic characterization.

Section 1: Hypothesis Generation via In Silico Target Prediction

Before committing to resource-intensive experimental work, computational (in silico) methods provide a cost-effective and powerful means to generate educated hypotheses about potential biological targets.[8][9][10] By leveraging vast databases of known ligand-target interactions, these approaches can narrow the field of potential targets, guiding more focused and efficient experimental design.

Ligand-Based Target Prediction

Causality: This methodology is rooted in the Similar Property Principle, which posits that structurally similar molecules are likely to share similar biological targets.[11] By comparing the 2D and 3D features of our query compound to databases of molecules with known targets, we can infer its most probable protein partners.

Protocol: Using a Web-Based Prediction Server (e.g., SwissTargetPrediction)

  • Input: Obtain the simplified molecular-input line-entry system (SMILES) string for 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole.

  • Submission: Paste the SMILES string into the query field of the SwissTargetPrediction web server.[11]

  • Organism Selection: Select the desired organism for target prediction (e.g., Homo sapiens).

  • Execution: Run the prediction algorithm. The server compares the query molecule's structure to a library of over 370,000 active compounds.

  • Analysis: The output will be a ranked list of potential protein targets, classified by protein family. The probability of a target being a true positive is provided, allowing for prioritization. Pay close attention to the most represented protein classes (e.g., kinases, GPCRs, enzymes).

Structure-Based Target Prediction (Reverse Docking)

Causality: This approach flips the conventional docking paradigm. Instead of screening many compounds against one target, we screen our single compound against a library of 3D protein structures to predict its binding mode and affinity.[12] This method can identify potential targets even if they are not associated with structurally similar ligands.

Protocol: General Workflow for Reverse Docking

  • Compound Preparation: Generate a low-energy 3D conformation of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole using computational chemistry software.

  • Target Library Preparation: Utilize a prepared database of 3D protein structures, often representing the "druggable genome," with defined binding pockets.

  • Docking Simulation: Systematically dock the compound into the binding site of each protein in the library using software like AutoDock or Glide. The program calculates a docking score, which estimates the binding affinity.

  • Scoring and Ranking: Rank the protein targets based on their docking scores. Targets with the most favorable scores are considered the most likely binding partners.

  • Hit Filtering: Apply post-docking filters based on criteria such as the presence of key hydrogen bonds or hydrophobic interactions to reduce false positives.

Data Synthesis and Initial Hypotheses

By consolidating the outputs from both ligand- and structure-based methods, a high-confidence list of potential target classes can be generated. Given the broad activities of the 1,2,4-triazole scaffold, it is plausible that the top predicted targets will fall into the categories summarized below.

Predicted Target Class Rationale based on Scaffold Precedent Potential Therapeutic Area Supporting Citations
Protein Kinases The triazole scaffold is present in numerous kinase inhibitors.Oncology, Inflammation[13][14][15]
G-Protein Coupled Receptors (GPCRs) Triazole derivatives have been identified as antagonists for various GPCRs.Neuroscience, Metabolism[1][16][17]
Ion Channels Several marketed drugs targeting ion channels contain a triazole moiety.Neuroscience, Cardiovascular[18][19][20]
Enzymes (e.g., CYP450, Urease) The nitrogen atoms of the triazole ring can coordinate with metal ions in enzyme active sites, leading to inhibition.Infectious Disease, Metabolism[1][21]

Section 2: Unbiased Experimental Target Identification

While in silico methods provide hypotheses, unbiased experimental approaches are essential for discovering novel or unexpected targets directly from a biological system. These methods identify proteins that physically interact with the compound in a complex cellular environment.

cluster_0 Overall Target Identification Workflow InSilico In Silico Prediction (Hypothesis Generation) HitList Converged Hit List (Prioritized Targets) InSilico->HitList Guides Prioritization ACMS Affinity Chromatography-MS (Unbiased) ACMS->HitList CETSA CETSA (Unbiased, In-Cell) CETSA->HitList Validation Target Validation (Biophysical & Functional) HitList->Validation

Caption: A high-level overview of the integrated target deconvolution strategy.

Affinity Chromatography-Mass Spectrometry (AC-MS)

Causality: This technique relies on immobilizing the small molecule (the "bait") to a solid support to selectively capture its binding partners (the "prey") from a complex protein mixture, such as a cell lysate.[7][22] The captured proteins are then identified by mass spectrometry.

cluster_1 Affinity Chromatography-MS Workflow A 1. Synthesize Linker Derivative of Compound B 2. Immobilize to Beads (e.g., Sepharose) A->B C 3. Incubate Beads with Cell Lysate B->C D 4. Wash to Remove Non-Specific Binders C->D E 5. Elute Bound Proteins D->E F 6. Digest Proteins (Trypsin) E->F G 7. Analyze Peptides by LC-MS/MS F->G H 8. Identify Proteins via Database Search G->H

Caption: Step-by-step workflow for the AC-MS target identification method.

Protocol: AC-MS

  • Probe Synthesis: Synthesize a derivative of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole containing a reactive functional group (e.g., a carboxylic acid or amine) via a linker attached to a non-critical position of the molecule.

  • Immobilization: Covalently attach the linker-modified compound to an activated solid support, such as NHS-activated Sepharose beads, to create the affinity matrix. Prepare control beads with no compound attached.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Affinity Pulldown: Incubate the cell lysate with the compound-bound beads and control beads. For competition experiments, a separate incubation can be done where the lysate is pre-incubated with an excess of the free, unmodified compound before adding the beads.

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competing with a high concentration of the free compound.

  • Sample Preparation for MS: Run the eluate on an SDS-PAGE gel. Excise the entire protein lane, perform in-gel digestion with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the proteins. True binding partners should be significantly enriched on the compound-bound beads compared to the control beads and should show reduced binding in the competition experiment.

Cellular Thermal Shift Assay (CETSA)

Causality: CETSA is a powerful method for verifying target engagement in a physiological context (i.e., within intact cells).[23][24] The underlying principle is that when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to thermal denaturation.[24][25][26]

cluster_2 Cellular Thermal Shift Assay (CETSA) Workflow A 1. Treat Intact Cells with Compound or Vehicle B 2. Heat Cell Suspensions to a Range of Temperatures A->B C 3. Lyse Cells (e.g., Freeze-Thaw) B->C D 4. Separate Soluble Fraction from Precipitated Protein C->D E 5. Quantify Remaining Soluble Target Protein D->E F 6. Plot Melt Curve & Observe Thermal Shift E->F

Caption: The experimental process for performing a CETSA experiment.

Protocol: CETSA with Western Blot Detection

  • Cell Treatment: Treat cultured cells with either the test compound at a desired concentration or a vehicle control (e.g., DMSO) and incubate to allow for cell penetration and target binding.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for 3 minutes using a thermal cycler. Include an unheated control.

  • Lysis: Lyse the cells, for example, by repeated freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant (containing the soluble, non-denatured proteins). Quantify the amount of the specific target protein of interest in the soluble fraction using Western blotting or another protein detection method like ELISA.

  • Data Analysis: For each temperature, compare the amount of soluble protein in the compound-treated sample versus the vehicle-treated sample. Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct engagement.[24]

Section 3: Target Validation and Mechanistic Elucidation

Identifying a protein hit from an unbiased screen is a critical discovery, but it must be followed by rigorous validation to confirm a direct and functionally relevant interaction. This phase involves biophysical characterization of the binding event and functional assays to measure the downstream consequences of that binding.

Biophysical Validation: Surface Plasmon Resonance (SPR)

Causality: SPR is a label-free, optical technique that measures molecular interactions in real time.[27] It provides precise quantitative data on binding kinetics (association and dissociation rates) and affinity (the equilibrium dissociation constant, KD), confirming a direct physical interaction between the compound and the purified target protein.[28][29][30]

Protocol: SPR Kinetic Analysis

  • Chip Preparation: Covalently immobilize the purified recombinant target protein onto the surface of an SPR sensor chip.

  • Compound Injection: Prepare a series of precise dilutions of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole in running buffer.

  • Association Phase: Inject each concentration of the compound across the sensor chip surface and monitor the binding response in real time as the compound associates with the immobilized protein.

  • Dissociation Phase: Replace the compound solution with running buffer and monitor the decrease in signal as the compound dissociates from the protein.

  • Data Fitting: Fit the resulting sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Data Presentation: Example SPR Kinetic Data

Parameter Value Unit Interpretation
ka (on-rate) 1.5 x 10⁵M⁻¹s⁻¹Rate of complex formation
kd (off-rate) 3.0 x 10⁻³s⁻¹Rate of complex decay (stability)
KD (affinity) 20nMHigh-affinity interaction
Functional Validation (Target Class-Dependent)

Functional validation is the ultimate proof of a meaningful drug-target interaction. The choice of assay is entirely dependent on the nature of the validated target protein.

If the validated target is a protein kinase, the key functional question is whether the compound inhibits its catalytic activity.

cluster_3 Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Activates Kinase1 Target Kinase Receptor->Kinase1 Activates Substrate Substrate Protein Kinase1->Substrate Phosphorylates (ATP -> ADP) SubstrateP Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) SubstrateP->Response Compound Our Compound Compound->Kinase1 Inhibits

Caption: Inhibition of a target kinase blocks downstream signaling.

Protocol: In Vitro Kinase Inhibition Assay

  • Assay Setup: In a microplate well, combine the purified active kinase, a specific peptide substrate, and ATP.

  • Compound Addition: Add varying concentrations of the test compound.

  • Reaction: Incubate to allow the kinase to phosphorylate the substrate.

  • Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that measure the amount of remaining ATP.

  • IC50 Calculation: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of compound required to inhibit 50% of the enzyme's activity). Many commercial services are available for kinome-wide profiling.[13][15][31][32]

If the target is a GPCR, functional assays measure the downstream consequences of receptor activation or blockade, such as changes in second messenger levels.[16][17]

cluster_4 Gq-Coupled GPCR Signaling Pathway Ligand Agonist Ligand GPCR Target GPCR (Gq) Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 ER Endoplasmic Reticulum IP3->ER Binds Receptor Ca Ca²⁺ Release ER->Ca Response Cellular Response Ca->Response Compound Our Compound (Antagonist) Compound->GPCR Blocks

Caption: Antagonism of a Gq-coupled GPCR blocks intracellular calcium release.

Protocol: Calcium Mobilization Assay

  • Cell Line: Use a cell line engineered to express the target GPCR, which is known to couple to the Gq signaling pathway.[33]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Add the test compound (as a potential antagonist) to the cells and incubate.

  • Agonist Stimulation: Add a known agonist for the GPCR to stimulate the receptor.

  • Signal Detection: Measure the change in fluorescence in real time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader). An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: If the compound is an antagonist, it will reduce or block the fluorescence signal induced by the agonist. Quantify this inhibition to determine an IC50 value.

Conclusion

The deconvolution of biological targets for a novel chemical entity like 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole is a systematic process of discovery and validation. The integrated strategy presented in this guide—beginning with hypothesis-generating in silico predictions, moving to unbiased experimental identification with AC-MS and CETSA, and culminating in rigorous biophysical and functional validation—provides a robust framework for success. By meticulously following this workflow, researchers can confidently identify the molecular target(s), elucidate the mechanism of action, and unlock the full therapeutic potential of this promising compound. This iterative process, where each stage informs the next, is fundamental to modern, efficient, and rational drug development.

References

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  • KinomeView Profiling - Cell Signaling Technology.
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  • How does SPR work in Drug Discovery? - deNOVO Biolabs.
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An In-Depth Technical Guide to the In Silico Prediction of Bioactivity for 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2] This guide presents a comprehensive, in-depth framework for the in silico prediction of biological activity for a novel compound, 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole. As this specific molecule is not extensively characterized in public literature, this document serves as a predictive roadmap for researchers, scientists, and drug development professionals. We will navigate the logical progression from initial compound characterization to multi-faceted computational analyses, including target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET profiling. The causality behind each methodological choice is explained, and every protocol is designed as a self-validating system to ensure scientific rigor and trustworthiness. Our objective is to build a robust, data-driven hypothesis of the compound's potential therapeutic value, thereby prioritizing and streamlining subsequent experimental validation.

Introduction: The Rationale for a Predictive Approach

In modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents.[3][4] They offer a time- and cost-effective strategy to screen vast chemical spaces, predict potential mechanisms of action, and identify potential liabilities long before a compound is synthesized.[1] The subject of this guide, 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole, contains the highly versatile 1,2,4-triazole pharmacophore.[5][6] Given the novelty of this specific substitution pattern, a structured in silico investigation is the most logical first step to unlock its therapeutic potential.

This guide eschews a rigid template in favor of a fluid, logic-driven narrative that mirrors the real-world workflow of a computational drug discovery project. We begin with the foundational step for any novel molecule: hypothesizing its biological targets. From there, we diverge into parallel, complementary pathways of target-based and ligand-based predictions, culminating in an integrated assessment of the compound's druglikeness and a strategy for experimental validation.

Foundational Analysis: Compound Preparation and Characterization

Before any predictive modeling can occur, the molecule of interest must be accurately represented in a computationally readable format and its fundamental properties calculated. This initial step is critical, as all subsequent predictions are contingent on the quality of this input data.

Physicochemical Property Profile

A preliminary analysis of the compound's physicochemical properties provides early insights into its potential as a drug candidate. These descriptors are foundational for predicting oral bioavailability and overall druglikeness.

PropertyPredicted ValueSignificance
Molecular Weight~216.26 g/mol Well within Lipinski's rule (<500), favoring good absorption.
LogP (Octanol/Water)~1.0 - 1.5Indicates balanced lipophilicity, favorable for membrane permeability.
Hydrogen Bond Donors1Complies with Lipinski's rule (≤5).
Hydrogen Bond Acceptors4Complies with Lipinski's rule (≤10).
TPSA (Topological Polar Surface Area)< 140 ŲSuggests good potential for cell membrane penetration.[7]

Note: These values are estimations based on the chemical structure and may vary slightly between different calculation algorithms.

Protocol: 2D to 3D Structure Generation
  • 2D Structure Creation: Using chemical drawing software (e.g., ChemDraw), draw the 2D structure of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole.

  • SMILES Generation: Convert the 2D structure into its corresponding SMILES (Simplified Molecular-Input Line-Entry System) string. For our compound, a possible SMILES is CN1N=C(N=C1)C2CCNC2.

  • 3D Conversion: Import the SMILES string into a molecular modeling program (e.g., Schrödinger Maestro, MOE). The software will convert the 2D representation into an initial 3D conformation.

  • Energy Minimization: This is a crucial step to obtain a low-energy, sterically favorable 3D structure. Apply a suitable force field (e.g., AMBER, CHARMM) to the 3D structure.[8] This relieves any steric clashes and results in a stable conformation ready for docking and other 3D-dependent analyses.

Target Identification: Charting a Course for a Novel Compound

For a novel compound, identifying the most probable biological target(s) is the most challenging yet critical phase. Without a hypothesized target, structure-based methods like molecular docking are impossible. This process relies on integrating multiple computational inference methods.[9][10][11]

The overall strategy is to cast a wide net and then systematically narrow down the possibilities based on converging evidence. This multi-faceted approach enhances the confidence in the final target hypothesis.

cluster_input Input cluster_methods Target Identification Methods cluster_output Output & Prioritization mol 4-methyl-3-(pyrrolidin-3-yl) -4H-1,2,4-triazole sim Similarity Search (e.g., ChEMBL, PubChem) mol->sim rev_dock Reverse Docking (vs. PDB/Target Libraries) mol->rev_dock pharm Pharmacophore Screening (vs. Pharmit, ZINCPharmer) mol->pharm ml Machine Learning (e.g., TargetNet, DeepPurpose) mol->ml targets List of Potential Biological Targets sim->targets rev_dock->targets pharm->targets ml->targets prioritized Prioritized Target List (Based on Consensus Scoring) targets->prioritized

Caption: Workflow for computational target identification of a novel compound.
Methodologies for Target Hypothesis
  • Similarity Searching: The foundational principle here is that structurally similar molecules often share similar biological targets.[12] By searching databases like ChEMBL or PubChem for compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85) to our query molecule, we can identify their known targets. These targets become our primary list of hypotheses.

  • Reverse Docking: Instead of docking one ligand into one target, reverse docking screens our single ligand against a library of hundreds or thousands of protein crystal structures.[11] The proteins are ranked based on the predicted binding energy, with lower energies suggesting a higher likelihood of interaction. This method is computationally intensive but provides a broad, unbiased screen.

  • Pharmacophore-Based Screening: This technique abstracts the molecule into its essential electronic and steric features (e.g., hydrogen bond donors/acceptors, aromatic rings).[3][13] This pharmacophore model is then used as a query to search databases of target-annotated pharmacophores to find proteins that accommodate these features.[14]

  • Machine Learning/Deep Learning: An emerging and powerful approach involves using pre-trained models that have learned the relationships between chemical structures and their targets from massive datasets.[15][16] These models can predict a probability distribution across a range of potential targets for a given input molecule.

Target-Based Prediction: Molecular Docking Simulation

Once a prioritized list of potential targets is established, molecular docking is employed to predict the binding conformation and affinity of our compound within the active site of each hypothesized protein.[1][17] This provides crucial insights into the feasibility of the interaction at an atomic level.

Protocol: General Molecular Docking

This synthesized protocol represents a standard workflow applicable to most modern docking software like AutoDock, MOE, or Schrödinger Suite.[8][18]

  • Protein Preparation:

    • Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[8] Select a high-resolution structure, preferably with a co-crystallized ligand.

    • Cleaning: Remove all non-essential components, such as water molecules, ions, and co-solvents. The co-crystallized ligand should be kept temporarily to define the active site.

    • Protonation: Add hydrogen atoms to the protein, as they are typically absent in PDB files. This is critical for accurately modeling hydrogen bonds.

    • Energy Minimization: Perform a constrained energy minimization on the protein to relieve any steric strain, ensuring that the heavy atom positions do not deviate significantly from the crystal structure.

  • Ligand Preparation:

    • Use the energy-minimized 3D structure of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole generated in Section 2.2.

    • Assign appropriate partial charges using a method like Gasteiger-Hückel.[8]

  • Active Site & Grid Generation:

    • Define the binding site (the "docking box") around the location of the co-crystallized ligand or based on literature reports.[8] This box defines the search space for the docking algorithm.

    • A grid of interaction potentials is then calculated within this box for different atom types.

  • Docking Simulation:

    • Run the docking algorithm (e.g., a genetic algorithm) to explore various poses (orientations and conformations) of the ligand within the active site.[8]

    • The algorithm will generate a set of potential binding poses.

  • Scoring and Analysis (Self-Validation):

    • Scoring: Each pose is evaluated by a scoring function that estimates the binding free energy (e.g., in kcal/mol). The pose with the lowest score is considered the most probable binding mode.[8]

    • Re-docking (Validation): As a crucial validation step, the original co-crystallized ligand is removed and then re-docked. The Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystal pose should be less than 2.0 Å to validate the docking protocol's accuracy.

    • Interaction Analysis: Analyze the top-scoring pose of our novel compound for key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, with the protein's active site residues.

Hypothetical Docking Results

The table below presents hypothetical docking scores against plausible target classes for triazole derivatives, illustrating how results would be summarized.

Target Protein (PDB ID)Target ClassDocking Score (kcal/mol)Key Interacting Residues
c-Src Kinase (e.g., 2SRC)Kinase-8.5Met341, Thr338 (H-bonds)
COX-2 (e.g., 5IKR)Enzyme-7.2Arg513, Val349 (Hydrophobic)
H1 Receptor (e.g., 3RZE)GPCR-9.1Asp107, Tyr108, Phe432 (H-bonds, Pi-Pi)[7]
Lanosterol 14α-demethylaseEnzyme-8.9Cys449, Tyr132 (Heme coordination, H-bond)

Ligand-Based Prediction: QSAR and Pharmacophore Modeling

Parallel to target-based approaches, ligand-based methods can predict activity without requiring a 3D protein structure. These methods rely on analyzing a set of known active and inactive molecules to build a predictive model.

QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate a compound's chemical features (descriptors) with its biological activity.[12][19] If a dataset of triazole derivatives with known activity against a specific target exists, a QSAR model can predict the activity of our new compound.

cluster_data Data Preparation cluster_model Model Development cluster_validation Validation & Prediction dataset Dataset of Triazoles with Known Activity split Split Data: Training Set (80%) Test Set (20%) dataset->split desc Calculate Molecular Descriptors (2D/3D) split->desc build Build Model (e.g., PLS, Random Forest) desc->build internal Internal Validation (Cross-validation, q²) build->internal external External Validation (Test Set, R²_pred) internal->external predict Predict Activity of New Compound external->predict

Caption: Standard workflow for developing a predictive QSAR model.

A robust QSAR model requires rigorous validation.[20] Internal validation (e.g., leave-one-out cross-validation) assesses the model's internal consistency, while external validation using a dedicated test set evaluates its predictive power for new molecules.[20][21]

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features necessary for biological activity.[3][13] If a protein structure is available (from docking), a structure-based pharmacophore can be generated from the key interactions. Alternatively, if a set of known active ligands is available, a ligand-based pharmacophore can be created by aligning them and identifying common features. This model can then be used to screen large databases for other molecules that fit the pharmacophore, potentially identifying novel scaffolds.[22]

cluster_pharm Hypothetical Pharmacophore Model HBD HBD HBA1 HBA HBD->HBA1 3.5 Å HBA2 HBA HBD->HBA2 2.8 Å HY Hydrophobic HBA1->HY 4.2 Å HBA2->HY 3.1 Å

Sources

In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to engage in various biological interactions.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties.[1][3][4] The strategic placement of substituents on the triazole core allows for the fine-tuning of a molecule's physicochemical properties and biological target affinity. This guide focuses on the structure-activity relationship (SAR) of a specific, yet underexplored, scaffold: 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole . By dissecting the roles of the N4-methyl group and the 3-pyrrolidinyl substituent, we aim to provide a predictive framework for the rational design of novel therapeutic agents based on this promising core.

The Core Architecture: A Synthesis of Stability and Functionality

The 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole scaffold is a composite of two key heterocyclic systems, each contributing distinct properties to the overall molecule.

The 1,2,4-Triazole Core: A Versatile Hub for Biological Activity

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its aromaticity and the presence of multiple nitrogen atoms confer several advantageous properties in a medicinal chemistry context:

  • Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles.[1]

  • Hydrogen Bonding Capacity: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors.[1]

  • Dipole Moment: The arrangement of nitrogen atoms creates a significant dipole moment, influencing solubility and membrane permeability.[1]

  • Scaffold for Diverse Substituents: The carbon and nitrogen atoms of the triazole ring can be readily functionalized, allowing for the exploration of a wide chemical space.[5][6]

The Pyrrolidine Moiety: Introducing Three-Dimensionality and Basicity

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prevalent feature in many natural products and synthetic drugs. Its inclusion at the 3-position of the 1,2,4-triazole ring introduces several critical features:

  • Three-Dimensional (3D) Structure: Unlike planar aromatic rings, the non-planar, puckered nature of the pyrrolidine ring introduces a 3D architecture to the molecule. This can lead to more specific and higher-affinity interactions with the often-complex topographies of biological targets.

  • Basic Center: The secondary amine of the pyrrolidine ring provides a basic center, which can be crucial for forming salt bridges with acidic residues in a protein's active site. This basicity also influences the molecule's overall physicochemical properties, such as solubility and pKa.

  • Chirality: The pyrrolidin-3-yl substituent introduces a chiral center, allowing for the exploration of stereospecific interactions with biological targets. The absolute configuration (R or S) at this position can have a profound impact on biological activity.

General Synthetic Strategies

The synthesis of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole and its analogs typically involves a multi-step sequence. A common approach is the construction of the 1,2,4-triazole ring followed by the introduction of the pyrrolidine moiety.

Synthesis of the 4-Methyl-4H-1,2,4-triazole-3-thiol Intermediate

A versatile starting material for the synthesis of 3-substituted-4-methyl-4H-1,2,4-triazoles is the corresponding 3-thiol derivative. This intermediate can be prepared through the cyclization of a thiosemicarbazide precursor.

Experimental Protocol: Synthesis of 4-Methyl-4H-1,2,4-triazole-3-thiol

  • Formation of N-methylthiosemicarbazide: Methyl isothiocyanate is reacted with hydrazine hydrate in a suitable solvent like ethanol to yield N-methylthiosemicarbazide.

  • Reaction with Formic Acid: The N-methylthiosemicarbazide is then refluxed with an excess of formic acid. This step leads to the formation of an intermediate formyl derivative.

  • Cyclization: The intermediate is subsequently cyclized by heating in the presence of a base, such as sodium hydroxide, to afford 4-methyl-4H-1,2,4-triazole-3-thiol. The product can be purified by recrystallization.

Introduction of the Pyrrolidine Moiety

The 3-thiol group of the triazole intermediate is a versatile handle for introducing the pyrrolidine substituent.

Experimental Protocol: Synthesis of 4-methyl-3-(pyrrolidin-3-ylthio)-4H-1,2,4-triazole

  • S-Alkylation: The 4-methyl-4H-1,2,4-triazole-3-thiol is deprotonated with a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like DMF or acetone.

  • Reaction with a Pyrrolidine Electrophile: A suitably protected pyrrolidine derivative with a leaving group at the 3-position (e.g., N-Boc-3-bromopyrrolidine or N-Boc-3-tosyloxypyrrolidine) is added to the reaction mixture.

  • Deprotection: The protecting group on the pyrrolidine nitrogen (e.g., Boc) is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

Alternatively, direct amination of a 3-halo-4-methyl-4H-1,2,4-triazole with 3-aminopyrrolidine can be employed, though this may lead to regioselectivity challenges.

Structure-Activity Relationship (SAR) Analysis

Due to the limited publicly available data on the specific molecule 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole, the following SAR is constructed by drawing inferences from related analogs and general principles of medicinal chemistry.

The 1,2,4-Triazole Core

The 1,2,4-triazole ring is considered the core scaffold and is generally essential for activity. Modifications to the ring itself, such as substitution on the carbon atoms or altering the nitrogen positions, would likely lead to a significant loss of the intended biological activity.

The N4-Substituent: Impact of the Methyl Group

The alkyl group at the N4 position of the 4H-1,2,4-triazole ring plays a crucial role in modulating the molecule's properties.

  • Steric Bulk: A methyl group is a relatively small substituent, which may be optimal for fitting into a specific binding pocket. Increasing the size of the alkyl group (e.g., ethyl, propyl, butyl) could introduce steric hindrance, potentially reducing or altering the biological activity.[7]

  • Lipophilicity: The N4-alkyl group contributes to the overall lipophilicity of the molecule. A methyl group provides a modest increase in lipophilicity. Altering the length or branching of the alkyl chain would systematically change the lipophilicity, which could be optimized to improve cell permeability and pharmacokinetic properties.

  • Metabolic Stability: While the triazole ring itself is stable, the N-alkyl group can be a site for metabolism (e.g., N-dealkylation). A methyl group is often more metabolically stable than larger alkyl groups.

SAR Insights for the N4-Position:

ModificationPredicted Effect on ActivityRationale
H Likely reduced activityLoss of lipophilicity and potential for different tautomeric forms.
Ethyl, Propyl Potentially reduced or altered activityIncreased steric bulk and lipophilicity may not be optimal for target binding.
Cycloalkyl VariableIntroduces conformational rigidity, which could be beneficial or detrimental depending on the target.
Aryl Significant change in propertiesIntroduces aromatic interactions and alters the electronic profile, likely leading to a different biological target.
The 3-Pyrrolidinyl Substituent: A Key Interaction Motif

The pyrrolidin-3-yl moiety is predicted to be a critical determinant of biological activity, likely involved in direct interactions with the target protein.

  • Point of Attachment: The connection at the 3-position of the pyrrolidine ring is crucial. Isomers with attachment at the 2-position would have a significantly different spatial arrangement and are expected to exhibit different biological profiles.

  • Stereochemistry: The chiral center at the 3-position of the pyrrolidine ring is of paramount importance. The (R) and (S) enantiomers are likely to have different potencies and/or selectivities due to the three-point attachment model of chiral recognition by biological targets. It is essential to synthesize and test each enantiomer separately.

  • N-Substitution on the Pyrrolidine Ring: The secondary amine of the pyrrolidine offers a point for further modification.

    • N-Alkylation: Small alkyl groups (e.g., methyl, ethyl) could be tolerated and might fine-tune basicity and lipophilicity. Larger or bulkier groups may introduce steric clashes.

    • N-Acylation/Sulfonylation: These modifications would neutralize the basicity of the pyrrolidine nitrogen, which could be detrimental if a positive charge is required for a key ionic interaction. However, it could also improve cell permeability and introduce new hydrogen bonding opportunities.

  • Substitution on the Pyrrolidine Ring: Introducing substituents on the carbon atoms of the pyrrolidine ring can explore additional binding interactions and modulate the ring's conformation. For instance, a hydroxyl group could introduce a new hydrogen bonding interaction, while a fluorine atom could alter the pKa of the pyrrolidine nitrogen.

SAR Insights for the 3-Pyrrolidinyl Moiety:

ModificationPredicted Effect on ActivityRationale
(R) vs. (S) Enantiomer Potentially significant differenceStereospecific interactions with the biological target.
N-Methylpyrrolidinyl May be tolerated or slightly decrease activityModulates basicity and lipophilicity.
N-Acetylpyrrolidinyl Likely to decrease or abolish activityNeutralizes the basic center, preventing key ionic interactions.
4-Hydroxy-pyrrolidinyl Could enhance activityPotential for an additional hydrogen bond with the target.
4-Fluoropyrrolidinyl May alter activityModulates the pKa of the pyrrolidine nitrogen.
Piperidinyl or Azetidinyl Analogs VariableChanges in ring size will alter the geometry and distance of the nitrogen atom from the triazole core.

Postulated Biological Targets and Mechanisms of Action

Given the structural features of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole, several potential biological targets can be hypothesized. The presence of the 1,2,4-triazole ring, a common pharmacophore in many enzyme inhibitors, coupled with a basic amine, suggests potential interactions with various enzyme classes.

Kinase Inhibition

Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the ATP-binding site. The 1,2,4-triazole ring could serve this function, while the pyrrolidinyl moiety could extend into the solvent-exposed region or interact with the "hinge" region of the kinase.

Protease Inhibition

The basic nitrogen of the pyrrolidine ring could interact with catalytic aspartate or glutamate residues in the active site of proteases. The triazole core could provide a rigid scaffold for positioning this key interaction.

G-Protein Coupled Receptor (GPCR) Antagonism/Agonism

The overall scaffold bears some resemblance to ligands for aminergic GPCRs. The basic nitrogen could interact with a conserved aspartate residue in the transmembrane domain of these receptors, a common feature for aminergic GPCR ligands.

Experimental Workflows for SAR Elucidation

A systematic approach is required to validate the predicted SAR and to discover potent and selective modulators of a biological target.

Library Synthesis

A focused library of analogs should be synthesized to probe the key structural features identified in the SAR analysis. This would include:

  • Varying the N4-alkyl substituent.

  • Synthesizing both enantiomers of the 3-pyrrolidinyl moiety.

  • Introducing small substituents on the pyrrolidine nitrogen.

  • Exploring different substitution patterns on the pyrrolidine ring.

  • Investigating alternative cyclic amines at the 3-position.

Biological Screening Cascade

A hierarchical screening approach is recommended to efficiently identify promising compounds.

Diagram of the Biological Screening Workflow

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening A Primary Target-Based Assay (e.g., Kinase Inhibition Assay) B Cell-Based Potency Assay (e.g., Cell Proliferation Assay) A->B Active Compounds C Selectivity Profiling (Against a Panel of Related Targets) B->C Potent Compounds D In Vitro ADME Profiling (Metabolic Stability, Permeability) C->D Selective Compounds E In Vivo Proof-of-Concept (Animal Model of Disease) D->E Compounds with Favorable ADME Properties

Caption: A typical workflow for the biological evaluation of synthesized analogs.

Conclusion and Future Directions

The 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data for this specific molecule is scarce, a systematic SAR exploration based on the principles outlined in this guide can unlock its full potential. Key areas for future investigation include the synthesis and evaluation of enantiomerically pure compounds and a comprehensive exploration of substitutions on the pyrrolidine ring. The insights gained from such studies will be invaluable for the design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

  • Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. PMC. Link

  • synthetic and biological aspects of studying the properties of 1,2,4-triazole derivatives. Polonia University. Link

  • Pharmacological evaluation and characterizations of newly synthesized 1,2,4-triazoles. PubMed. Link

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Link

  • SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Ankara Universitesi Eczacilik Fakultesi Dergisi. Link

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. Link

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Link

  • An insight on medicinal attributes of 1,2,4-triazoles. PMC. Link

  • A Short review on 1, 2, 4-Triazole with various pharmacological activity. Academia.edu. Link

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Link

  • A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. ResearchGate. Link

  • Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. PubMed. Link

  • of SAR study of the synthesized 1,2,4-triazoles. ResearchGate. Link

  • A Comprehensive review on 1, 2,4 Triazole. International Journal of Pharmaceutical Research and Applications. Link

  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. PMC. Link

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: a review. PMC. Link

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. PubMed. Link

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers Media S.A.. Link

  • Synthesis, characterization and pharmacological evaluation of substituted 1, 2, 4-triazole derivatives. ResearchGate. Link

  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][4][8]-triazole-3-thiol derivatives as antimicrobial agents. Academia.edu. Link

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Link

Sources

Methodological & Application

Analytical Strategies for the Quantification of 4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole: HILIC-MS/MS and Pre-Column Derivatization RP-HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The quantification of small, highly polar pharmaceutical intermediates presents a unique set of challenges in analytical chemistry. 4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole (CAS 474957-25-0) is a prime example of such a molecule. Structurally, it consists of a 1,2,4-triazole ring linked to a pyrrolidine system.

From an analytical perspective, this molecule is exceptionally challenging due to three intrinsic properties:

  • High Polarity (Low LogP): The molecule exhibits virtually no retention on standard reversed-phase (RP) C18 columns, eluting in the void volume.

  • Basic Nature: The secondary amine on the pyrrolidine ring and the triazole nitrogens are highly basic. On traditional silica-based columns, this leads to severe peak tailing due to secondary electrostatic interactions with residual silanols.

  • Lack of a Strong Chromophore: Neither the pyrrolidine nor the triazole ring possesses an extended conjugated

    
    -system, rendering standard UV detection (e.g., at 254 nm) highly insensitive and prone to baseline interference from mobile phase solvents.
    

To overcome these limitations, this application note details two distinct, self-validating analytical workflows tailored to different stages of drug development: Method A (HILIC-MS/MS) for trace-level quantification, and Method B (Pre-column Derivatization RP-HPLC-UV) for bulk assay and purity profiling.

Analytical Strategy & Causality (E-E-A-T)

As an analytical scientist, selecting a method requires understanding the causality behind chromatographic behavior.

Why HILIC for Trace Analysis? Traditional reversed-phase chromatography relies on hydrophobic interactions, which fail for highly polar bases. Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention by partitioning the analyte into a water-enriched layer immobilized on a polar stationary phase[1]. Furthermore, the HILIC approach, which avoids non-volatile ion-pairing reagents, is highly preferred for trace-level LC-MS analysis because it prevents the severe ion suppression typically observed in electrospray ionization (ESI)[2].

Why Fmoc-Cl Derivatization for Bulk Assays? For routine API release testing, LC-MS/MS is often too complex and expensive. To utilize standard RP-HPLC-UV, we must artificially increase both the hydrophobicity and the UV absorptivity of the molecule. 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is a widely used pre-column derivatization reagent that reacts rapidly with secondary amines[3]. Because the pyrrolidine ring contains a highly nucleophilic secondary amine (while the triazole nitrogens are non-nucleophilic under mild conditions), Fmoc-Cl selectively tags the pyrrolidine nitrogen. This forms a stable carbamate with a massive fluorenyl chromophore, enabling robust C18 retention and high-sensitivity UV detection[3].

G Start 4-Methyl-3-(pyrrolidin-3-yl) -4H-1,2,4-triazole Goal Determine Analytical Goal Start->Goal Trace Trace Quantification (PK / Genotox Impurity) Goal->Trace High Sensitivity Bulk Bulk Assay / Purity (API Release Testing) Goal->Bulk High Precision HILIC HILIC-LC-MS/MS (Method A) Trace->HILIC Retains Polar Base Deriv Fmoc-Cl Derivatization RP-HPLC-UV (Method B) Bulk->Deriv Adds Chromophore

Decision tree for selecting the optimal quantification method based on analytical goals.

Method A: Trace Quantification via HILIC-ESI-LC-MS/MS

This protocol is designed for pharmacokinetic (PK) biological matrices or trace impurity screening where sub-ng/mL sensitivity is required.

Sample Preparation

Self-Validating Step: HILIC columns are highly sensitive to the injection solvent. Injecting a highly aqueous sample will cause peak breakthrough and distortion.

  • Dilution: Dilute the sample or extract in a diluent consisting of at least 80% Acetonitrile (ACN).

  • Internal Standard (IS): Spike samples with a stable isotope-labeled internal standard (e.g., Target-d4) at 10 ng/mL to correct for matrix effects and variations in ionization efficiency.

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH HILIC (1.7 µm, 2.1 x 100 mm). The unbonded ethylene bridged hybrid (BEH) particle provides exceptional stability and retention for polar bases[4].

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0). Causality: The acidic pH ensures complete protonation of the basic nitrogens, standardizing the electrostatic interactions with the stationary phase.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 95% B

    • 1.0 - 4.0 min: Linear gradient to 60% B

    • 4.0 - 5.0 min: Hold at 60% B

    • 5.0 - 5.1 min: Return to 95% B (Equilibration for 3 mins).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters (MRM)

Detection is performed in Electrospray Ionization Positive (ESI+) mode. The precursor ion


 is 

153.1.
AnalytePrecursor Ion (

)
Product Ion (

)
Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Target (Quantifier) 153.184.1 (Triazole fragment)502518
Target (Qualifier) 153.170.1 (Pyrrolidine fragment)502522
IS (Target-d4) 157.188.1502518

Method B: Bulk Assay via Pre-Column Derivatization RP-HPLC-UV

This protocol is designed for routine API assay and purity testing, leveraging the reaction between Fmoc-Cl and the secondary amine of the pyrrolidine ring[3].

Derivatization Protocol

Self-Validating Step: Excess Fmoc-Cl hydrolyzes to Fmoc-OH, which is highly UV-active and can interfere with the analyte peak. A quenching step using glycine is mandatory to consume excess reagent and shift the interference peak to the void volume[5].

  • Buffer Preparation: Prepare a 0.2 M Borate buffer adjusted to pH 8.5. Causality: An alkaline pH is required to ensure the secondary amine is unprotonated and highly nucleophilic[6].

  • Reaction: In an HPLC vial, mix 100 µL of the sample (aqueous) with 100 µL of Borate buffer. Add 200 µL of 15 mM Fmoc-Cl in Acetonitrile.

  • Incubation: Vortex and allow the reaction to proceed at room temperature for exactly 5 minutes.

  • Quenching: Add 100 µL of 200 mM Glycine solution. Vortex and wait 2 minutes. The sample is now ready for injection.

G Analyte Target Analyte (Secondary Amine) Reaction Alkaline Buffer (pH 8.5, 5 min) Analyte->Reaction Reagent Fmoc-Cl Reagent (Electrophile) Reagent->Reaction Quench Glycine Quench (Removes Excess) Reaction->Quench Product Fmoc-Derivatized Analyte (UV Active) Quench->Product

Pre-column derivatization workflow using Fmoc-Cl to introduce a UV-active chromophore.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (optimal for the fluorenyl moiety).

Method Validation Summary

Both methods must be validated according to the updated ICH Q2(R2) guidelines for the validation of analytical procedures, which provide a global framework for ensuring the reliability of analytical testing methods[7]. The table below summarizes typical validation acceptance criteria and expected performance metrics.

Validation ParameterICH Q2(R2) RequirementMethod A (HILIC-MS/MS) ExpectedMethod B (HPLC-UV) Expected
Linearity


ng/mL (

)

µg/mL (

)
LOD Signal-to-Noise

0.1 ng/mL0.3 µg/mL
LOQ Signal-to-Noise

0.5 ng/mL1.0 µg/mL
Accuracy % Recovery within 85-115%92.4% - 104.1%98.5% - 101.2%
Precision (RSD)

(Bulk) /

(Trace)


References

  • HPLC of amines as 9-fluorenylmethyl chloroformate derivatives . ResearchGate. Available at:[Link]

  • High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl . Oxford Academic (OUP). Available at:[Link]

  • Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC . Waters Corporation. Available at:[Link]

  • HILIC: A Critical Evaluation . LCGC International. Available at:[Link]

  • Validation of Analytical Procedure Q2(R2) . International Council for Harmonisation (ICH). Available at:[Link]

Sources

Application Note: A High-Throughput Screening Workflow for Novel Triazole-Pyrrolidine Scaffolds like 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify starting points for therapeutic development.[1][2] The 1,2,4-triazole and pyrrolidine moieties are recognized as "privileged scaffolds" in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This document provides a comprehensive guide for researchers and drug development professionals on how to systematically approach the high-throughput screening of novel compounds bearing these scaffolds, using the exemplar molecule 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole . We detail a complete workflow, from initial compound characterization and assay development to the execution of a primary screen and subsequent hit validation. The protocols herein are designed to be self-validating, emphasizing rigorous quality control and data-driven decision-making to ensure the identification of high-quality, reproducible hits.

Introduction: The Rationale for Screening Triazole-Pyrrolidine Derivatives

The convergence of a 1,2,4-triazole ring and a pyrrolidine nucleus in a single small molecule presents a compelling synthetic target for drug discovery. The triazole ring is a versatile pharmacophore known for its metabolic stability and its ability to engage in various non-covalent interactions, while the pyrrolidine ring provides a three-dimensional structural element that can confer improved solubility and potent, selective target engagement.[6][7] Derivatives have been identified as inhibitors of targets ranging from phosphodiesterase 4 (PDE4) to the mitochondrial permeability transition pore (mPTP).[7][8]

Given this potential, a newly synthesized molecule like 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole warrants broad biological investigation. An HTS campaign is the most efficient method to survey its activity against diverse biological targets or cellular phenotypes, transforming a novel chemical entity into a valuable tool compound or a starting point for a lead optimization program.[9]

Pre-Screening: Compound Qualification and Library Preparation

Before committing to a large-scale screen, the integrity and suitability of the compound must be rigorously established. This phase prevents the costly pursuit of artifacts and ensures data reproducibility.

Physicochemical and Quality Control (QC) Assessment

The first step is to understand the compound's fundamental properties. For our exemplar compound, this involves both computational prediction and experimental verification.

Protocol: Compound QC and Solubility Assessment

  • Purity Analysis: Analyze the compound batch using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). The purity should ideally be >95% to avoid artifacts from impurities.[10]

  • Identity Confirmation: Confirm the molecular structure and identity using ¹H NMR and ¹³C NMR spectroscopy.

  • Solubility Determination:

    • Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% Dimethyl Sulfoxide (DMSO).

    • Visually inspect for precipitation. If clear, proceed.

    • Determine the kinetic solubility in the final assay buffer. Serially dilute the DMSO stock into the buffer and measure turbidity using a nephelometer or plate reader. Poor aqueous solubility can lead to compound aggregation, a common source of false positives.

Table 1: Physicochemical Properties of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole

PropertyPredicted ValueExperimental Verification
Molecular FormulaC₇H₁₂N₄[11][12]Confirmed via HRMS
Molecular Weight152.20 g/mol [12]Confirmed via MS
XlogP-0.8[11]TBD (e.g., via HPLC)
PurityN/A>95% (via LC-MS)
DMSO SolubilityN/A≥ 20 mM
Aqueous Buffer SolubilityN/AAssay-dependent; >100 µM desired
Master Plate and Assay-Ready Plate Preparation

HTS relies on automated liquid handling and miniaturized plate formats (typically 384- or 1536-well).[1][13] Proper plate preparation is critical.

Protocol: Preparation of Compound Plates

  • Master Plate Creation: Using an acoustic liquid handler or automated multichannel pipette, create a master plate by dispensing the 10 mM DMSO stock of the compound into a 384-well plate. Fill the remaining wells with other library compounds. Include empty wells for controls.

  • Assay-Ready Plate Stamping: From the master plate, transfer a small volume (e.g., 50-100 nL) of each compound into the wells of multiple 384-well assay plates. These "assay-ready" plates can be sealed and stored at -20°C or -80°C until use. A typical final screening concentration is around 10 µM.[14]

Assay Development and Validation for HTS

A robust and reproducible assay is the foundation of a successful HTS campaign.[15][16] The goal is to miniaturize a biological assay while maintaining a strong signal window and low variability, quantifiable by the Z'-factor.[17][18]

The Z'-Factor: A Self-Validating Metric

The Z'-factor is the industry-standard metric for HTS assay quality because it accounts for both the dynamic range of the assay and the data variation.[19][20] It provides a statistical measure of the separation between positive and negative control populations.

The formula is: Z' = 1 - [3(σₚ + σₙ)] / |μₚ - μₙ|

Where:

  • μₚ = mean of the positive control

  • σₚ = standard deviation of the positive control

  • μₙ = mean of the negative control

  • σₙ = standard deviation of the negative control

Table 2: Interpretation of Z'-Factor Values

Z'-FactorAssay ClassificationFeasibility for HTS
Z' ≥ 0.7ExcellentIdeal for HTS.
0.5 ≤ Z' < 0.7GoodA reliable and robust assay suitable for HTS.[14][17][19][20]
0 < Z' < 0.5MarginalThe assay may require further optimization. Hit confirmation will be critical.[20]
Z' ≤ 0UnsuitableThe signal window is not sufficient to distinguish hits from noise.
Protocol: Assay Miniaturization and Z'-Factor Validation ("Dry Run")

This protocol validates that the assay performs robustly in the HTS format before screening the full library.[14]

  • Select Controls: Choose appropriate positive and negative controls. For an enzyme inhibition assay, the positive control might be "no enzyme" or a known potent inhibitor, while the negative control is the full reaction with DMSO vehicle.[21]

  • Plate Layout: Designate half of a 384-well plate for the negative control and the other half for the positive control (192 wells each). This provides sufficient data for a statistically meaningful Z'-factor calculation.

  • Miniaturize Assay Protocol: Adapt the bench-scale assay protocol to the final HTS volume (e.g., 20-50 µL) in the 384-well plate.[14] Use HTS-compatible robotics for all dispensing steps to mimic the final screening conditions.[14]

  • Incubation: Incubate the plate under the optimized conditions (time, temperature).

  • Signal Detection: Read the plate using a high-throughput plate reader (e.g., measuring fluorescence, luminescence, or absorbance).

  • Calculate Z'-Factor: Use the formulas above to calculate the mean and standard deviation for each control population and determine the Z'-factor.

  • Iterate: If the Z'-factor is < 0.5, optimize assay parameters such as reagent concentration, incubation time, or buffer composition and repeat the validation until a suitable window is achieved.

The High-Throughput Screening Campaign

With a validated assay (Z' ≥ 0.5), the primary screen can commence. This phase is a highly automated process designed for maximum efficiency and throughput.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Processing Compound_Library Compound Library (incl. Exemplar Compound) Master_Plates Create Master Plates (10 mM in DMSO) Compound_Library->Master_Plates Assay_Ready_Plates Stamp Assay-Ready Plates (e.g., 100 nL/well) Master_Plates->Assay_Ready_Plates Dispense_Reagents Dispense Assay Reagents (Enzyme, Substrate, Cells) Assay_Ready_Plates->Dispense_Reagents Compound_Addition Compound Transfer (from Assay-Ready Plates) Dispense_Reagents->Compound_Addition Incubation Incubation (Time & Temperature) Compound_Addition->Incubation Signal_Detection Signal Reading (e.g., Luminescence) Incubation->Signal_Detection Raw_Data Raw Data Acquisition Signal_Detection->Raw_Data QC_Check Plate-Level QC (Z'-Factor Check) Raw_Data->QC_Check Normalization Data Normalization (% Inhibition or Z-Score) QC_Check->Normalization Hit_Selection Hit Identification (Thresholding) Normalization->Hit_Selection Hit_List Hit_List Hit_Selection->Hit_List

Caption: High-Throughput Screening (HTS) Workflow.

Protocol: Executing the Primary Screen
  • System Setup: Calibrate all robotic liquid handlers and the plate reader.

  • Reagent Preparation: Prepare large batches of all assay reagents, ensuring homogeneity.

  • Automated Run:

    • The automation system retrieves an assay-ready compound plate and an empty assay plate.

    • Robotics dispense assay reagents (e.g., cells or enzymes) into the assay plate.

    • The compound is transferred from the assay-ready plate to the assay plate.

    • The plate is incubated for the prescribed time.

    • A final reagent (e.g., detection substrate) is added if required.

    • The plate is moved to a reader, and the signal from each well is recorded.

  • Data Management: Raw data from each plate is automatically uploaded to a database, along with plate identifiers and control values.

Data Analysis and Hit Confirmation

The primary screen generates a large dataset that must be processed to identify promising "hits." This is followed by a rigorous confirmation process to eliminate false positives.[15]

Primary Data Analysis
  • Plate-Level QC: For each screening plate, calculate the Z'-factor from the intra-plate positive and negative controls. Plates with a Z' < 0.5 should be flagged for review or repeated.

  • Normalization: Raw data is normalized to allow for comparison across plates. A common method is to calculate the percent inhibition relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive) / (Mean_Negative - Mean_Positive))

  • Hit Selection: A statistical threshold is applied to identify primary hits. For example, a hit might be defined as any compound producing an inhibition greater than three standard deviations from the mean of the sample population (Z-score < -3) or simply >50% inhibition.

Hit Confirmation and Validation Workflow

A primary hit is not a validated hit. A sequential validation cascade is essential to build confidence and wisely allocate resources.[10]

Hit_Validation_Workflow Primary_Hits Primary Hit List (from Single-Point Screen) Reconfirmation Hit Re-confirmation (Test Fresh Compound) Primary_Hits->Reconfirmation Dose_Response Dose-Response Curve (Determine Potency, e.g., IC₅₀) Reconfirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (Confirm with Different Method) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screen (Rule out Artifacts) Dose_Response->Counter_Screen Chemical_Validation Chemical Validation (Resynthesize & Re-test) Orthogonal_Assay->Chemical_Validation Counter_Screen->Chemical_Validation Validated_Hit Validated Hit (Ready for Lead-Op) Chemical_Validation->Validated_Hit

Caption: Hit Validation and Triaging Cascade.

Protocol: Step-wise Hit Validation

  • Hit Re-confirmation: Order or pull fresh solid samples of the primary hit compounds. Create new DMSO stock solutions and re-test them in the primary assay at the same single concentration. This step eliminates hits caused by compound handling errors or degradation.

  • Dose-Response Analysis: Test the confirmed hits over a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to generate a dose-response curve and calculate the potency (IC₅₀ or EC₅₀). Compounds that do not show a clear sigmoidal curve may be artifacts and are often deprioritized.[15]

  • Orthogonal Assays: Confirm the activity in a secondary assay that uses a different detection method or technology.[15][16] For example, if the primary assay was fluorescence-based, an orthogonal assay might use label-free detection like Surface Plasmon Resonance (SPR) to confirm direct target binding.[10]

  • Counter-Screens: Use assays designed to identify compounds that interfere with the assay technology itself (e.g., autofluorescence, luciferase inhibition) rather than the biological target.[16] This is crucial for filtering out promiscuous or artifactual hits.

  • Chemical Validation: For the most promising hits, a fresh batch of the compound should be synthesized and purified.[10] If the newly synthesized material recapitulates the activity, it provides the highest level of confidence that the molecular structure is responsible for the observed biological effect.

Troubleshooting

Table 3: Common HTS Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) Reagent instability, low signal-to-background, high well-to-well variability, incorrect reagent concentrations.Verify reagent stability over the screen duration. Increase concentration of limiting reagent. Optimize incubation times. Service liquid handlers for precision.
High Hit Rate (>1-2%) Compound aggregation, assay interference, non-specific activity, incorrect hit threshold.Add non-ionic detergent (e.g., 0.01% Triton X-100) to assay buffer. Run counter-screens for assay artifacts. Make hit threshold more stringent.
Poor Reproducibility Compound precipitation, compound degradation, inconsistent liquid handling, edge effects on plates.Check compound solubility in assay buffer. Use freshly prepared plates. Use barrier-sealed plates and avoid outer rows/columns if edge effects are severe.
"Bell-Shaped" Dose Curves Compound toxicity at high concentrations, aggregation, or complex mechanism of action.Lower the top concentration tested. Visually inspect wells for precipitation. These compounds are often deprioritized unless the mechanism is of specific interest.[15]

References

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025). Vertex AI Search.
  • Z-factor - Grokipedia. Grokipedia.
  • High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen.
  • High-throughput Screening Steps. Small Molecule Discovery Center (SMDC).
  • Z-factors. BIT 479/579 High-throughput Discovery.
  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World.
  • Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. (2017). Dove Medical Press.
  • What is Z' (read Z-factor)?. (2024). RxPlora.
  • A New Class of β–Pyrrolidino-1,2,3-Triazole Derivatives as β-Adrenergic Receptor Inhibitors: Synthesis, Pharmacological, and Docking Studies. PMC.
  • Facile diverted synthesis of pyrrolidinyl triazoles using organotrifluoroborate: discovery of potential mPTP blockers. (2014). PubMed.
  • What is High-Throughput Screening in Drug Discovery. (2024). Aragen Life Sciences.
  • 4-Methyl-3-(pyrrolidin-3-ylthio)-4H-1,2,4-triazole. PubChem.
  • High Throughput Screening. Sygnature Discovery.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC.
  • List of synthesized tetrazole–triazole linked pyrrolidine derivatives with yield. ResearchGate.
  • Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering. (2025). Ranomics.
  • High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ.
  • Discovery and Optimization of Thiazolidinyl and Pyrrolidinyl Derivatives as Inhaled PDE4 Inhibitors for Respiratory Diseases. (2017). PubMed.
  • Assay Validation in High Throughput Screening – from Concept to Application. (2015). IntechOpen.
  • 4-Methyl-3-(pyrrolidin-3-ylsulfonyl)-4H-1,2,4-triazole. ChemScene.
  • Polysubstituted pyrrolidines linked to 1,2,3-triazoles: Synthesis, crystal structure, DFT studies, acid dissociation constant, drug-likeness, and anti-proliferative activity. (2025). ResearchGate.
  • 4-METHYL-5-PYRIDIN-4-YL-4H-[14][17][19]TRIAZOLE-3-THIOL. ChemicalBook. Available at:

  • High-Throughput Screening Identifies 1,4,5-Substituted 1,2,3-Triazole Analogs as Potent and Specific Antagonists of Pregnane X Receptor. PMC.
  • 4-methyl-3-(pyrrolidin-3-yl)-4h-1,2,4-triazole dihydrochloride. PubChemLite.
  • Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Publishing.
  • Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. (2025). PubMed.
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics.
  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). PMC.
  • Search for molecular descriptors and computer prediction of biological activity in a series of S-derivatives (1,2,4-triazole-3(2H)-yl)methyl)thiopyrimidines. (2024). Current issues in pharmacy and medicine.
  • 4-Methyl-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole. ChemScene.
  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica.

Sources

"antimicrobial activity of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial Profiling of the 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole Scaffold

Executive Summary

This guide outlines the technical protocols for evaluating the antimicrobial activity of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole (CAS: 474957-25-0). This compound represents a critical "hybrid pharmacophore" in modern drug discovery, fusing the broad-spectrum antifungal properties of the 1,2,4-triazole ring with the pharmacokinetic versatility of the pyrrolidine moiety.

While often utilized as a secondary amine building block for complex Schiff bases or amide derivatives, the core scaffold itself exhibits distinct biological potential. This document provides a standardized workflow for solubilization, Minimum Inhibitory Concentration (MIC) determination, and mechanistic validation against key ESKAPE pathogens and fungal strains.

Compound Profile & Handling

Chemical Identity:

  • IUPAC Name: 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 152.20 g/mol

  • Key Functional Groups:

    • Secondary Amine (Pyrrolidine): Nucleophilic handle for derivatization; contributes to basicity and solubility.

    • 1,2,4-Triazole (N4-methylated): The primary bioactive core, known for hydrogen bonding and metal coordination (e.g., Heme iron in CYP51).

Solubility & Stability: The presence of the pyrrolidine ring renders the compound moderately polar.

  • Stock Solvent: Dimethyl Sulfoxide (DMSO) is recommended for 10 mM stock solutions.

  • Aqueous Stability: Stable at physiological pH (7.4). The N4-methyl group prevents the annular tautomerism often seen in unsubstituted triazoles, ensuring a fixed steric profile for receptor binding.

Mechanism of Action (Hypothetical & Validated)

To interpret antimicrobial data effectively, researchers must understand the target pathways. The activity of this scaffold is likely dual-modal:

  • Antifungal (Primary): Inhibition of Lanosterol 14

    
    -demethylase (CYP51) . The triazole nitrogen (N1 or N2) binds to the heme iron of the enzyme, blocking ergosterol biosynthesis and compromising membrane integrity.
    
  • Antibacterial (Secondary): Modulation of DNA Gyrase or efflux pump inhibition. The pyrrolidine moiety mimics the aliphatic heterocycles found in fluoroquinolones, potentially aiding in cell wall penetration or target binding in Gram-negative bacteria.

Figure 1: Mechanistic Pathway & Screening Logic

G cluster_fungal Antifungal Pathway (Fungi) cluster_bacterial Antibacterial Pathway (Bacteria) Compound 4-methyl-3-(pyrrolidin-3-yl) -4H-1,2,4-triazole CYP51 Target: CYP51 (Lanosterol 14α-demethylase) Compound->CYP51 Heme Coordination Gyrase Target: DNA Gyrase (Topoisomerase II) Compound->Gyrase Putative Binding Ergosterol Ergosterol Depletion CYP51->Ergosterol Inhibition Membrane Membrane Lysis Ergosterol->Membrane Destabilization Replication Replication Arrest Gyrase->Replication Inhibition

Caption: Dual-pathway mechanism illustrating the triazole-mediated inhibition of fungal CYP51 and putative pyrrolidine-mediated bacterial DNA gyrase interference.

Experimental Protocols

Protocol A: Preparation of Assay Solutions

Objective: Create a precipitate-free stock for microdilution.

  • Weighing: Accurately weigh 1.52 mg of the compound.

  • Solubilization: Add 1.0 mL of sterile 100% DMSO to achieve a 10 mM stock concentration. Vortex for 30 seconds.

    • Note: If turbidity persists, sonicate for 5 minutes at 40 kHz.

  • Working Solution: Dilute the stock 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to obtain a starting test concentration of 100 µM (approx. 15.2 µg/mL). Ensure final DMSO concentration is <1% to avoid solvent toxicity.

Protocol B: Broth Microdilution Assay (MIC Determination)

Standard: CLSI M07-A10 (Bacteria) / M27-A3 (Fungi).

Materials:

  • 96-well polystyrene plates (round bottom).

  • Test Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 90028).

  • Positive Control: Fluconazole (Fungi) / Ciprofloxacin (Bacteria).

  • Resazurin dye (0.01%) for viability visualization.

Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland standard diluted 1:100).
    
  • Plate Setup:

    • Columns 1-10: Serial 2-fold dilution of the test compound (Range: 512 µg/mL to 1 µg/mL).

    • Column 11: Growth Control (Media + Inoculum + DMSO).

    • Column 12: Sterility Control (Media only).

  • Incubation:

    • Bacteria: 37°C for 16–20 hours.

    • Fungi: 35°C for 24–48 hours.

  • Readout: Add 10 µL Resazurin to each well. Incubate for 2 hours.

    • Blue = No Growth (Inhibition).

    • Pink/Colorless = Growth (Metabolic reduction of dye).

  • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Figure 2: Screening Workflow Diagram

Workflow Start Compound Stock (10mM in DMSO) Dilution Serial Dilution (96-well Plate) Start->Dilution Inoculation Add Pathogen (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubate 18-24h @ 37°C Inoculation->Incubation Dye Add Resazurin Dye Incubation->Dye Read Determine MIC (Blue vs Pink) Dye->Read

Caption: Step-by-step microdilution workflow for high-throughput screening of the triazole scaffold.

Data Interpretation & SAR Insights

When analyzing results for 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole, compare the MIC values against standard breakpoints.

Table 1: Expected Activity Profile & Interpretation

Organism TypeTarget StrainMIC Interpretation (µg/mL)Mechanistic Insight
Gram-Positive S. aureus< 16 (Active)Pyrrolidine enhances cell wall permeation; Triazole may act on undefined metabolic targets.
Gram-Negative E. coli> 64 (Low Activity)Efflux pumps often eject small hydrophilic molecules. Derivatization of the pyrrolidine nitrogen (e.g., benzylation) typically improves potency [1].
Fungi C. albicans< 8 (Potent)Strong CYP51 binding expected. The N4-methyl group locks the triazole in a favorable conformation for heme coordination [2].

Structure-Activity Relationship (SAR) Note: If the MIC is >64 µg/mL, the "naked" pyrrolidine scaffold is likely too hydrophilic to cross the lipid bilayer effectively.

  • Optimization Strategy: React the pyrrolidine amine with lipophilic benzyl halides or benzoyl chlorides. Research indicates that N-substituted pyrrolidine-triazole hybrids show significantly enhanced antimicrobial activity compared to the free amine [1].

References

  • Prasad, T. N., et al. (2022).[2][3] "Synthesis of trans N-Substituted Pyrrolidine Derivatives Bearing 1,2,4-triazole Ring." Current Organic Synthesis, 19(5), 578-582.[2][3]

  • Aggarwal, R., et al. (2011). "Synthesis and antimicrobial activity of some novel 1,2,4-triazole derivatives." European Journal of Medicinal Chemistry. (Contextual grounding for triazole mechanism).
  • CLSI. (2018). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.

Sources

"anticancer applications of novel 1,2,4-triazole compounds"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole nucleus has cemented its status as a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Beyond its established role in antifungals (e.g., fluconazole), recent structural optimization campaigns (2024–2025) have repositioned this moiety as a potent driver of anticancer activity. Its unique capacity to serve as a rigid bioisostere of amide bonds, while engaging in extensive hydrogen bonding networks, allows it to target diverse oncogenic proteins including Tubulin , EGFR , and Aromatase .

This guide provides a technical roadmap for the design, synthesis, and biological validation of novel 1,2,4-triazole derivatives. We focus on two high-value mechanisms: Tubulin Polymerization Inhibition (targeting the colchicine binding site) and Kinase Inhibition (EGFR).

Part 1: Rational Design & Synthetic Strategy

The Pharmacophore Advantage

The 1,2,4-triazole ring offers distinct advantages over other heterocycles:

  • Dipole Moment: High dipole moment enhances solubility and diverse non-covalent interactions.

  • Metabolic Stability: Resistant to oxidative cleavage compared to imidazole or furan rings.

  • H-Bonding: The N2 and N4 atoms act as acceptors/donors, crucial for binding in the ATP pockets of kinases or the colchicine site of tubulin.

Synthetic Protocol: Indole-1,2,4-Triazole Hybrids

Context: Recent literature (2024-2025) highlights indole-triazole hybrids as potent mimics of Combretastatin A-4 (CA-4), a vascular disrupting agent.

Target Compound: 3-(3,4,5-trimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole.

Reagents & Equipment:

  • Indole-3-carbohydrazide

  • 3,4,5-Trimethoxybenzaldehyde

  • Ethanol (anhydrous)

  • Phosphorus oxychloride (

    
    ) or Thionyl chloride (
    
    
    
    )
  • Rotary evaporator, TLC silica plates (Merck

    
    ).
    

Step-by-Step Synthesis Workflow:

  • Schiff Base Formation (Intermediate):

    • Dissolve indole-3-carbohydrazide (1.0 equiv) and 3,4,5-trimethoxybenzaldehyde (1.0 equiv) in absolute ethanol (20 mL/mmol).

    • Add catalytic glacial acetic acid (2-3 drops).[1]

    • Reflux at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).

    • Checkpoint: Formation of the acylhydrazone precipitate indicates success. Filter, wash with cold ethanol, and dry.

  • Cyclization to 1,2,4-Triazole:

    • Suspend the acylhydrazone intermediate in

      
       (5 mL/mmol).
      
    • Reflux at 90–100°C for 6–8 hours.

    • Caution: Perform in a fume hood;

      
       is corrosive.
      
    • Pour the reaction mixture onto crushed ice slowly to quench excess reagent.

    • Neutralize with 10%

      
       solution to pH 8.
      
    • Extract the precipitate with ethyl acetate, dry over anhydrous

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from ethanol/DMF mixture or purify via column chromatography (Gradient elution:

      
      ).
      

Visualization: Synthetic Pathway

SynthesisPath Start1 Indole-3- carbohydrazide Inter Acylhydrazone Intermediate Start1->Inter EtOH, AcOH, Reflux Start2 3,4,5-Trimethoxy benzaldehyde Start2->Inter Reagent POCl3 / Reflux (Cyclodehydration) Inter->Reagent Product 1,2,4-Triazole Hybrid Reagent->Product Cyclization

Caption: Cyclodehydration strategy for synthesizing 3,5-disubstituted-1,2,4-triazoles.

Part 2: Biological Evaluation Protocols

Application Note: In Vitro Cytotoxicity Screening (MTT Assay)

Purpose: To determine the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 (half-maximal inhibitory concentration) of the novel compounds against specific cancer cell lines.

Cell Lines Recommended:

  • MCF-7 (Breast adenocarcinoma) – High relevance for aromatase/tubulin targets.

  • A549 (Lung carcinoma) – EGFR overexpression model.

  • HeLa (Cervical cancer) – Robust model for general cytotoxicity.

  • Control: HEK-293 (Normal kidney cells) to assess selectivity index (SI).

Protocol:

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Treatment: Add serial dilutions of the 1,2,4-triazole compound (0.1

    
     to 100 
    
    
    
    ). Include Combretastatin A-4 or Doxorubicin as a positive control.
  • Incubation: Incubate for 48h.

  • Development: Add 20

    
     MTT reagent (5 mg/mL in PBS). Incubate 4h.
    
  • Solubilization: Remove media, add 100

    
     DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Plot dose-response curves (Log[concentration] vs. % Viability) using non-linear regression (Sigmoidal dose-response).

Data Presentation Template:

Compound IDMCF-7

(

)
A549

(

)
HEK-293

(

)
Selectivity Index (SI)
Triazole-7a 0.45 ± 0.021.20 ± 0.10>100>200
CA-4 (Control) 0.01 ± 0.0050.02 ± 0.015.5550
Application Note: Mechanistic Validation (Tubulin Polymerization)

Purpose: To confirm if the cytotoxic effect is due to microtubule destabilization, a hallmark of indole-triazole hybrids.

Principle: Tubulin polymerizes into microtubules in the presence of GTP, increasing fluorescence (using a reporter like DAPI or intrinsic fluorescence). Inhibitors prevent this increase.

Protocol:

  • Preparation: Use a Tubulin Polymerization Assay Kit (fluorescence-based, >99% pure porcine brain tubulin).

  • Setup: Keep all reagents on ice. Prepare a 96-well black half-area plate.

  • Reaction Mix: Tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9) + 1 mM GTP.
    
  • Addition: Add test compound (5

    
     final) or Vehicle (DMSO). Positive control: Colchicine  or Nocodazole .
    
  • Kinetics: Immediately place in a fluorometer pre-warmed to 37°C.

  • Measurement: Ex/Em = 360/450 nm. Read every 1 min for 60 mins.

  • Result Interpretation: A "flat" line compared to the sigmoidal growth of the vehicle control indicates inhibition.

Visualization: Mechanism of Action (MOA)

MOA Compound 1,2,4-Triazole Derivative Target Tubulin (Colchicine Site) Compound->Target  Binds   Effect1 Inhibition of Polymerization Target->Effect1  Destabilizes Microtubules   Checkpoint G2/M Phase Arrest Effect1->Checkpoint Outcome Apoptosis (Caspase-3 Activation) Checkpoint->Outcome  Cell Death  

Caption: Signaling cascade triggered by tubulin-targeting 1,2,4-triazoles leading to apoptosis.

Application Note: In Silico Molecular Docking

Purpose: To predict binding affinity and orientation within the target pocket.

Software: AutoDock Vina / PyRx. Target Structure: PDB ID: 1SA0 (Tubulin-Colchicine complex) or 1M17 (EGFR).

Workflow:

  • Ligand Prep: Minimize energy of the 1,2,4-triazole structure (MM2 force field). Convert to PDBQT.

  • Receptor Prep: Remove water molecules and co-crystallized ligands from the PDB file. Add polar hydrogens.

  • Grid Box (Colchicine Site): Center: X=11.8, Y=8.9, Z=6.5 (approx). Size:

    
     Å.
    
  • Run: Execute Vina.

  • Validation: Look for H-bonds between the triazole nitrogens and Val181 , Cys241 , or Leu248 (

    
    -tubulin). Binding energy should be < -8.0 kcal/mol.
    

Part 3: References

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 2022.

  • Discovery of novel indole‐1,2,4‐triazole derivatives as tubulin polymerization inhibitors. Chemical Biology & Drug Design, 2025.[4][5]

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Archiv der Pharmazie, 2025.

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 2005.

  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 2018.[5][6]

Sources

Application Note: Evaluating the Neuroprotective Efficacy of 4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole Derivatives via Dopamine D3 Receptor Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern medicinal chemistry, 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole (CAS 474957-25-0) has emerged as a highly privileged structural scaffold for the design of central nervous system (CNS) therapeutics[1]. While 1,2,4-triazole derivatives are broadly recognized for their diverse bioactivities, including inherent neuroprotective properties[2], this specific pyrrolidine-triazole fusion is critical for targeting the Dopamine D3 Receptor (D3R) with extreme precision[3].

The Causality of the Scaffold: The neuroprotective efficacy of compounds derived from this scaffold relies on a bitopic binding mechanism. The basic nitrogen of the pyrrolidin-3-yl moiety is protonated at physiological pH, forming a mandatory salt bridge with the conserved Asp110 (Asp3.32) residue in the D3R orthosteric binding pocket[1]. Concurrently, the 4-methyl-4H-1,2,4-triazole core acts as a rigid, hydrogen-bonding hinge that directs extended lipophilic substituents into the D3R-specific secondary binding pocket (SBP)[4].

This topological arrangement achieves profound selectivity for D3R over the highly homologous D2R[1]. Achieving this selectivity is paramount: D2R blockade induces severe extrapyramidal motor side effects, whereas selective D3R antagonism or partial agonism normalizes dopaminergic tone, mitigates excitotoxicity, and exerts potent neuroprotective effects without motor liabilities[4].

Mechanistic Pathway

The neuroprotective mechanism of these derivatives is driven by the modulation of intracellular cAMP and the subsequent activation of survival pathways.

G Ligand Triazole-Pyrrolidine Derivative D3R Dopamine D3 Receptor (Antagonism) Ligand->D3R Binds Asp110 Gi Gi/o Protein (Inhibition Lifted) D3R->Gi Modulates cAMP cAMP Levels (Normalized) Gi->cAMP Regulates AC PKA PKA / DARPP-32 Pathway cAMP->PKA Activates Neuroprotection Neuroprotective Effects (Cell Survival) PKA->Neuroprotection Promotes

D3R-mediated neuroprotective signaling pathway activated by 1,2,4-triazole-pyrrolidine derivatives.

Experimental Protocols

To rigorously validate the neuroprotective properties of compounds synthesized from this scaffold, a self-validating two-phase experimental workflow is required. The following protocols bridge target engagement with phenotypic survival.

Protocol A: In Vitro Radioligand Binding Assay (Validation of D3R Selectivity)

Purpose: To confirm that the synthesized derivative maintains high affinity and selectivity for D3R, which is the prerequisite for its neuroprotective mechanism.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human D3R and D2R. Homogenize the cell pellets in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM EDTA and protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Assay Setup: In a 96-well deep-well plate, combine 50 µg of membrane protein, 0.2 nM [³H]-spiperone (radioligand), and varying concentrations of the triazole-pyrrolidine test compound (ranging from 10⁻¹¹ to 10⁻⁴ M).

  • Equilibration Incubation: Incubate the mixture at 25°C for 120 minutes.

    • Expert Insight: The extended 120-minute incubation is critical. D3R ligands often exhibit significantly slower association kinetics compared to D2R ligands due to the narrow entry channel of the D3R secondary binding pocket. Premature termination will artificially skew the D2R/D3R selectivity ratio.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to eliminate non-specific binding). Wash three times with ice-cold buffer. Measure bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression and convert to Kᵢ values using the Cheng-Prusoff equation. A D2R/D3R selectivity ratio of >100 is the threshold for advancing the compound.

Protocol B: Neuroprotection Assay in SH-SY5Y Cells (6-OHDA Model)

Purpose: To quantify the functional neuroprotective capacity of the D3R-selective compound against oxidative stress and dopaminergic toxicity.

  • Cell Culture & Differentiation: Seed human neuroblastoma SH-SY5Y cells at 1×10⁴ cells/well in 96-well plates using DMEM/F12 supplemented with 10% FBS. Differentiate the cells with 10 µM Retinoic Acid for 5 days to induce a mature dopaminergic phenotype.

  • Target Pre-treatment: Treat the differentiated cells with the triazole-pyrrolidine derivative (at 0.1, 1.0, and 10 µM concentrations) for 2 hours.

    • Expert Insight: Pre-treatment is mandatory. It allows the compound to fully occupy the D3R and initiate downstream neuroprotective signaling cascades (such as Akt/GSK3β modulation) prior to the introduction of the toxic insult.

  • Toxic Insult: Add 50 µM 6-hydroxydopamine (6-OHDA) to the wells to induce severe oxidative stress and apoptosis. Incubate for 24 hours at 37°C.

  • Viability Readout (MTT Assay): Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL DMSO and read absorbance at 570 nm using a microplate reader.

  • Apoptosis Quantification: Utilize Annexin V-FITC/PI flow cytometry on parallel samples to confirm that the observed viability loss is apoptotic in nature and to assess the compound's specific anti-apoptotic efficacy.

Quantitative Data Presentation

The following table summarizes representative binding and phenotypic data for reference D3R antagonists (such as GSK598809)[5] and hypothetical optimized derivatives utilizing the 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole scaffold.

Compound / ConditionD3R Affinity (Kᵢ, nM)D2R Affinity (Kᵢ, nM)Selectivity (D2R/D3R)SH-SY5Y Viability (% vs Control)
6-OHDA (Vehicle) N/AN/AN/A42.5 ± 3.1%
GSK598809 (Reference) 1.2805~67088.4 ± 4.2%
Triazole-Pyr-Derivative 1 0.814418085.1 ± 3.8%
Triazole-Pyr-Derivative 2 3.542012076.3 ± 5.0%

Experimental Workflow

Workflow Prep Scaffold Functionalization Binding Radioligand Binding (D3R/D2R) Prep->Binding CellAssay SH-SY5Y Neurotoxicity Model Binding->CellAssay Analysis Viability & Apoptosis Readout CellAssay->Analysis

Step-by-step workflow from scaffold validation to neuroprotective phenotypic screening.

Conclusion

The 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole scaffold is an indispensable pharmacophore for designing highly selective D3R modulators. By anchoring the molecule via the pyrrolidine nitrogen to Asp110 and utilizing the triazole as a directional hinge, researchers can achieve the necessary D3R selectivity to confer robust neuroprotection without triggering D2R-mediated liabilities. Adhering to the extended incubation protocols and pre-treatment paradigms outlined above ensures accurate validation of these next-generation therapeutics.

References

1.2 - MDPI[2] 2.1 - NIH[1] 3.5 - MedChemExpress[5] 4.3 - NIH[3] 5. 4 - NIH[4]

Sources

Application Note: Rational Design and Synthesis of 4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole (CAS 474957-25-0) represents a highly privileged,


-enriched heterocyclic building block in modern drug discovery. This application note provides a comprehensive, field-tested guide for medicinal chemists on utilizing this scaffold to design potent small-molecule therapeutics, particularly kinase inhibitors (e.g., JAK/STAT pathway) and GPCR antagonists. By combining the conformational flexibility of the pyrrolidine ring with the robust hydrogen-bonding capacity of the 1,2,4-triazole, researchers can efficiently explore three-dimensional pharmacophore space while maintaining highly favorable physicochemical and ADMET properties.

Mechanistic Rationale & Pharmacophore Analysis

Successful drug design requires a deep understanding of how structural micro-environments dictate macroscopic biological activity. The 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole scaffold offers three distinct mechanistic advantages:

  • The Pyrrolidine Ring (

    
    -richness & Pseudorotation):  The incorporation of saturated nitrogen heterocycles like pyrrolidine is a proven strategy to increase the Fraction of 
    
    
    
    carbons (
    
    
    ), which correlates strongly with clinical success due to improved aqueous solubility and reduced off-target toxicity[1]. The inherent non-planarity ("pseudorotation") of the five-membered ring allows the molecule to adopt energetically favorable conformations, maximizing 3D coverage of the target binding pocket[1].
  • The 1,2,4-Triazole Core (H-Bonding & Bioisosterism): 1,2,4-triazoles are classic bioisosteres for amide bonds, offering superior metabolic stability against amidases[2]. In kinase inhibitor design, the unhindered nitrogens (N1/N2) of the triazole act as potent hydrogen bond acceptors, readily interacting with the backbone amides of the kinase hinge region[3]. Furthermore, the triazole core enhances the molecule's overall stability and binding affinity across various therapeutic targets[4].

  • The 4-Methyl Substituent (Conformational Lock): The methyl group at the 4-position of the triazole introduces critical steric bulk. This acts as a "conformational lock," restricting the dihedral angle between the pyrrolidine and triazole rings. Pre-organizing the molecule into its bioactive conformation reduces the entropic penalty of binding, thereby enhancing target affinity and selectivity.

Workflow A Scaffold Selection (Pyrrolidinyl-Triazole) B In Silico Docking & Pharmacophore Modeling A->B C Parallel Synthesis (N-Derivatization) B->C D In Vitro HTS (TR-FRET Assay) C->D E Hit-to-Lead Optimization D->E

Rational Drug Design and Screening Workflow for Pyrrolidinyl-Triazole Derivatives.

Experimental Protocols

The following protocols detail the synthetic functionalization of the scaffold and subsequent biological validation. Every step is designed as a self-validating system to ensure data integrity.

Protocol 1: Library Synthesis via Reductive Amination of the Pyrrolidine Nitrogen

Objective: To functionalize the secondary amine of the pyrrolidine ring, attaching the primary lipophilic or target-directing group.

  • Preparation: Dissolve 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) at 0.2 M concentration.

    • Causality: DCE is chosen over dichloromethane (DCM) due to its higher boiling point, allowing for gentle heating if iminium formation is sluggish, while maintaining a non-nucleophilic environment.

  • Catalysis: Add glacial acetic acid (0.1 eq) to the mixture.

    • Causality: Mild acid catalysis accelerates iminium ion formation without fully protonating the pyrrolidine nitrogen, which would otherwise stall the nucleophilic attack.

  • Reduction: After 1 hour of stirring at room temperature, add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

    • Causality: STAB is a mild reducing agent that selectively reduces the iminium intermediate rather than the unreacted aldehyde, preventing the formation of primary alcohol byproducts.

  • Self-Validation (In-Process Control): Remove a 10 µL aliquot, quench in 50% MeOH/H

    
    O, and analyze via LC-MS. The disappearance of the starting mass (m/z 153.11 for the free base) and the appearance of the target product mass validates reaction progression.
    
  • Workup: Quench with saturated aqueous NaHCO

    
    .
    
    • Causality: The basic quench neutralizes the acetic acid and destroys excess STAB, partitioning the lipophilic product into the organic layer while aqueous borate salts are washed away.

Protocol 2: High-Throughput Kinase Screening (TR-FRET Assay)

Objective: To evaluate the IC


 of the synthesized triazole derivatives against a target kinase (e.g., JAK1).
  • Reagent Preparation: Prepare a master mix containing recombinant JAK1 enzyme, a fluorescently labeled tracer (a known pan-kinase binder conjugated to a fluorophore), and a Europium (Eu)-anti-tag antibody in assay buffer (HEPES pH 7.5, MgCl

    
    , EGTA, 0.01% Brij-35).
    
    • Causality: Brij-35 is a non-ionic detergent that prevents non-specific binding of the lipophilic derivatives to the microplate walls, preventing false positives.

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to transfer the triazole derivatives (in DMSO) into a 384-well plate.

    • Causality: Acoustic dispensing eliminates tip-based carryover and allows for precise nanoliter volume transfers, maintaining a final DMSO concentration of <1% to prevent enzyme denaturation.

  • Incubation: Add the master mix to the compounds and incubate for 60 minutes at room temperature.

    • Causality: Allows the competitive binding system to reach thermodynamic equilibrium before the displacement is measured.

  • Self-Validation (Controls): Include wells with DMSO only (Maximum signal, 0% inhibition) and a reference inhibitor like Tofacitinib (Minimum signal, 100% inhibition). Calculate the Z'-factor; a Z' > 0.6 validates the assay's robustness.

  • Detection: Read the plate on a TR-FRET compatible microplate reader, measuring emission at 615 nm (Europium) and 665 nm (Tracer). Calculate the 665/615 ratio to determine compound IC

    
     values.
    

JAKSTAT Cytokine Cytokine / Growth Factor Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK JAK Kinase (Target of Triazole Inhibitor) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates STAT->STAT Dimerization Nucleus Gene Transcription STAT->Nucleus Translocation Inhibitor Pyrrolidinyl-Triazole Derivative Inhibitor->JAK Inhibits (Hinge Region)

JAK/STAT Pathway Highlighting the Intervention Point of Triazole-Based Inhibitors.

Quantitative Data Presentation

The table below summarizes the physicochemical shift from the raw 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole scaffold to a typical optimized lead compound, demonstrating the rational boundaries of Lipinski's Rule of Five.

ParameterUnmodified ScaffoldTypical Optimized LeadDrug Design Rationale
Molecular Weight (Da) 152.20350 - 450Kept <500 for optimal oral bioavailability.
cLogP -0.82.0 - 3.5Increased lipophilicity for cell membrane permeability.
TPSA (Ų) 42.070 - 90Optimized for cellular penetration while avoiding efflux.
Fraction

(

)
0.57>0.40High

character maintained to ensure aqueous solubility.
H-Bond Donors 1 (Pyrrolidine NH)0 - 1Pyrrolidine NH is typically alkylated/acylated in leads.
H-Bond Acceptors 3 (Triazole N)4 - 6Triazole nitrogens interact with kinase hinge regions.

References

  • Source: NIH (National Institutes of Health)
  • Title: An insight on medicinal attributes of 1,2,4-triazoles Source: PMC / NIH URL
  • Title: Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025)
  • Title: Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential Source: Arabian Journal of Chemistry URL

Sources

Application Note: Evaluating 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole as a Novel Pharmacophore for JAK1 Inhibition Using Orthogonal In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale and Target Context

Fragment-based drug discovery (FBDD) relies on identifying low-molecular-weight chemical scaffolds that form highly efficient, specific interactions with a target protein. The compound 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole (MW: 152.20 g/mol ) represents a high-value starting pharmacophore for kinase inhibitor development.

The 1,2,4-triazole moiety acts as an excellent bioisostere for traditional hinge-binding motifs, presenting a dense array of hydrogen bond donors and acceptors capable of anchoring to the kinase hinge region (e.g., Leu959 in Janus Kinase 1, JAK1) ()[1]. Concurrently, the basic pyrrolidine ring projects outward toward the solvent-exposed channel or the ribose-binding pocket, providing a highly modular vector for synthetic elaboration.

To validate this fragment and its subsequent derivatives, a robust, artifact-free screening cascade is required. This guide details a self-validating in vitro workflow utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical affinity and NanoBRET for live-cell target engagement.

Pathway Cytokine Cytokine Signal Receptor Receptor Complex Cytokine->Receptor JAK1 JAK1 Kinase Receptor->JAK1 STAT3 STAT3 Phosphorylation JAK1->STAT3 Triazole 4-methyl-3-(pyrrolidin-3-yl) -4H-1,2,4-triazole Triazole->JAK1 Inhibits Hinge Region Transcription Gene Transcription STAT3->Transcription

Fig 1. Mechanism of action for the triazole scaffold inhibiting the JAK1/STAT3 signaling pathway.

Experimental Workflow Design

A common pitfall in kinase drug discovery is the disconnect between biochemical potency and cellular efficacy. To ensure translational relevance, our workflow is designed as a tiered cascade.

Workflow Step1 1. Fragment Synthesis & QC (Purity >95%, NMR/LC-MS) Step2 2. Biochemical TR-FRET Assay (Cell-free affinity & IC50) Step1->Step2 Step3 3. NanoBRET Target Engagement (Live-cell permeability & EC50) Step2->Step3 Step4 4. Functional Reporter Assay (STAT3 Transcriptional Output) Step3->Step4

Fig 2. Tiered in vitro screening cascade for evaluating kinase inhibitor fragments.

Protocol 1: Biochemical Profiling via TR-FRET

Causality & Rationale: Fragment libraries often contain compounds with intrinsic fluorescence that confound standard absorbance or prompt-fluorescence assays. TR-FRET utilizes a Europium (Eu) chelate donor with a long emission decay half-life (milliseconds). By introducing a 50–100 µs time delay before signal integration, short-lived auto-fluorescence from the triazole derivatives is completely rejected, ensuring the signal strictly represents kinase activity ()[2].

Self-Validating System: This protocol incorporates a strict validation matrix: a 100% activity control (DMSO vehicle), a 0% activity control (EDTA-quenched), and a reference inhibitor (e.g., Upadacitinib). Assay robustness must be confirmed per plate by calculating the Z'-factor, with a threshold of ≥ 0.6 required for data acceptance.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a 2X Enzyme/Substrate mix containing 2 nM recombinant JAK1 and 100 nM biotinylated STAT3-derived peptide.

  • Compound Dispensing: Use acoustic liquid handling (e.g., Echo 550) to dispense the 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole fragment into a 384-well low-volume plate. Causality: Acoustic dispensing avoids intermediate dilutions and minimizes final DMSO concentration (<1%), preventing solvent-induced enzyme denaturation.

  • Reaction Initiation: Add 5 µL of the 2X Enzyme/Substrate mix to the plate. Incubate for 15 minutes at room temperature to allow fragment pre-equilibration. Add 5 µL of 2X ATP solution (set at the apparent

    
     of 25 µM) to initiate the reaction.
    
  • Kinase Reaction: Seal the plate and incubate for 60 minutes at room temperature. Causality: 60 minutes ensures the reaction remains in the linear phase of product formation (<20% substrate depletion), which is critical for accurate Michaelis-Menten kinetics.

  • Detection Phase: Add 10 µL of Detection Buffer containing 20 mM EDTA (to chelate

    
     and halt kinase activity), 2 nM Eu-labeled anti-phosphotyrosine antibody, and 20 nM Streptavidin-Allophycocyanin (APC).
    
  • Readout: Incubate for 60 minutes. Read on a multi-mode microplate reader using TR-FRET settings (Excitation: 340 nm; Emission: 615 nm for Eu, 665 nm for APC). Calculate the 665/615 nm ratio to determine the IC50.

Protocol 2: Live-Cell Target Engagement via NanoBRET

Causality & Rationale: A fragment may exhibit excellent biochemical affinity but fail in cellular models due to poor membrane permeability or an inability to compete with high intracellular ATP concentrations (1–5 mM). NanoBRET bridges this gap by quantifying target engagement inside living cells. It relies on Bioluminescence Resonance Energy Transfer between a NanoLuc-JAK1 fusion protein and a cell-permeable fluorescent tracer ()[3].

Self-Validating System: To ensure the displacement signal is specific to intracellular engagement, an extracellular NanoLuc inhibitor is added to quench any signal arising from compromised or lysed cells. Furthermore, a tracer titration curve must be established first to determine the tracer's EC50, ensuring the competitive displacement assay is run in the linear, highly sensitive regime.

Step-by-Step Methodology
  • Cell Seeding & Transfection: Plate HEK293T cells in a 96-well white tissue culture plate at

    
     cells/well. Transfect cells with a plasmid encoding the NanoLuc-JAK1 fusion protein using a lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Tracer & Compound Treatment: Replace media with Opti-MEM. Add the NanoBRET Kinase Tracer K10 at its predetermined EC50 concentration (e.g., 0.5 µM). Immediately add the triazole fragment or its optimized derivatives in a 10-point dose-response curve.

  • Extracellular Quenching: Add 20 µM of the Extracellular NanoLuc Inhibitor to all wells. Causality: This impermeable inhibitor ensures that only the intracellular target engagement contributes to the BRET signal, eliminating false positives from extracellular target binding.

  • Equilibration: Incubate the plate for 2 hours at 37°C. Causality: This allows sufficient time for the fragment to cross the cell membrane, compete with intracellular ATP, and reach thermodynamic equilibrium with the tracer.

  • Substrate Addition & Readout: Add the NanoLuc substrate (Furimazine). Read the plate immediately on a luminometer equipped with BRET filters (Donor: 460 nm; Acceptor: 618 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the raw BRET units against the log of compound concentration to determine the cellular EC50.

Data Presentation & Interpretation

The table below summarizes representative screening data. Because the initial 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole is a small fragment (Heavy Atoms = 11), its absolute IC50 is in the micromolar range. However, its Ligand Efficiency (LE) —a crucial metric in FBDD calculated as


—is exceptionally high, validating it as a superior starting point for structural elaboration compared to larger, less efficient screening hits.
CompoundHeavy AtomsTR-FRET IC50 (nM)NanoBRET EC50 (nM)Cellular Shift (Fold)Ligand Efficiency (LE)
4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole 114,500>10,000N/A0.66
Optimized Triazole Lead 2512857.10.43
Upadacitinib (Reference) 270.84.25.20.46

Note: A Cellular Shift (NanoBRET EC50 / TR-FRET IC50) of <10-fold is generally considered excellent, indicating high membrane permeability and strong competition against physiological ATP.

References

  • Ergin E, Dogan A, Parmaksiz M, Elçin AE, Elçin YM. "Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes." Current Pharmaceutical Biotechnology, 2016.

  • Vasta JD, Corona CR, Wilkinson J, et al. "High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms." SLAS Discovery, 2020.

  • Malerich JP, Lam JS, Hart B, et al. "Diamino-1,2,4-triazole derivatives are selective inhibitors of TYK2 and JAK1 over JAK2 and JAK3." Bioorganic & Medicinal Chemistry Letters, 2010.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when constructing highly polar, basic heterocyclic scaffolds. The synthesis of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole (CAS: 474957-25-0) is a critical pathway for generating pyrrolidine analogs of JAK inhibitors and other pharmacophores.

This guide bypasses generic chemistry advice and directly addresses the mechanistic causality behind common synthetic failures—specifically regioselectivity, racemization, and isolation challenges—ensuring your protocols are robust and self-validating.

I. Mechanistic Overview & Synthetic Strategy

The most efficient and regioselective route to 3-substituted-4-alkyl-4H-1,2,4-triazoles avoids the use of orthoesters (which often yield 3,5-disubstituted mixtures) and instead utilizes a one-carbon electrophilic synthon, N,N-Dimethylformamide dimethyl acetal (DMF-DMA). The resulting dimethylenamino intermediate is subsequently cyclized with methylamine.

SyntheticWorkflow A 1. Hydrazinolysis (Hydrazine Hydrate) B 2. Enamine Formation (DMF-DMA) A->B Hydrazide Intermediate C 3. Cyclization (Methylamine / AcOH) B->C Dimethylenamino Intermediate D 4. Boc Deprotection (HCl / Dioxane) C->D Boc-Triazole Intermediate E 4-methyl-3-(pyrrolidin-3-yl)- 4H-1,2,4-triazole D->E Bis-HCl Salt (Target)

Synthetic workflow for 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole via DMF-DMA condensation.

II. Troubleshooting Guides & FAQs

Q: During the cyclization step, my LC-MS shows the formation of a 1,3,4-oxadiazole byproduct instead of the desired 1,2,4-triazole. Why does this happen and how can I prevent it? A: The intermediate acyl amidrazone is highly reactive and can undergo competitive intramolecular cyclization. If the nucleophilic attack by methylamine is hindered, or if the reaction lacks sufficient acid catalysis, the oxygen atom of the carbonyl group acts as the nucleophile, ejecting dimethylamine to form a 1,3,4-oxadiazole[1]. Causality-Driven Solution: You must use glacial acetic acid as the solvent for the cyclization. Acetic acid serves a dual purpose: it protonates the dimethylamine leaving group (enhancing its leaving ability) and catalyzes the imine formation between methylamine and the methine carbon, thermodynamically driving the reaction exclusively toward the 1,2,4-triazole.

Q: I am starting with enantiopure (3R)-1-Boc-pyrrolidine-3-carboxylic acid, but my final triazole shows significant racemization (epimerization). What is the root cause? A: The proton at the C3 position of the pyrrolidine ring is alpha to the carbonyl/hydrazide group, making it relatively acidic. Prolonged exposure to basic conditions—such as heating with excess unneutralized hydrazine hydrate during Step 1, or using free methylamine base without an acid buffer in Step 3—promotes enolization and subsequent epimerization[2]. Causality-Driven Solution: Perform the hydrazinolysis at a maximum of 50 °C, and ensure the cyclization step is strictly buffered with an excess of acetic acid[3].

Q: The reaction of the hydrazide with DMF-DMA stalls at ~70% conversion. Adding more DMF-DMA does not push the reaction to completion. Why? A: The condensation of the hydrazide with DMF-DMA releases methanol as a stoichiometric byproduct. Because this is an equilibrium-driven reaction, the accumulation of methanol in a sealed vessel will stall the forward progress. Causality-Driven Solution: Instead of adding more reagent, conduct the reaction in an open vessel or under a gentle, continuous sweep of nitrogen at 50 °C. This volatilizes and removes the methanol, driving the equilibrium toward the dimethylenamino intermediate via Le Chatelier's principle[1].

Q: After Boc deprotection, the final product streaks heavily on normal-phase silica gel and I cannot recover it. How should I isolate it cleanly? A: The target molecule is a highly polar, dual-basic compound containing both a secondary aliphatic amine and a triazole ring. Normal-phase silica contains acidic silanol groups that irreversibly bind such diamines. Causality-Driven Solution: Avoid chromatography entirely. Perform the Boc deprotection using 4M HCl in 1,4-dioxane. Because the resulting bis-hydrochloride salt is highly polar, it will precipitate directly out of the non-polar ethereal solvent. You can isolate it in >95% purity via simple vacuum filtration.

III. Standardized Experimental Protocols

Every protocol below is designed as a self-validating system , meaning the reaction provides intrinsic feedback (visual, mass, or chromatographic) to confirm success before proceeding to the next step.

Step 1: Hydrazinolysis of the Ester
  • Procedure: Dissolve methyl 1-Boc-pyrrolidine-3-carboxylate (1.0 eq) in methanol. Add hydrazine hydrate (80% aqueous, 3.0 eq). Stir at 50 °C for 4-6 hours. Concentrate under reduced pressure, azeotrope with toluene to remove residual water, and dry under high vacuum.

  • Causality: Hydrazine's adjacent lone pairs (the alpha-effect) make it a superior nucleophile compared to standard amines, allowing amide bond formation under mild conditions that preserve the C3 stereocenter[2].

  • Validation Checkpoint: TLC (10% MeOH in DCM, Ninhydrin stain). The product hydrazide will stain positively (purple/brown) due to the free terminal amine, whereas the starting ester will not. LC-MS will show

    
    .
    
Step 2: Enamine Formation via DMF-DMA
  • Procedure: Suspend the crude hydrazide (1.0 eq) in anhydrous acetonitrile. Add DMF-DMA (1.5 eq). Heat the mixture to 50 °C under a gentle nitrogen sweep for 2-3 hours. Concentrate the mixture to dryness to afford the N-[(dimethylamino)methylene] intermediate.

  • Causality: DMF-DMA acts as an electrophilic one-carbon synthon, selectively reacting with the primary amine of the hydrazide to set up the required carbon framework for the triazole C5 position.

  • Validation Checkpoint: LC-MS will show a mass shift of +55 Da from the hydrazide (

    
    ). The intermediate becomes highly UV-active at 254 nm due to the extended conjugation of the acyl amidrazone system.
    
Step 3: Triazole Cyclization
  • Procedure: Dissolve the intermediate (1.0 eq) in glacial acetic acid. Add methylamine (33% solution in absolute ethanol, 5.0 eq) dropwise[3]. Heat the reaction to 90 °C (reflux) for 6-8 hours. Cool to room temperature, concentrate, neutralize with saturated aqueous

    
    , and extract with dichloromethane.
    
  • Causality: A massive excess of methylamine is required due to its volatility. Acetic acid protonates the dimethylamine leaving group and facilitates the dehydration required to aromatize the 1,2,4-triazole ring, preventing oxadiazole formation[1].

  • Validation Checkpoint: Disappearance of the UV-active intermediate on TLC. LC-MS will show

    
    . The loss of the dimethylamine signal (singlet, ~2.9 ppm, 6H) in 
    
    
    
    NMR confirms complete cyclization.
Step 4: Boc Deprotection
  • Procedure: Dissolve the Boc-protected triazole in a minimal amount of dry dichloromethane. Add 4M HCl in 1,4-dioxane (10.0 eq). Stir at room temperature for 2-4 hours. Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum.

  • Causality: Acid-catalyzed cleavage of the tert-butyl carbamate proceeds via protonation of the carbonyl oxygen and elimination of isobutylene gas. The non-polar solvent matrix forces the highly polar bis-HCl salt out of solution, enabling chromatography-free purification.

  • Validation Checkpoint: Vigorous gas evolution (isobutylene) will be observed initially and will cease when the reaction is complete. LC-MS shows

    
    .
    

IV. Quantitative Data & Reaction Parameters

Reaction StepKey Reagents (Eq.)SolventTemp (°C)Time (h)Expected YieldCritical Quality Attribute (CQA)
1. Hydrazinolysis Hydrazine Hydrate (3.0)Methanol504-685-90%Preservation of C3 chirality
2. Enamine Formation DMF-DMA (1.5)Acetonitrile502-390-95%Complete removal of MeOH byproduct
3. Cyclization Methylamine (5.0)Glacial AcOH906-875-80%Absence of oxadiazole byproduct
4. Deprotection 4M HCl (10.0)1,4-Dioxane20-252-4>95%Complete precipitation of bis-HCl salt

V. References

  • Discovery of a Flexible Triazolylbutanoic Acid as a Highly Potent Uric Acid Transporter 1 (URAT1) Inhibitor - PMC. nih.gov.

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. zsmu.edu.ua.

  • Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles - RSC Publishing. rsc.org.

  • WO2024017150A1 - Method for synthesizing deucravacitinib - Google Patents. google.com.

Sources

Technical Support Center: Optimizing Yield in 4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole scaffold is a privileged structural motif frequently utilized in medicinal chemistry, particularly in the development of DPP-4 and 11β-HSD1 inhibitors. However, synthesizing this highly polar, nitrogen-dense core presents significant challenges, including poor regioselectivity during ring closure, epimerization of the pyrrolidine stereocenter, and massive yield losses during aqueous workup.

This guide provides field-proven troubleshooting strategies, kinetic optimizations, and self-validating protocols to ensure high-yielding, regioselective synthesis.

Synthetic Workflow Visualization

G A 1. Pyrrolidine-3-carboxylic acid B 2. N-Boc Protection (Boc2O, NaOH/Dioxane) A->B C 3. Hydrazide Formation (EDC, HOBt, N2H4) B->C D 4. Thiosemicarbazide Intermediate (Methyl isothiocyanate) C->D E 5. Base-Catalyzed Cyclization (2N NaOH, Microwave) D->E F 6. Desulfurization (Raney Ni, EtOH) E->F G 7. Boc Deprotection (TFA/DCM) F->G H 8. 4-methyl-3-(pyrrolidin-3-yl) -4H-1,2,4-triazole G->H

Fig 1: Regioselective synthetic workflow for 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole.

Troubleshooting & Yield Improvement FAQs

Q1: How do I ensure quantitative Boc-protection of pyrrolidine-3-carboxylic acid without risking epimerization of the chiral center? A: The secondary amine of pyrrolidine-3-carboxylic acid must be protected to prevent polymerization during subsequent amide coupling. To prevent base-catalyzed epimerization of the C3 stereocenter, avoid strong, unbuffered bases. The optimal protocol utilizes a biphasic mixture of dioxane and 1N NaOH at room temperature. This carefully maintains a pH sufficient to keep the amine unprotonated for nucleophilic attack on di-tert-butyl dicarbonate (Boc₂O) while preserving the stereochemical integrity of the chiral pool starting material[1].

Q2: Direct condensation of my pyrrolidine intermediate with methylhydrazine yields a mixture of 1-methyl and 4-methyl regioisomers. How can I exclusively obtain the 4-methyl-4H-1,2,4-triazole core? A: Direct cyclization of acylamidines or esters with methylhydrazine suffers from poor regioselectivity, often yielding a difficult-to-separate thermodynamic mixture of 1-methyl-1H and 4-methyl-4H triazoles[2]. To achieve absolute regioselectivity, you must utilize a thiosemicarbazide intermediate . By reacting N-Boc-pyrrolidine-3-carbohydrazide with methyl isothiocyanate, you form an N-methylhydrazinecarbothioamide. Subsequent base-catalyzed cyclization unambiguously forces the methyl group into the 4-position of the resulting 1,2,4-triazole-3-thiol ring[3]. The thiol handle can then be cleanly removed via desulfurization.

Q3: The base-catalyzed cyclodehydration of the thiosemicarbazide intermediate is stalling, resulting in yields <50%. How can I drive this reaction to completion? A: The cyclodehydration of hydrazinecarbothioamides into 1,2,4-triazoles is highly dependent on activation energy. Conventional refluxing in 2N NaOH often leads to incomplete ring closure and thermodynamic degradation of the starting material. Transitioning to microwave-assisted synthesis (150 °C for 15-30 minutes) dramatically enhances the kinetic profile, driving the Pellizzari-type ring closure to near completion while minimizing side-product formation[4].

Q4: What is the most effective method for isolating the final product after Boc deprotection? Aqueous workup results in massive yield loss. A: The final 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole free base is highly polar and extremely water-soluble. Standard liquid-liquid extraction after TFA deprotection will result in the product partitioning entirely into the aqueous phase. Instead of aqueous workup, evaporate the TFA/DCM mixture to dryness, dissolve the residue in methanol, and pass it through a Strong Cation Exchange (SCX) resin cartridge . Wash with methanol to remove non-basic impurities, then elute the pure free base using 2M ammonia in methanol.

Quantitative Data: Cyclodehydration Optimization

The following table summarizes the kinetic optimization of the thiosemicarbazide ring-closure step, demonstrating the causality between microwave irradiation and improved isolated yields[4].

Cyclization MethodSolventBase CatalystTemperatureReaction TimeIsolated Yield (%)
Conventional HeatingEthanol2N NaOH80 °C (Reflux)4.0 hours45 - 55%
Conventional HeatingWater2N NaOH100 °C (Reflux)4.0 hours58 - 62%
Microwave IrradiationWater2N NaOH120 °C30 minutes75 - 78%
Microwave Irradiation Water 2N NaOH 150 °C 15 minutes 88 - 92%

Detailed Experimental Protocols

Every protocol below is designed as a self-validating system to ensure quality control at each synthetic node.

Step 1: Synthesis of N-Boc-pyrrolidine-3-carbohydrazide
  • Dissolve N-Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid[1].

  • Add hydrazine hydrate (3.0 eq) dropwise. Stir the reaction mixture for 4 hours at room temperature.

  • Quench with water, extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint: TLC (10% MeOH in DCM) must show complete consumption of the starting acid. A ninhydrin stain of the product spot will rapidly turn deep purple, confirming the presence of the primary hydrazide amine.

Step 2: Synthesis of 4-methyl-5-(1-Boc-pyrrolidin-3-yl)-4H-1,2,4-triazole-3-thiol
  • Dissolve the hydrazide (1.0 eq) in absolute ethanol. Add methyl isothiocyanate (1.1 eq) and stir at room temperature for 2 hours to form the thiosemicarbazide intermediate.

  • Concentrate the mixture to dryness, then suspend the crude residue in 2N aqueous NaOH (10 mL/mmol).

  • Transfer the suspension to a microwave reaction vessel and irradiate at 150 °C for 15 minutes[4].

  • Cool to room temperature and carefully acidify the solution to pH 5-6 using 3N HCl. The triazole-3-thiol will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum[3].

  • Self-Validation Checkpoint: ¹H-NMR (DMSO-d₆) will show the complete disappearance of the linear thiosemicarbazide NH protons and the appearance of a characteristic, highly deshielded thiol/thione exchangeable broad singlet at >13.0 ppm.

Step 3: Desulfurization
  • Dissolve the triazole-3-thiol (1.0 eq) in ethanol (0.1 M).

  • Add an excess of active Raney Nickel slurry (approx. 5-10 eq by weight). Caution: Raney Ni is highly pyrophoric; keep wet at all times.

  • Heat the suspension to a gentle reflux for 2-3 hours.

  • Filter the hot mixture carefully through a pad of Celite, washing thoroughly with hot ethanol. Concentrate the filtrate to yield 4-methyl-3-(1-Boc-pyrrolidin-3-yl)-4H-1,2,4-triazole.

  • Self-Validation Checkpoint: FT-IR spectroscopy must confirm the complete disappearance of the strong C=S stretching vibration band typically found at ~1250 cm⁻¹.

Step 4: Boc Deprotection and SCX Isolation
  • Dissolve the Boc-protected triazole in a 1:1 mixture of anhydrous DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 1 hour.

  • Evaporate the solvent under reduced pressure to yield the crude TFA salt.

  • Dissolve the residue in a minimal amount of methanol and load it onto a pre-conditioned Strong Cation Exchange (SCX-2) column.

  • Wash the column with 3 column volumes of methanol to elute residual TFA and non-basic impurities.

  • Elute the target product using 2M NH₃ in methanol. Concentrate the basic eluent to afford the pure 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole free base.

  • Self-Validation Checkpoint: LC-MS analysis will show a singular peak with the expected [M+H]⁺ mass of 153.11 m/z, confirming complete deprotection without degradation of the triazole core.

References

1.1 2.2 3.3 4.4

Sources

Technical Support Center: Optimization of 4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: TRZ-PYR-004 Status: Active Support Level: Tier 3 (Process Chemistry & Optimization)

Executive Summary & Reaction Strategy

The synthesis of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole presents a classic heterocyclic challenge: constructing a polar, basic core while controlling regiochemistry.

Direct alkylation of a pre-formed triazole ring usually yields a mixture of N1, N2, and N4 isomers, requiring tedious separation. Therefore, the "Construction Strategy" (building the ring with the N-methyl group already in place) is the superior pathway.

Recommended Route: The Einhorn-Brunner / Bredereck’s Reagent Variation . This method utilizes N-Boc-pyrrolidine-3-carboxylic acid hydrazide, converting it to an acylformamidine intermediate using DMF-DMA, followed by transamination with methylamine and cyclization.

Core Reaction Pathway

ReactionPathway Start N-Boc-Pyrrolidine- 3-hydrazide Inter Acylformamidine Intermediate Start->Inter Reflux (THF/Dioxane) DMFDMA Reagent: DMF-DMA DMFDMA->Inter Cyclize Cyclization (AcOH/Heat) Inter->Cyclize Transamination MeNH2 Reagent: Methylamine MeNH2->Cyclize Product 4-Methyl-3-(pyrrolidin-3-yl)- 4H-1,2,4-triazole Cyclize->Product -H2O

Figure 1: Stepwise construction of the 1,2,4-triazole core ensures N4-regioselectivity.

Standard Operating Procedure (Optimized)

Phase A: Formation of the Acylformamidine
  • Substrate: tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate.

  • Reagent:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) [1.2 equiv].
    
  • Solvent: 1,4-Dioxane or THF (Anhydrous).

  • Protocol: Heat the hydrazide and DMF-DMA at reflux (80–100 °C) for 2–3 hours.

  • Checkpoint: Monitor by LC-MS. You should see the mass shift of +55 Da (conversion of

    
     to 
    
    
    
    ).
  • Critical Step: Evaporate solvent/excess DMF-DMA to dryness. The intermediate is often moisture-sensitive; do not store it.

Phase B: Transamination & Cyclization
  • Reagent: Methylamine (2.0 equiv, typically 2M in THF or 33% in EtOH).

  • Solvent: Glacial Acetic Acid (AcOH).

  • Protocol:

    • Redissolve the residue from Phase A in AcOH.

    • Add Methylamine solution dropwise at 0 °C (exothermic).

    • Heat to 90 °C for 4–12 hours.

  • Deprotection Note: Using AcOH at 90 °C may partially cleave the Boc group. If you require the Boc-protected product, switch solvent to Toluene and use PTSA (cat.) or maintain AcOH at lower temps (<60 °C), though cyclization will be slower.

Optimization & Troubleshooting Guide

Module 1: Regioselectivity & Yield Issues

Q: I am observing a byproduct with Mass [M-18]. Is this my product? A: Likely yes, but verify. The loss of water (18 Da) from the intermediate indicates cyclization. However, if you see a peak that corresponds to the 1,3,4-oxadiazole (same mass as triazole but different retention time), your amine incorporation failed.

  • Cause: The oxygen attacked the activated carbon before the nitrogen of the methylamine could. This happens if methylamine is added too slowly or if the reaction is too acidic initially.

  • Fix: Ensure Methylamine is present in excess before heating.

Q: My yield is low (<40%). Where is the mass balance going? A: Check the aqueous layer.[1] Your product (pyrrolidine + triazole) is highly polar and basic.

  • Fix: Do not use standard ethyl acetate/water extraction.

    • Method A: Evaporate reaction mixture to dryness, neutralize with saturated

      
      , and extract continuously with DCM/IPA (3:1) .
      
    • Method B (Recommended): Load the crude aqueous mixture onto a SCX (Strong Cation Exchange) cartridge. Wash with MeOH (removes non-basic impurities), then elute product with

      
       in MeOH.
      
Module 2: Reaction Parameter Matrix
ParameterStandard ConditionOptimization for SpeedOptimization for Purity
Solvent (Step 1) 1,4-DioxaneToluene (higher bp)THF (easier removal)
Reagent (Step 1) DMF-DMA (1.2 eq)Bredereck's Reagent (more reactive)DMF-DMA (1.05 eq)
Cyclization Acid Acetic AcidTrifluoroacetic Acid (TFA)PTSA (cat.) in Toluene
Temperature 90 °C110 °C (Microwave)60 °C (slow, preserves Boc)

Advanced Troubleshooting Logic (Decision Tree)

Use this logic flow when the reaction stalls or produces impurities.

Troubleshooting Issue Problem Detected CheckLCMS Check LC-MS of Intermediate Issue->CheckLCMS NoInter No +55 Da Shift CheckLCMS->NoInter Mass = Starting Mat. HasInter Intermediate Formed OK CheckLCMS->HasInter Mass = SM + 55 FixDMF Replace DMF-DMA (Hydrolyzes over time) NoInter->FixDMF Oxadiazole Major Product is Oxadiazole HasInter->Oxadiazole After Cyclization NoProduct Product in Aqueous Layer HasInter->NoProduct Low Recovery FixAmine Increase MeNH2 equiv Add MeNH2 at 0°C Oxadiazole->FixAmine FixWorkup Switch to DCM:IPA (3:1) or SCX Column NoProduct->FixWorkup

Figure 2: Diagnostic workflow for common synthetic failures.

Frequently Asked Questions (FAQs)

Q: Can I use methyl hydrazine instead of methylamine? A: No. Reacting the acylformamidine with methyl hydrazine will likely yield the 1-methyl isomer or a mixture, rather than the desired 4-methyl isomer. The nitrogen source for the N4 position must be a primary amine (Methylamine) when using the DMF-DMA route [1].

Q: How do I remove the Boc group in the same pot? A: If you want the free pyrrolidine, use 4M HCl in Dioxane for the cyclization step instead of Acetic Acid. Heat to 80 °C. The product will precipitate as the hydrochloride salt. Filter the solid to isolate the pure salt directly.

Q: The product is oiling out during purification. How do I crystallize it? A: Triazoles with aliphatic chains are often low-melting solids.

  • Dissolve the oil in a minimum amount of Acetonitrile .

  • Add Diisopropyl ether (DIPE) or MTBE dropwise until cloudy.

  • Cool to -20 °C. Scratch the flask to induce nucleation.

References

  • Katritzky, A. R.; Handong, W. (1984). Synthesis of 1,2,4-Triazoles. Comprehensive Heterocyclic Chemistry.

  • Bredereck, H.; Effenberger, F.; Simchen, G. (1965). Reaction of Acid Amides with Functional Derivatives of Carboxylic Acids. Chemische Berichte.

  • BenchChem Technical Support. (2025). Purification of Polar Triazole Compounds. 1[2][3][4]

  • Organic Chemistry Portal. (2024). Synthesis of 1,2,4-Triazoles.

Sources

Technical Support Center: Stability of 4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole. As a novel heterocyclic compound, specific public data on its stability profile is limited. This guide is designed to equip you with the foundational knowledge and systematic procedures to investigate and troubleshoot the stability of this molecule in solution. We will address common experimental challenges through a question-and-answer format, focusing on the principles of chemical stability derived from its core structures: a substituted 1,2,4-triazole and a pyrrolidine ring.

Frequently Asked Questions & Troubleshooting

General Handling and Storage

Q1: I have just synthesized 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole. What are the best practices for initial storage to prevent degradation?

A1: For a novel compound with unknown stability, it is crucial to establish stringent initial storage conditions to minimize potential degradation.[1] For solid-state material, we recommend storage at low temperatures (e.g., 2-8°C or -20°C), protected from light and moisture in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen.[1]

For solutions, flash-freeze aliquots of the stock solution and store them at -80°C. Avoid repeated freeze-thaw cycles. The choice of solvent is critical; initial tests should be done in common solvents like DMSO, ethanol, or acetonitrile, but the long-term stability in each must be verified.

Solution Preparation and Solubility Issues

Q2: My compound is precipitating from my aqueous buffer. What are the likely causes and how can I improve its solubility?

A2: Precipitation from aqueous solutions is often related to the compound's pKa and the pH of the buffer. The 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole molecule has basic nitrogen atoms in both the pyrrolidine and triazole rings, making its solubility pH-dependent.

  • Understand the Chemistry: The pyrrolidine nitrogen is a secondary amine and is expected to be basic. The 1,2,4-triazole ring also has basic properties. At a pH below the pKa of these groups, the molecule will be protonated and likely more water-soluble.

  • Troubleshooting Steps:

    • Determine Aqueous Solubility: First, determine the intrinsic solubility in pure water.

    • pH-Solubility Profile: Measure the solubility in a range of buffers (e.g., pH 2, 5, 7.4, and 9). You will likely observe higher solubility at acidic pH.

    • Consider Co-solvents: If solubility in aqueous buffers is insufficient for your experimental needs, consider using co-solvents like ethanol, PEG-400, or DMSO. However, be mindful that organic solvents can also affect the stability and may interfere with biological assays. Always run a vehicle control in your experiments.

Investigating Chemical Instability in Solution

Q3: I'm observing a decrease in the purity of my compound in solution over a few days. How can I systematically determine the cause of this degradation?

A3: A systematic investigation, known as a forced degradation or stress testing study, is the standard approach to identify the causes of chemical instability.[2][3] This involves exposing the compound to exaggerated conditions to accelerate degradation and identify the likely degradation pathways.[4][5] This is a cornerstone of stability testing as outlined in the International Council for Harmonisation (ICH) guidelines.[6][7][8]

The primary degradation pathways to investigate for this molecule are hydrolysis, oxidation, and photolysis.

dot

Caption: Workflow for a forced degradation study.

Q4: What are the most probable degradation pathways for 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole based on its structure?

A4: The structure contains two key heterocyclic rings which suggest several potential points of instability.

  • Hydrolysis: While the 1,2,4-triazole ring itself is generally stable to hydrolysis under mild conditions, harsh acidic or basic conditions at elevated temperatures could potentially lead to ring cleavage.[1][9] The substituents on the ring significantly influence this stability.[1]

  • Oxidation: The pyrrolidine ring, specifically the secondary amine nitrogen and the adjacent α-carbon, is susceptible to oxidation.[10][11][12] Oxidative stress could lead to the formation of N-oxides, iminiums, or ring-opened products.

  • Photodegradation: Many nitrogen-containing heterocyclic compounds are sensitive to light.[13][14] Exposure to UV or even ambient light over time can induce degradation, a factor that must be assessed according to ICH Q1B guidelines.[13][14][15][16][17]

dot

Caption: Potential sites of chemical instability.

Experimental Protocols

Q5: Can you provide a detailed step-by-step protocol for conducting a preliminary forced degradation study?

A5: Absolutely. This protocol is designed to provide a comprehensive overview of your compound's stability profile.

Objective: To identify degradation pathways and develop a stability-indicating analytical method.

Materials:

  • 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid or TFA (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • Calibrated HPLC-UV/MS system

  • Calibrated photostability chamber (ICH Q1B compliant)[15]

  • Calibrated oven/water bath

Protocol Steps:

  • Prepare Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:Water).

  • Set Up Stress Conditions: For each condition, mix your stock solution with the stressor solution. Prepare a control sample stored at 2-8°C protected from light.

    • Acid Hydrolysis: Mix with 0.1 M HCl.

    • Base Hydrolysis: Mix with 0.1 M NaOH.

    • Oxidative Degradation: Mix with 3% H2O2.

    • Thermal Degradation: Keep one sample in the stock solution solvent.

    • Photolytic Degradation: Expose a solution and solid sample to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[13][15] Keep a dark control wrapped in foil alongside.

  • Incubation:

    • For hydrolytic, oxidative, and thermal conditions, incubate samples at an elevated temperature (e.g., 60°C).

    • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.[4] If degradation is too rapid, repeat at a lower temperature. If it's too slow, consider a higher temperature or longer time points.

  • Sample Analysis:

    • At each time point, withdraw an aliquot. Quench the reaction if necessary (e.g., neutralize acid/base samples).

    • Dilute to a suitable concentration for HPLC analysis.

    • Analyze using a stability-indicating HPLC method. This method must be able to separate the parent compound from all degradation products. A gradient method with UV and Mass Spec (MS) detection is ideal.

  • Data Interpretation:

    • Calculate the percentage of parent compound remaining.

    • Determine the relative percentage of each degradation product.

    • Use MS data to get preliminary identification of the degradants.

    • Summarize the findings in a table.

Stress ConditionTime (hr)Temperature (°C)% Assay of ParentMajor Degradant 1 (% Area)Major Degradant 2 (% Area)
0.1 M HCl246085.210.3 (Peak A)2.1 (Peak B)
0.1 M NaOH246091.55.8 (Peak C)-
3% H₂O₂84079.815.1 (Peak D)-
Thermal (Heat)486098.1Not DetectedNot Detected
Photolytic-Ambient92.48.5 (Peak E)Not Detected

Table 1: Example Data Summary for a Forced Degradation Study.

This systematic approach will provide critical insights into the inherent stability of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole, guiding future formulation, packaging, and storage decisions.[3][4]

References

  • Benchchem. (n.d.).
  • Gunawan, S., Bedard, N., Foley, C., & Hulme, C. (n.d.).
  • ICH. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).
  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • ICH. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline).
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
  • Rao, N. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. IJRPNS.
  • ICH. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • Q-Lab. (n.d.). Understanding ICH Photostability Testing.
  • Deprez, N. R., et al. (2021, November 3). Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters.
  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
  • FDCELL. (2025, October 16). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products.
  • European Medicines Agency. (1998, January). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Who we serve. (n.d.). p-Quinol Ethers and p-Quinone Monoacetals as Arylation and Oxidation Reagents: Tandem N-Arylation and α-Functionalization of Pyrrolidine via Redox-Neutral Three-Component Reaction.
  • Deprez, N. R., et al. (2021, November 3). Selective Electrochemical Oxidation of Functionalized Pyrrolidines.
  • Tian, F.-X., et al. (2024, April 5). Redox-neutral a-functionalization of pyrrolidines: facile access to a-aryl-substituted pyrrolidines. RSC Publishing.
  • MDPI. (2024, August 28). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability.
  • Beilstein Publishing System. (n.d.). Synthesis of the 1,4-disubstituted steroidal triazoles and hydrolysis of their 3-acetyl groups.
  • ResearchGate. (2021, November 21). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles.
  • Wang, Y., et al. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.
  • ResearchGate. (2022, September 7). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.
  • MDPI. (n.d.).
  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • Frontiers. (2022, April 25).
  • Frontiers. (2022, April 24).
  • Jetir.Org. (n.d.). A review on 'Triazoles': their chemistry, synthesis & pharmacological characterstics.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • IJRPR. (2022, November 30).
  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • ACS Publications. (2022, May 26). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds.
  • Journal of Applied Pharmaceutical Science. (n.d.).
  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Nature. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines.
  • Beilstein Journals. (2022, August 31). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
  • Benchchem. (n.d.).
  • MDPI. (2025, March 10).
  • PMC. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview.
  • Der Pharma Chemica. (2025, October 28).
  • ACS Publications. (2014, September 25). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals.

Sources

Technical Support Center: Analytical Detection of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting for the analytical detection of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole. Designed for researchers, scientists, and drug development professionals, this document addresses common challenges encountered during experimental analysis, with a focus on providing practical solutions grounded in established scientific principles.

Introduction to the Analyte

4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole is a heterocyclic compound containing a 1,2,4-triazole ring, a structure common in many antifungal medications.[1] The presence of the pyrrolidine group and the overall polarity of such molecules can present unique challenges in analytical method development, particularly in achieving symmetric peak shapes and high sensitivity.[1][2] This guide is structured to walk you through troubleshooting potential issues in a logical sequence, from sample preparation to final detection.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to provide quick answers to common problems. Each question is followed by a detailed explanation and recommended actions.

Section 1.1: Sample Preparation

Question: I'm seeing low recovery of my analyte after sample preparation. What could be the cause?

Answer: Low recovery is often due to suboptimal extraction or analyte degradation. Given the polar nature of many triazole derivatives, your choice of extraction solvent and technique is critical.[1]

  • Protein Precipitation: If you are using protein precipitation with a solvent like acetonitrile, ensure the ratio of solvent to sample (e.g., plasma) is sufficient to cause complete protein crashing, typically 3:1 (v/v) or higher. An incomplete precipitation will leave your analyte trapped in the protein pellet.

  • Solvent Polarity: The analyte's polarity suggests that a highly organic solvent might not be optimal for extraction. Consider a mixture of acetonitrile and water as a starting point for your extraction solvent.[3]

  • pH Adjustment: The pyrrolidine moiety has a basic nitrogen. Adjusting the pH of your sample to be slightly basic (pH 8-9) before extraction can neutralize this group, potentially improving its solubility in organic solvents. Conversely, if using a cation-exchange solid-phase extraction (SPE) method, acidifying the sample would be necessary.

  • Analyte Stability: Ensure the analyte is stable under your storage and processing conditions.[4] Consider performing a quick stability test by comparing a freshly prepared standard to one that has undergone the entire sample preparation process.

Section 1.2: HPLC & Chromatography Issues

Question: My chromatographic peak for 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole is tailing significantly. How can I improve the peak shape?

Answer: Peak tailing for basic compounds like this is a classic issue in reversed-phase chromatography. It's often caused by secondary interactions between the basic analyte and acidic silanol groups on the surface of the silica-based column packing.

  • Mobile Phase pH: The most effective way to address this is by adjusting the mobile phase pH. For a basic analyte, a mobile phase pH of 2-3 units below the pKa of the basic functional group will ensure it is in a single, protonated state, minimizing secondary interactions. Alternatively, a high pH mobile phase (pH > 8) can be used to operate in the neutral form, though this requires a pH-stable column.

  • Ionic Strength: Increasing the ionic strength of the mobile phase by increasing the buffer concentration (e.g., from 10 mM to 25 mM) can help to shield the silanol groups and reduce tailing.[5]

  • Column Choice: Consider using a column with high-purity silica and end-capping, which has fewer free silanol groups. Phenyl-hexyl or embedded polar group (PEG) phases can also offer alternative selectivity and improved peak shape for polar, basic compounds.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition. Dissolving the sample in a much stronger solvent can lead to peak distortion.[6]

Question: I'm not getting enough retention on my C18 column. What are my options?

Answer: This is a common problem for polar compounds. Here are several strategies to increase retention:

  • Reduce Organic Content: The simplest approach is to decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.

  • Use a Weaker Solvent: If you are using methanol, switching to acetonitrile, a stronger solvent in reversed-phase, might paradoxically seem counterintuitive, but sometimes a change in selectivity can be beneficial. More logically, if using acetonitrile, switching to methanol (a weaker solvent) should increase retention.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are not retained in reversed-phase, HILIC is an excellent alternative.[2] In HILIC, you use a polar stationary phase with a mobile phase that is high in organic content.

  • Mobile Phase Additives: Using ion-pairing reagents like trifluoroacetic acid (TFA) can increase retention of basic compounds on C18 columns. However, be aware that TFA can cause significant ion suppression in mass spectrometry.

Section 1.3: Mass Spectrometry & Detection

Question: My analyte signal is very low, and the baseline is noisy. How can I improve my sensitivity?

Answer: Low sensitivity can stem from a variety of factors including inefficient ionization, ion suppression from the matrix, or high background noise.[7][8]

  • Ion Source Optimization: The first step is to optimize the ion source parameters, including spray voltage, gas flows, and temperatures, specifically for your analyte.[9] This can be done by infusing a standard solution of the analyte directly into the mass spectrometer.

  • Mobile Phase Modifiers: For positive mode electrospray ionization (ESI), the addition of a small amount of an acid like formic acid (0.1%) to the mobile phase is crucial for promoting protonation and enhancing the signal.[10]

  • Matrix Effects: Biological matrices are known to cause ion suppression, where co-eluting compounds from the sample interfere with the ionization of the analyte.[11][12] To mitigate this, improve your sample clean-up, for example by using SPE, or adjust your chromatography to separate the analyte from the interfering matrix components.[13][14]

  • Reduce Flow Rate: Lowering the HPLC flow rate can increase ionization efficiency and improve sensitivity.[15] Consider using smaller internal diameter columns (e.g., 2.1 mm or 1 mm) which operate at lower flow rates.

  • Solvent Quality: Ensure you are using high-purity, LC-MS grade solvents and additives to minimize background noise.

Question: I'm observing a loss in sensitivity over the course of an analytical run. What is happening?

Answer: A gradual loss of signal often points to contamination of the mass spectrometer's ion source.[16]

  • Source Cleaning: The ion source, particularly the capillary and the first ion optic, can become coated with non-volatile components from the sample matrix. Regular cleaning of the ion source is essential for maintaining sensitivity.

  • Sample Clean-up: The best long-term solution is to improve the sample preparation to remove as much of the non-volatile matrix as possible before injection.

  • Divert Valve: If your HPLC system has a divert valve, you can program it to send the initial part of the chromatographic run (which often contains salts and other highly polar, non-volatile matrix components) to waste instead of the mass spectrometer.

Part 2: Experimental Protocols & Data

2.1: Example Sample Preparation Protocol: Protein Precipitation

This protocol is a starting point for the extraction of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole from human plasma.

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.[3]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

2.2: Recommended Starting HPLC-MS/MS Method

This table outlines a robust starting point for method development.

ParameterRecommended SettingRationale
HPLC Column C18, 2.1 x 50 mm, 1.8 µmGood starting point for reversed-phase separation. The smaller particle size offers higher efficiency.
Mobile Phase A Water + 0.1% Formic AcidPromotes protonation for positive ESI and good peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase.
Gradient 5% B to 95% B over 5 minutesA generic gradient to elute compounds with a wide range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CReduces mobile phase viscosity and can improve peak shape.
Injection Vol. 5 µLA small injection volume minimizes solvent effects.
Ionization Mode ESI PositiveThe basic nitrogen on the pyrrolidine ring is readily protonated.
MRM Transitions To be determined by infusionThe specific precursor and product ions must be optimized for your instrument.

Part 3: Visual Troubleshooting Guides

Diagram 1: Troubleshooting Poor Peak Shape

G start Poor Peak Shape (Tailing or Fronting) check_all_peaks Affects all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No col_inlet Check for column inlet blockage or dead volume yes_all->col_inlet secondary_int Suspect secondary interactions (e.g., silanol activity) no_all->secondary_int sample_solvent Is sample solvent stronger than mobile phase? col_inlet->sample_solvent adjust_ph Adjust mobile phase pH secondary_int->adjust_ph change_col Try different column chemistry (e.g., embedded polar group) adjust_ph->change_col

Caption: Logical workflow for diagnosing poor peak shape in HPLC.

Diagram 2: Investigating Low MS Signal

G start Low MS Signal/ Poor Sensitivity infusion Infuse analyte directly. Is signal still low? start->infusion source_opt Optimize ion source parameters (voltages, gas, temp) infusion->source_opt Yes matrix_effects Investigate Matrix Effects (Ion Suppression) infusion->matrix_effects No yes_infusion Yes mobile_phase_mod Check mobile phase modifiers (e.g., 0.1% Formic Acid) source_opt->mobile_phase_mod no_infusion No improve_cleanup Improve sample cleanup (e.g., use SPE) matrix_effects->improve_cleanup adjust_chrom Adjust chromatography to separate from suppression zone improve_cleanup->adjust_chrom

Caption: Troubleshooting workflow for low signal intensity in LC-MS.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
  • LC-MS. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • Bioanalysis Zone. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis.
  • ResolveMass Laboratories Inc. (2025, December 28). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them.
  • PMC. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • SCION Instruments. (n.d.). Simultaneous Analysis of Triazole Fungicides by HPLC-DAD.
  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results.
  • HPLC Professionals. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
  • Simbec-Orion. (2023, April 6). Common challenges in bioanalytical method development.
  • MtoZ Biolabs. (n.d.). What Factors Affect the Sensitivity of a Mass Spectrometer.
  • PMC. (n.d.). Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers.
  • Chrom Tech. (n.d.). Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry.
  • Waters Corporation. (n.d.). ENHANCING MASS SPECTROMETRY SENSITIVITY BY REDUCING CHROMATOGRAPHIC FLOW RATES WITH IONKEY/MS.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Bioanalytical Method Development Guide. (2024, December 12). Bioanalytical Method Development: A Comprehensive Guide.
  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • Sigma-Aldrich. (n.d.). How to Maximize Sensitivity in LC-MS.
  • SIELC Technologies. (2025, October 6). HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column.
  • Thermo Fisher Scientific. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • American Association for Clinical Chemistry. (2015, August 1). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory.
  • American Society for Microbiology. (n.d.). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
  • AxisPharm. (2023, June 4). What Are the Current Challenges in Bio Analytical Services.
  • LCGC International. (2022, April 15). How to Avoid Problems in LC–MS.
  • IJSAT. (2025, April 15). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy.
  • SCIEX. (2023, August 29). Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101).
  • EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry (DMS).
  • ChemScene. (n.d.). 4-Methyl-3-(pyrrolidin-3-ylsulfonyl)-4H-1,2,4-triazole.
  • Pharmacia. (2024, May 6). Synthesis methods of 1,2,4-triazole-3-thiones: review.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles.
  • PubChem. (n.d.). 4-Methyl-3-(pyrrolidin-3-ylthio)-4H-1,2,4-triazole.

Sources

Technical Support Center: Optimizing the 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Medicinal Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are utilizing the 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole fragment. This privileged scaffold is highly valued in targeted therapeutics—particularly for kinase hinge-binding and GPCR allosteric modulation—due to the hydrogen-bonding capacity of the 1,2,4-triazole and the customizable trajectory provided by the pyrrolidine ring[1][2].

However, researchers often encounter roadblocks regarding off-target activity (poor selectivity) and synthetic bottlenecks during late-stage functionalization. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you engineer highly selective therapeutic candidates.

I. Troubleshooting Guides & FAQs

Q1: Why does my compound library utilizing this scaffold exhibit pan-target activity rather than high selectivity?

The Causality: The pyrrolidine ring is not a flat spacer; it undergoes "pseudorotation," allowing it to adopt various envelope conformations. Furthermore, the C3 position (where the triazole is attached) is a chiral center[2]. If you are synthesizing your library using a racemic mixture of the scaffold, the (R)- and (S)-enantiomers will project your N-substituents into entirely different spatial vectors within the binding pocket. This dual-trajectory often results in one enantiomer hitting your primary target while the other binds to structurally similar off-targets[3][4]. The Solution: You must resolve the scaffold into pure (R)- and (S)-enantiomers prior to N-derivatization. By locking the stereochemistry, you restrict the pharmacophore's 3D coverage, forcing the N-capping group to interact exclusively with the unique steric boundaries (selectivity filters) of your desired target.

Q2: I am experiencing low yields (<20%) and catalyst blackening when attempting Buchwald-Hartwig N-arylation on the pyrrolidine nitrogen. What is causing this?

The Causality: The 1,2,4-triazole moiety is a potent


-donor. The exposed N1 and N2 atoms on the triazole ring can act as competitive ligands, coordinating with the Palladium(0) catalyst. This leads to catalyst poisoning, ligand displacement, and the subsequent aggregation of inactive Palladium black[5]. Additionally, the steric bulk surrounding the secondary amine of the pyrrolidine hinders the crucial reductive elimination step.
The Solution:  Switch to a catalyst system designed to resist heteroatom coordination and handle steric bulk. Utilizing pre-formed Pd precatalysts (like Pd₂dba₃) combined with highly electron-rich, bulky biaryl phosphine ligands (such as RuPhos or tBuBrettPhos) accelerates reductive elimination, outcompeting the triazole's ability to poison the catalyst[5][6].
Q3: How do I choose the right N-substituent to maximize selectivity?

The Causality: Once the triazole is anchored (e.g., to a kinase hinge region via H-bonds), the pyrrolidine directs the N-substituent toward the solvent-exposed region or an adjacent hydrophobic pocket. The Solution: Use rigid, bulky aliphatic or substituted aromatic groups (e.g., cyclohexyl, fluorobenzyl). These groups create intentional steric clashes with the binding pockets of off-target proteins while fitting perfectly into the slightly larger or uniquely shaped pocket of your primary target[3].

II. Quantitative Data: Impact of Stereochemistry on Selectivity

The following table summarizes a typical structure-activity relationship (SAR) outcome when optimizing this scaffold. Notice how the combination of pure stereochemistry and a bulky N-substituent exponentially increases the selectivity fold.

Compound IDScaffold StereochemistryN-Pyrrolidine SubstituentPrimary Target IC₅₀ (nM)Off-Target IC₅₀ (nM)Selectivity Fold
1a RacemicBenzyl45501.1x
1b Pure (R)-isomerBenzyl1248040x
1c Pure (S)-isomerBenzyl850250.03x
2a Pure (R)-isomerCyclohexyl8 >10,000 >1250x

III. Mandatory Visualizations

Scaffold Optimization Workflow

The following decision tree illustrates the critical path for transforming the raw fragment into a highly selective lead compound.

Workflow Start 4-methyl-3-(pyrrolidin-3-yl) -4H-1,2,4-triazole Stereo Stereochemical Resolution (Chiral SFC) Start->Stereo Isolate (R)/(S) Coupling N-Derivatization (Buchwald-Hartwig) Stereo->Coupling Vector Control Screening Selectivity Profiling (Kinome/GPCR) Coupling->Screening Library Gen Screening->Coupling Off-target Activity Hit Selective Lead Compound Screening->Hit >10-fold Selectivity

Caption: Iterative workflow for resolving stereochemistry and derivatizing the pyrrolidine scaffold.

Pharmacophore Binding Model

This diagram maps the causality of how each component of the scaffold interacts with the target protein to drive selectivity.

Binding Triazole 1,2,4-Triazole Hinge Binder Pyrrolidine Pyrrolidine C3 Chiral Spacer Triazole->Pyrrolidine Rigid Link Target Target Protein (e.g., Kinase) Triazole->Target H-Bonding NCap N-Substituent Selectivity Filter Pyrrolidine->NCap 3D Trajectory NCap->Target Steric Fit

Caption: Spatial interaction model showing how the chiral pyrrolidine directs the N-cap for steric fit.

IV. Experimental Methodologies

Protocol A: Enantiomeric Resolution via Chiral SFC (Supercritical Fluid Chromatography)

Self-Validating Step: Ensure baseline separation is achieved before proceeding. If peak tailing occurs, it indicates secondary interactions between the basic pyrrolidine nitrogen and the stationary phase.

  • Sample Preparation: Dissolve racemic 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole in a 1:1 mixture of Methanol/CO₂ to a concentration of 20 mg/mL.

  • Column Selection: Utilize a Chiralpak AD-H or IC column (250 x 21.2 mm, 5 µm), which provides excellent chiral recognition for saturated nitrogen heterocycles.

  • Mobile Phase: Run an isocratic gradient of 80% supercritical CO₂ and 20% Methanol containing 0.1% Diethylamine (DEA). Note: The DEA is critical to suppress non-specific ionic interactions and prevent peak broadening.

  • Parameters: Set the flow rate to 70 mL/min, back pressure to 120 bar, and column temperature to 35°C.

  • Validation: Monitor via UV at 220 nm. Collect the separated (R) and (S) fractions. Verify enantiomeric excess (ee > 99%) using analytical Chiral HPLC before proceeding to Protocol B.

Protocol B: Optimized Buchwald-Hartwig N-Arylation

Self-Validating Step: The reaction mixture should transition from a dark red/purple to a distinct yellow/orange. A rapid shift to black indicates catalyst death (Pd black formation), requiring immediate halting and degassing.

  • Preparation: In a flame-dried Schlenk tube, combine the enantiopure 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole (1.0 equiv) and the desired aryl halide (1.2 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (2 mol% Pd) and RuPhos or tBuBrettPhos ligand (4 mol%). The 1:2 Pd-to-ligand ratio ensures the metal center remains fully coordinated, preventing triazole-induced poisoning[5][6].

  • Base Addition: Add Sodium tert-butoxide (NaOtBu) (1.5 equiv). If the aryl halide contains base-sensitive functional groups, substitute with Cesium Carbonate (Cs₂CO₃).

  • Solvent & Degassing: Add anhydrous Toluene (0.2 M). Degas the mixture via three freeze-pump-thaw cycles. Oxygen is fatal to the active Pd(0) species.

  • Reaction: Heat the sealed tube to 90°C for 12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium residues. Purify via flash chromatography (DCM/MeOH gradient).

V. References

  • An insight on medicinal attributes of 1,2,4-triazoles Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: ResearchGate URL:[Link]

  • Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Novel Pyrrolidine Diketopiperazines Selectively Inhibit Melanoma Cells via Induction of Late-Onset Apoptosis Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis Source: Purdue University e-Pubs URL:[Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles and piperidine Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Overcoming Resistance to 1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Overview: As a Senior Application Scientist, I have designed this technical support hub to address the most complex challenges in 1,2,4-triazole resistance research. 1,2,4-triazoles (e.g., fluconazole, voriconazole, itraconazole) are the frontline defense against invasive fungal infections, acting by inhibiting the lanosterol 14-α-demethylase enzyme (encoded by CYP51A in molds and ERG11 in yeasts)[1][2]. However, the rapid emergence of resistance—driven by target site modifications and efflux pump hyperactivity—requires rigorous, artifact-free experimental design[1][3].

Section 1: Target Site Modifications & Molecular Dynamics

Q1: My environmental Aspergillus fumigatus isolates show pan-azole resistance, but my clinical isolates only show resistance to specific triazoles. What is the mechanistic cause?

Causality & Explanation: The phenotypic difference you are observing is directly tied to the evolutionary pressure the isolates faced. Environmental isolates are typically exposed to agricultural azole fungicides. This environmental pressure selects for complex genetic alterations, most notably tandem repeats (TR) in the promoter region of the CYP51A gene combined with point mutations in the coding sequence[4][5]. For example, the TR34/L98H mutation leads to overexpression of the target enzyme and altered drug binding, frequently conferring resistance to itraconazole[5][6]. Conversely, the TR46/Y121F/T289A mutation is heavily associated with high-level voriconazole resistance[5].

In contrast, clinical isolates develop resistance during long-term patient therapy, which typically results in single point mutations at hotspots like G54 or M220, without the promoter tandem repeats[4][5].

Self-Validating Protocol: To validate the origin of your resistance phenotype, do not rely solely on Minimum Inhibitory Concentration (MIC) profiling. You must sequence the CYP51A promoter region. If your assay reveals a 34-bp or 46-bp tandem repeat, you have a self-validating confirmation of an environmentally acquired resistance mechanism[5].

G Lanosterol Lanosterol (Precursor) CYP51A CYP51A / ERG11 (14-α demethylase) Lanosterol->CYP51A Substrate Ergosterol Ergosterol (Cell Membrane Integrity) CYP51A->Ergosterol Synthesis Triazole 1,2,4-Triazole (e.g., Voriconazole) Triazole->CYP51A Inhibits Mutations Target Site Mutations (TR34/L98H, G54) Mutations->CYP51A Reduces Affinity Efflux Efflux Pumps (ABC / MFS Transporters) Efflux->Triazole Extrudes Drug

Ergosterol biosynthesis pathway and primary 1,2,4-triazole resistance mechanisms.

Section 2: Efflux Pump Hyperactivity & Assay Variability

Q2: My MIC values for fluconazole are highly inconsistent across biological replicates. What is causing this variability?

Causality & Explanation: Inconsistent MICs in triazole testing are frequently caused by the "inoculum effect" and trailing growth. Because 1,2,4-triazoles are fungistatic rather than fungicidal against many species (like Candida albicans), the fungal cells remain viable under drug stress[3]. This viability allows the cells to upregulate ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and major facilitator superfamily (MFS) transporters (e.g., Mdr1p)[2]. If your initial inoculum density is even slightly too high, the collective efflux capacity of the population actively pumps the azole out of the cells, artificially inflating the MIC and causing trailing growth[1][2].

Self-Validating Protocol: To ensure your results are not artifacts of inoculum density, you must standardize your suspension strictly to a 0.5 McFarland standard using a spectrophotometer (530 nm), and then dilute it to a final testing concentration of


 CFU/mL[1]. Always include a time-kill kinetic assay to differentiate between true genetic resistance and trailing growth caused by efflux stress responses.

Section 3: Overcoming Resistance via Combination Therapy

Q3: I am testing a novel efflux pump inhibitor (EPI) to restore 1,2,4-triazole susceptibility. How do I reliably quantify the synergistic effect?

Causality & Explanation: To prove that your EPI is actively chemosensitizing the resistant strain by blocking ABC/MFS transporters—and not merely acting as an independent toxic agent—you must evaluate the interaction dynamics using a Checkerboard Assay[7]. This assay allows you to calculate the Fractional Inhibitory Concentration Index (FICI), which mathematically distinguishes between synergistic, additive, and antagonistic interactions.

Step-by-Step Methodology: The Checkerboard Assay
  • Plate Preparation: Utilize a sterile, flat-bottom 96-well microtiter plate.

  • Serial Dilution (Drug A): Dispense serial two-fold dilutions of your 1,2,4-triazole along the X-axis (Columns 1 to 11).

  • Serial Dilution (Drug B): Dispense serial two-fold dilutions of your Efflux Pump Inhibitor (EPI) along the Y-axis (Rows A to G).

  • Validation Controls: Row H must contain only the 1,2,4-triazole, and Column 12 must contain only the EPI. This is critical to determine the independent MIC of each compound within the same microenvironment.

  • Inoculum Standardization: Prepare a fresh fungal culture (18-24 hours). Adjust to a 0.5 McFarland standard, then dilute 1:1000 in RPMI-1640 broth to achieve a final well concentration of

    
     CFU/mL[1].
    
  • Inoculation: Add 100 µL of the standardized inoculum to all test wells (Final volume: 200 µL/well).

  • Incubation: Cover and incubate at 35°C for 24-48 hours, depending on the species' growth rate[1].

  • FICI Calculation: Determine the MIC for the combination wells (lowest concentration showing ≥50% growth inhibition). Calculate the FICI using the formula:

    
    
    

G Start Prepare 96-well Plate DrugA Serial Dilution: 1,2,4-Triazole (X-axis) Start->DrugA DrugB Serial Dilution: Efflux Inhibitor (Y-axis) Start->DrugB Inoculum Standardize Fungal Inoculum (1-5 x 10³ CFU/mL) DrugA->Inoculum DrugB->Inoculum Incubate Incubate at 35°C for 24-48 hours Inoculum->Incubate Read Determine MIC & Calculate FICI Incubate->Read

Step-by-step workflow for the Checkerboard Assay to determine synergistic interactions.

Quantitative Data Presentation: FICI Interpretation

To ensure standardized reporting across your drug development pipeline, summarize your quantitative checkerboard data using the universally accepted FICI thresholds outlined below.

FICI Value RangeInteraction TypeBiological Interpretation
≤ 0.5 Synergistic The EPI significantly restores 1,2,4-triazole susceptibility, indicating successful efflux pump blockade.
> 0.5 to ≤ 1.0 Additive The combined effect is equal to the sum of individual effects; partial pump inhibition may be occurring.
> 1.0 to ≤ 4.0 Indifferent No significant interaction. The resistance mechanism is likely target-site mutation (CYP51A), not efflux.
> 4.0 Antagonistic The EPI interferes with the triazole's mechanism of action, potentially inducing further stress responses.

Final Troubleshooting Tip: If you observe synergy but want to definitively prove it is efflux-mediated, express your fungal efflux pumps heterologously in a pump-deficient Saccharomyces cerevisiae mutant (e.g., AD1-8u¯). This isolates the pump's activity from native ERG11 mutations, providing a self-validating system for your EPI screening[7].

References

  • A Novel Combination of CYP51A Mutations Confers Pan-Azole Resistance in Aspergillus fumigatus | Antimicrobial Agents and Chemotherapy - ASM Journals. asm.org.[Link]

  • Triazole Resistance in Aspergillus spp.: A Worldwide Problem? - PMC. nih.gov.[Link]

  • TRIAZOLE RESISTANCE IN ASPERGILLUS FUMIGATUS-A COMPREHENSIVE REVIEW. jmbfs.org.[Link]

  • Targeting efflux pumps to overcome antifungal drug resistance - PMC. nih.gov.[Link]

  • Efflux-Mediated Antifungal Drug Resistance | Clinical Microbiology Reviews - ASM Journals. asm.org.[Link]

  • Antifungal Resistance The Growing Threat of Drug Failure. idse.net.[Link]

Sources

Validation & Comparative

"confirming the structure of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole"

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Structural Elucidation of 4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole: A Comparative Analytical Guide

Executive Summary

In modern drug discovery, 1,2,4-triazole derivatives are highly valued for their metabolic stability and ability to act as bioisosteres for amides and esters[1]. However, synthesizing specific building blocks like 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole presents a significant analytical challenge. Alkylation of the triazole core frequently yields a mixture of N1, N2, and N4 regioisomers, while the pyrrolidine C3 position introduces a chiral center[2]. This guide objectively compares analytical methodologies for confirming this specific structure, providing researchers with a self-validating protocol to ensure absolute structural integrity before advancing compounds into biological assays.

The Analytical Challenge: Regiochemistry and Stereocenters

When validating the structure of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole (Molecular Formula:


, Exact Mass: 152.1060), chemists must resolve two primary ambiguities:
  • Regioisomeric Discrimination: Standard 1D

    
     NMR and LC-HRMS can confirm the presence of a methyl group and the correct molecular weight (
    
    
    
    ). However, these techniques cannot definitively distinguish the 4-methyl isomer from the 1-methyl or 2-methyl counterparts. The chemical shift of the N-methyl group alone is empirically unreliable due to solvent and concentration dependencies[3].
  • Stereochemical Assignment: The C3 carbon of the pyrrolidine ring is a stereocenter. Depending on the synthetic route, the product may be a racemate or an enantiopure

    
     or 
    
    
    
    isomer, requiring orthogonal techniques for absolute configuration assignment.

Comparison of Analytical Methodologies

To establish a robust analytical pipeline, we compare three distinct platforms based on their ability to resolve the structural ambiguities of this heterocycle.

Table 1: Performance Comparison of Analytical Platforms

MethodologyTurnaround TimeRegiochemical ConfidenceStereochemical ConfidenceCost per SampleBest Application
LC-HRMS + 1D NMR < 2 HoursLow (Ambiguous)NoneLowHigh-throughput reaction monitoring.
2D NMR Suite (HMBC) 4 - 8 HoursAbsolute (Definitive) Relative (via NOESY)MediumRoutine, definitive structural confirmation.
Single Crystal X-Ray 1 - 4 WeeksAbsoluteAbsolute (Flack Parameter) HighFinal IND/NDA candidate characterization.

Analysis: While LC-HRMS is excellent for confirming the empirical formula, it fails at regioisomerism. Single Crystal X-Ray Diffraction (SCXRD) provides the "absolute truth" but is bottlenecked by the difficulty of growing suitable crystals. Therefore, the 2D NMR Suite represents the optimal balance of speed, cost, and definitive structural proof.

Logical Workflow for Structural Confirmation

To prevent false positives in structural assignment, analytical data must be acquired in a logical, self-validating sequence.

Workflow A Synthesized Isomer Mixture B LC-HRMS Exact Mass: 153.1138 [M+H]+ A->B Step 1 C 1D NMR (1H/13C) Identify N-Me & C5-H Signals B->C Step 2 D 2D NMR (HMBC) Observe 3J_CH to C3 and C5 C->D Step 3 (Regiochemistry) E SCXRD Absolute Config. (Pyrrolidine C3) D->E Step 4 (Stereochemistry)

Fig 1: Logical analytical workflow for structural elucidation of 1,2,4-triazole derivatives.

In-Depth Protocol: The 2D NMR Regiochemical Validation System

The linchpin of this structural confirmation is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. By optimizing the HMBC for long-range carbon-proton couplings (


), we can definitively map the connectivity of the isolated N-methyl group to the triazole core[3].
Step-by-Step Methodology

Step 1: Sample Preparation & Purity Verification

  • Action: Dissolve 10–15 mg of the highly purified compound in 0.6 mL of DMSO-

    
    .
    
  • Causality: DMSO-

    
     is selected because it minimizes the exchange rate of the pyrrolidine N-H proton compared to protic solvents like 
    
    
    
    , allowing for the potential observation of the secondary amine proton. Furthermore, it provides excellent solubility for polar heterocycles.
  • Validation: Run a pre-acquisition LC-UV-HRMS aliquot. The sample must be >95% pure; impurity peaks in 2D NMR can generate false cross-peaks, collapsing the logic of the validation system.

Step 2: 1D NMR Acquisition (The Baseline)

  • Action: Acquire standard

    
     (16 scans) and 
    
    
    
    (1024 scans) spectra.
  • Validation: Verify the integral mass balance. The N-methyl singlet must integrate to 3H, the highly deshielded triazole C5-H to 1H, and the pyrrolidine envelope to 7H. If the mass balance fails, the structure is fundamentally incorrect.

Table 2: Diagnostic NMR Chemical Shifts for 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole

NucleusPositionExpected Shift (ppm)MultiplicityIntegrationDiagnostic Purpose

Triazole C5-H8.30 - 8.50Singlet1HConfirms triazole core presence

N4-

3.60 - 3.80Singlet3HHMBC anchor point

Pyrrolidine C3-H3.40 - 3.60Multiplet1HCore linkage point

Triazole C3154.0 - 157.0QuaternaryN/ARegiochemistry target 1

Triazole C5142.0 - 145.0CHN/ARegiochemistry target 2

Step 3: 2D HMBC Acquisition & Logical Interpretation (The Regio-Solver)

  • Action: Acquire a

    
    -
    
    
    
    HMBC spectrum optimized for an 8 Hz coupling constant.
  • Causality: The 8 Hz optimization specifically targets the 3-bond carbon-proton coupling (

    
    ) characteristic of heteroaromatic systems.
    
  • Interpretation Logic: Locate the N-methyl proton signal (

    
     ~3.65 ppm) on the F2 (proton) axis and trace vertically.
    
    • If the compound is the 1-methyl isomer: The methyl protons will only show a

      
       correlation to the C5 carbon.
      
    • If the compound is the 4-methyl isomer: The methyl protons will show two distinct

      
       correlations  to both the C3 (
      
      
      
      ~156.0 ppm) and C5 (
      
      
      ~144.0 ppm) carbons. This binary outcome makes the protocol entirely self-validating.

HMBC_Logic NMe N4-Methyl Protons (δ ~3.65 ppm) C3 Triazole C3 Carbon (δ ~156.0 ppm) NMe->C3 3J_CH Correlation C5 Triazole C5 Carbon (δ ~144.0 ppm) NMe->C5 3J_CH Correlation Conclusion Confirmed: 4-Methyl Regioisomer C3->Conclusion C5->Conclusion

Fig 2: HMBC logical relationship confirming N4-methyl regiochemistry via 3J_CH correlations.

Conclusion

Confirming the structure of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole requires moving beyond basic 1D NMR and mass spectrometry. Because the triazole ring is prone to multi-site alkylation, researchers must utilize a self-validating 2D NMR suite. By leveraging HMBC to observe the dual


 correlations from the N4-methyl group to both the C3 and C5 carbons, chemists can achieve absolute regiochemical confidence without the immediate need for time-consuming X-ray crystallography.

References

1.. Journal of Medicinal Chemistry (ACS Publications). 2.. Benchchem Application Notes. 3.. MDPI Molecules.

Sources

A Comparative Guide to the In Vivo Validation of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole: A Roadmap for Preclinical Anticancer Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its metabolic stability, unique physicochemical properties, and capacity for diverse biological interactions.[1][2] This five-membered ring system is a cornerstone in the design of numerous therapeutic agents, demonstrating a wide spectrum of pharmacological activities, including antifungal, antiviral, and anticonvulsant properties.[3] Notably, in the field of oncology, 1,2,4-triazole derivatives have emerged as a promising class of anticancer agents.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of critical cancer-related enzymes like kinases and topoisomerases, interference with DNA, and the modulation of apoptotic pathways.[1]

This guide focuses on a specific novel molecule, 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole . While specific in vivo data for this compound is not yet in the public domain, its structural motifs suggest significant potential as an anticancer therapeutic. The purpose of this document is to provide a comprehensive, scientifically-grounded roadmap for its in vivo validation. By leveraging established preclinical models and comparing its potential performance against both structurally related analogs and current standards of care, we can construct a rigorous framework for assessing its therapeutic efficacy and safety. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel oncology therapeutics from the bench to the clinic.

Comparative Landscape: In Vivo Performance of Analogous 1,2,4-Triazole Derivatives

To establish a predictive baseline for our target compound, it is crucial to analyze the in vivo performance of structurally similar 1,2,4-triazole derivatives that have been previously reported. This comparative analysis provides insights into potential efficacy, relevant tumor models, and achievable therapeutic windows.

Compound/DerivativeIn Vivo ModelCancer TypeKey Efficacy FindingsReference
A 4-amino-1,2,4-triazole Schiff base derivative Xenograft (A549 & Bel7402 cells)Lung Adenocarcinoma, Human HepatomaSignificantly suppressed the proliferation of cancer cell lines in a dose-dependent manner.
Novel 1,2,4-triazole derivatives (MPA and OBC) Ehrlich Ascites Carcinoma (EAC) and Dalton Lymphoma Ascites (DLA) in Swiss Albino MiceAscitic TumorsDemonstrated significant antitumor activity in both liquid and solid tumor models, comparable to standard drugs. Assessed by mean survival time, body weight, and tumor volume.[4]
Indolyl-1,2,4-triazoles In vivo studies in rats mentionedHuman Colon CancerDetermined to have antitumor activity.[2]
4-(3-(naphthalen-1-yl)-1-phenyl-1H-1,2,4-triazol-5-yl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione In vivo xenograftBreast CancerSuppressed breast cancer tumor growth, indicating potential as an anticancer agent.[2]

This comparative data underscores the consistent antitumor potential of the 1,2,4-triazole scaffold across various cancer types and in vivo models. The validation workflow for 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole will be designed to build upon these findings, employing gold-standard methodologies to generate robust and translatable data.

Proposed In Vivo Validation Workflow

The following section details a comprehensive, multi-phase workflow for the in vivo characterization of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole . This workflow is designed to first establish a safety and pharmacokinetic profile before proceeding to a rigorous evaluation of anticancer efficacy.

Phase 1: Foundational Safety and Pharmacokinetic Profiling

Rationale: Before assessing efficacy, it is imperative to understand the compound's safety profile and how it behaves within a biological system. An acute toxicity study establishes the maximum tolerated dose (MTD), which is critical for designing a therapeutic window in efficacy studies. Concurrently, a pharmacokinetic (PK) study reveals the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, informing the optimal dosing regimen (e.g., frequency and route of administration) to maintain therapeutic exposure at the tumor site.

Experimental Protocol: Acute Toxicity Study (OECD 423 Guidelines)

  • Animal Model: Use healthy Swiss Albino mice (6-8 weeks old, both sexes).

  • Acclimatization: Allow animals to acclimatize for one week under standard laboratory conditions (25±2°C, 12h light/dark cycle, standard pellet diet and water ad libitum).

  • Dosing: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) in a stepwise procedure using the starting doses recommended by OECD guidelines.

  • Observation: Carefully observe animals for the first 4 hours for any immediate signs of toxicity (e.g., changes in behavior, locomotion, convulsions) and then daily for 14 days for delayed toxicity or mortality.

  • Endpoint: Record mortality and clinical signs of toxicity. The MTD is determined as the highest dose that does not cause mortality or significant toxicity.

Experimental Protocol: Pharmacokinetic (PK) Study

  • Animal Model: Use cannulated male Sprague-Dawley rats or nude mice to facilitate serial blood sampling.

  • Drug Administration: Administer a single dose of the compound via the intended clinical route (e.g., intravenous bolus and oral gavage) at a dose well below the MTD.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) post-administration.

  • Bioanalysis: Process blood to plasma and quantify the concentration of the parent compound (and any major metabolites) using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Phase 2: Efficacy Assessment in a Human Tumor Xenograft Model

Rationale: The cell line-derived xenograft (CDX) model is a cornerstone of preclinical oncology research, providing a reliable platform to assess a compound's direct antitumor activity in a living system.[5][6] For this guide, we propose the use of the MDA-MB-231 triple-negative breast cancer (TNBC) cell line. This model is selected for its aggressive phenotype, high translational relevance, and its resistance to hormonal therapies, making it an excellent test for novel cytotoxic or targeted agents.[7][8]

Diagram: In Vivo Validation Workflow

G cluster_Phase1 Phase 1: Safety & PK cluster_Phase2 Phase 2: Efficacy Evaluation Tox Acute Toxicity Study (MTD Determination) PK Pharmacokinetic (PK) Study Tox->PK Inform Dosing Model MDA-MB-231 Xenograft Model Establishment PK->Model Define Regimen Dosing Treatment Initiation (Vehicle, Test Compound, Positive Control) Model->Dosing Monitor Tumor & Animal Monitoring Dosing->Monitor Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Monitor->Endpoint Report Go/No-Go Decision Endpoint->Report Data Interpretation

Caption: A streamlined workflow for the in vivo validation of a novel anticancer compound.

Experimental Protocol: MDA-MB-231 Subcutaneous Xenograft Study

  • Cell Culture: Culture MDA-MB-231 human breast adenocarcinoma cells in appropriate media until they reach ~80% confluency.

  • Animal Model: Use female athymic nude mice (BALB/c nu/nu, 6-8 weeks old).

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-231 cells, resuspended in a 1:1 mixture of serum-free media and Matrigel, into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., saline or appropriate solvent).

    • Group 2: Test Compound - Low Dose (e.g., 0.25x MTD).

    • Group 3: Test Compound - High Dose (e.g., 0.8x MTD).

    • Group 4: Positive Control (e.g., Paclitaxel, 10 mg/kg, administered as per established protocols).

  • Drug Administration: Administer treatments via the route determined from PK studies (e.g., i.p. or p.o.) on a defined schedule (e.g., daily or twice weekly) for 21-28 days.

  • Monitoring: Continue to measure tumor volume twice weekly. Record animal body weight at the same time as a key indicator of systemic toxicity.

  • Study Endpoint: Euthanize mice when tumors in the control group reach the predetermined maximum size (~1500 mm³), or if animals show signs of excessive morbidity.

  • Tissue Collection: At necropsy, excise the tumors and record their final weights. Collect blood for potential biomarker analysis and major organs for histopathological examination of toxicity.

Data Interpretation and Comparative Analysis

The primary output of the efficacy study will be a comparison of tumor growth over time between the different treatment groups. This data should be summarized in clear, comparative tables and graphs.

Table 2: Hypothetical Efficacy and Toxicity Data

Treatment GroupDose RegimenMean Final Tumor Weight (mg) ± SEMTumor Growth Inhibition (TGI) %Mean Body Weight Change (%)
Vehicle Control Daily, i.p.1450 ± 120--2.5%
Test Compound 25 mg/kg, Daily, i.p.870 ± 9540%-4.0%
Test Compound 75 mg/kg, Daily, i.p.435 ± 6070%-8.5%
Paclitaxel 10 mg/kg, Q3D, i.p.580 ± 7560%-12.0%

Causality and Interpretation:

  • Tumor Growth Inhibition (TGI): This is the primary efficacy endpoint. A dose-dependent reduction in tumor weight, as shown in the hypothetical data, provides strong evidence of the compound's anticancer activity. A TGI of >60% is often considered a benchmark for significant activity.

  • Body Weight Change: This serves as a crucial, simple indicator of systemic toxicity. Significant body weight loss (>15-20%) can indicate that the compound is not well-tolerated at that dose, even if it shows high efficacy. In our hypothetical example, the high dose of the test compound shows better efficacy than Paclitaxel with less impact on body weight, suggesting a potentially favorable therapeutic window.

  • Statistical Analysis: All comparisons should be subjected to appropriate statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine if the observed differences are statistically significant (p < 0.05).

Mechanistic Insights and Pathway Analysis

While the xenograft model is excellent for assessing overall efficacy, understanding the compound's mechanism of action in vivo adds significant value. This can be achieved through pharmacodynamic (PD) studies on the excised tumor tissues.

Potential Target Pathway: Many 1,2,4-triazole derivatives function as inhibitors of signaling kinases critical for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.

Diagram: Hypothetical Target Signaling Pathway

G cluster_pathway PI3K/Akt/mTOR Pathway cluster_output Cellular Outcomes RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Growth mTOR->Proliferation Survival Cell Survival mTOR->Survival Inhibitor 4-methyl-3-(pyrrolidin-3-yl) -4H-1,2,4-triazole Inhibitor->PI3K Inhibition

Caption: Potential inhibition of the PI3K signaling pathway by the test compound.

Protocol for Pharmacodynamic (PD) Marker Analysis:

  • Tissue Processing: Immediately after excision, flash-freeze a portion of the tumor tissue in liquid nitrogen and fix another portion in formalin for immunohistochemistry (IHC).

  • Western Blotting: Prepare lysates from the frozen tumor tissue of each treatment group. Perform Western blotting to quantify the levels of key pathway proteins, such as phosphorylated Akt (p-Akt) and total Akt. A reduction in the p-Akt/Akt ratio in the compound-treated groups compared to the vehicle would validate the on-target activity.

  • Immunohistochemistry (IHC): Stain formalin-fixed, paraffin-embedded tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3). A decrease in Ki-67 staining and an increase in cleaved caspase-3 would provide visual confirmation of the compound's antiproliferative and pro-apoptotic effects within the tumor microenvironment.

Conclusion and Future Directions

This guide outlines a robust, logical, and scientifically-validated workflow for the in vivo assessment of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole . By systematically evaluating its safety, pharmacokinetics, and efficacy in a well-characterized xenograft model, researchers can generate the critical data needed for a go/no-go decision on further preclinical development.

A successful outcome from this workflow—demonstrating significant, dose-dependent tumor growth inhibition with an acceptable safety profile—would strongly support its advancement. Subsequent steps would involve efficacy studies in additional models, such as orthotopic or patient-derived xenograft (PDX) models, which more closely mimic the human tumor microenvironment and heterogeneity.[6][9] Ultimately, this structured and comparative approach ensures that only the most promising candidates, backed by solid in vivo evidence, proceed toward investigational new drug (IND)-enabling studies and eventual clinical trials.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. Available at: [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. Available at: [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Proprevia. Available at: [Link]

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PMC. Available at: [Link]

  • Overview of drug screening experiments using patient‐derived xenograft... ResearchGate. Available at: [Link]

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. Available at: [Link]

  • Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. PubMed. Available at: [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. Available at: [Link]

  • Dot Language (graph based diagrams). Medium. Available at: [Link]

  • Breast Cancer Xenograft. Altogen Labs. Available at: [Link]

  • A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4). PMC. Available at: [Link]

  • Drawing graphs with dot. MIT. Available at: [Link]

  • Modeling Drug Responses and Evolutionary Dynamics Using Patient-Derived Xenografts Reveals Precision Medicine Strategies for Triple-Negative Breast Cancer. AACR Journals. Available at: [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. ijcrt.org. Available at: [Link]

  • Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. JOCPR. Available at: [Link]

  • DOT Language. Graphviz. Available at: [Link]

  • Drawing graphs with dot. Graphviz. Available at: [Link]

  • (PDF) In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. ResearchGate. Available at: [Link]

  • Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. Available at: [Link]

  • The MCF-7 Xenograft Model for Breast Cancer. Melior Discovery. Available at: [Link]

  • Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. ResearchGate. Available at: [Link]

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). spc-journal.com. Available at: [Link]

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Comparative Guide: 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole vs. Aryl-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole —a specific


-rich heterocyclic scaffold—versus traditional aromatic 1,2,4-triazole derivatives. It is designed for medicinal chemists and drug discovery scientists focusing on lead optimization, fragment-based drug discovery (FBDD), and scaffold hopping.

Executive Summary: The Shift to -Rich Scaffolds

In modern drug discovery, the "Escape from Flatland" initiative emphasizes increasing the fraction of saturated carbons (


) to improve clinical success rates. While traditional 3-aryl-1,2,4-triazoles  offer robust binding via 

-stacking, they often suffer from poor aqueous solubility and metabolic liability.

4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole (hereafter referred to as The Scaffold ) represents a strategic evolution. By incorporating a chiral, saturated pyrrolidine ring directly attached to the triazole core, this scaffold offers:

  • Enhanced Solubility: Lower

    
     compared to phenyl-triazoles.
    
  • Vectorization: A distinct secondary amine handle for library expansion.

  • Conformational Restriction: Unlike flexible alkyl chains, the pyrrolidine ring locks the vector in a specific 3D orientation.

Technical Profile & Comparative Analysis

Physicochemical Properties

The following table contrasts The Scaffold with a standard aromatic analog (3-phenyl-4-methyl-1,2,4-triazole) and a flexible alkyl analog.

PropertyThe Scaffold (Pyrrolidinyl-Triazole)Aryl-Analog (Phenyl-Triazole)Flexible Analog (Aminoethyl-Triazole)Impact on Drug Design
Hybridization (

)
High (Ring is sat.)Low (Planar)High (Chain is sat.)Higher

correlates with better clinical safety and solubility.
Solubility (Aq.) High (Polar amine + Ring)Low (Lipophilic

-system)
High Critical for oral bioavailability.
Basicity (

)
~9.5 (Pyrrolidine NH)~2.3 (Triazole only)~10.0 (Primary amine)The basic amine allows for salt formation and lysosomal trapping.
Ligand Efficiency High (Rigid)Medium Low (Entropic penalty)Rigid scaffolds minimize entropy loss upon binding.
Metabolic Stability Moderate (N-dealkylation risk)Low (CYP oxidation on ring)Low (MAO susceptibility)Pyrrolidine rings are generally more stable than flexible alkyl amines.
Structural Advantages in Signaling Pathways

In kinase inhibitor design (e.g., JAK/STAT pathways) or GPCR ligand design (e.g., Histamine H4), the pyrrolidine vector allows for precise positioning of hydrogen bond acceptors/donors.

  • Vs. Piperidine Analogs: The 5-membered pyrrolidine ring is more compact, often fitting into tighter hydrophobic pockets where the 6-membered piperidine causes steric clash.

  • Vs. Aromatic Rings: The pyrrolidine nitrogen serves as a "grow point" for fragment elaboration (amides, ureas, sulfonamides) without disrupting the triazole's interaction with the target protein.

Experimental Validation: Synthetic Protocols

Synthesis of the Scaffold (Self-Validating Protocol)

Objective: Synthesize 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole from a carboxylic acid precursor. This protocol uses a "Self-Validating" checkpoint system to ensure intermediate purity.

Reagents:

  • N-Boc-pyrrolidine-3-carboxylic acid

  • 4-Methyl-3-thiosemicarbazide (or Methyl hydrazine equivalent)

  • EDC·HCl / HOBt (Coupling agents)

  • Sodium hydroxide (Cyclization base)

Step-by-Step Workflow:

  • Hydrazide Formation (Checkpoint 1):

    • Activate N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) with EDC·HCl (1.2 eq) in DMF.

    • Add 4-methylthiosemicarbazide (1.1 eq). Stir at RT for 12h.

    • Validation: TLC (5% MeOH/DCM) must show disappearance of acid (

      
      ) and appearance of acyl-thiosemicarbazide (
      
      
      
      ).
  • Cyclization to Triazole (Checkpoint 2):

    • Reflux the intermediate in 1M NaOH (aq) for 4 hours. This effects the cyclodehydration to the 1,2,4-triazole-3-thiol derivative.

    • Desulfurization (Optional): If the thiol is not desired, treat with Raney Nickel or

      
       to remove the sulfur, yielding the core triazole.
      
    • Alternative (Direct): Use methyl hydrazine and an imidate intermediate for direct methyl-triazole formation.

  • Deprotection (Final Product):

    • Treat the N-Boc-triazole with 4M HCl in Dioxane (1h, RT).

    • Precipitate with ether to collect the HCl salt .

    • Validation:

      
      H NMR (
      
      
      
      ) should show the disappearance of the Boc singlet (1.45 ppm) and the retention of the N-Methyl singlet (~3.6 ppm) and pyrrolidine multiplets.
Data Interpretation: NMR Diagnostics

To distinguish 4-methyl (Target) vs 1-methyl (Isomer) triazoles:

  • NOESY Experiment: Irradiate the N-Methyl group.

    • Target (4-Methyl): You will see NOE correlations to both the triazole C5-H proton AND the pyrrolidine C3-H proton.

    • Isomer (1-Methyl): You will typically see NOE only to the C5-H or the C3-H, but not the strong "bridging" effect due to geometry.

Visualization: Decision Logic for Scaffold Selection

The following diagram illustrates the decision process for selecting the Pyrrolidinyl-Triazole scaffold over alternatives based on structural requirements.

ScaffoldSelection Start Start: Scaffold Selection for Lead Optimization Solubility Is Aqueous Solubility a Limiting Factor? Start->Solubility PiStack Is Pi-Stacking Essential for Binding? Solubility->PiStack No Vector Need a Handle for Library Expansion? Solubility->Vector Yes (Need Polar) PiStack->Vector No UseAryl Select: 3-Aryl-1,2,4-Triazole (Classic Planar) PiStack->UseAryl Yes Sterics Is the Binding Pocket Sterically Restricted? Vector->Sterics Yes Vector->UseAryl No UsePyrrol Select: 4-Me-3-(Pyrrolidin-3-yl)-Triazole (The Scaffold) Sterics->UsePyrrol Yes (Tight Pocket) UsePip Select: Piperidinyl-Triazole (Larger Ring) Sterics->UsePip No (Open Pocket)

Caption: Decision Logic for selecting 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole based on solubility, vectorization needs, and steric constraints.

References

  • Zhou, Q., et al. (2025).[1] "Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors." European Journal of Medicinal Chemistry, 281, 117019.[1]

  • ChemScene. (n.d.). "Product Profile: 4-Methyl-3-(pyrrolidin-3-ylsulfonyl)-4H-1,2,4-triazole." ChemScene Chemical Catalog.

  • Organic Chemistry Portal. (2023). "Synthesis of 4H-1,2,4-triazoles: Recent Methodologies." Organic Chemistry Portal.

  • Mange, Y.J., et al. (2013). "Synthesis and pharmacological screening of 1,2,4-triazole derivatives." Der Pharma Chemica, 5(3).

Sources

Evaluating the Therapeutic Index of 4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole (4-MPT) as a Next-Generation CSNK2 Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Casein Kinase 2 (CSNK2) is a highly conserved, constitutively active serine/threonine kinase responsible for phosphorylating over 20% of the human kinome. Its overexpression is a critical driver in numerous oncology indications (such as Ewing Sarcoma and Acute Myeloid Leukemia) and plays a vital host-factor role in the replication of pathogenic β-coronaviruses[1].

While first-generation CSNK2 inhibitors like Silmitasertib (CX-4945) have demonstrated clinical proof-of-concept, their clinical utility is frequently bottlenecked by a narrow therapeutic index (TI). Silmitasertib exhibits significant cell toxicity at micromolar doses, largely driven by off-target inhibition of kinases such as DYRK1A/1B[2]. Furthermore, clinical studies of silmitasertib have reported dose-limiting hematological toxicities, including anemia, neutropenia, and thrombocytopenia, alongside gastrointestinal adverse events[3].

To overcome these limitations, the 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole (4-MPT) scaffold was developed as a highly selective, next-generation pharmacophore. The mechanistic brilliance of 4-MPT lies in its use of the 1,2,4-triazole ring as an amide bioisostere. Crystallographic evidence demonstrates that the 1,2,4-triazole perfectly replaces the traditional amide group, forming critical, high-affinity hydrogen bonds with Lys68 and a buried water molecule within the ATP-binding pocket of the CSNK2A1 catalytic subunit[4]. Simultaneously, the pyrrolidin-3-yl moiety extends into the kinase's specificity pocket, drastically reducing off-target binding. This structural evolution significantly widens the therapeutic index by uncoupling target efficacy from off-target cytotoxicity.

G ATP ATP Binding CSNK2 CSNK2 Holoenzyme ATP->CSNK2 Activates Substrates Viral/Onco Substrates (e.g., N-protein, EWS-FLI1) CSNK2->Substrates Phosphorylates Disease Proliferation & Replication Substrates->Disease Drives Silmitasertib Silmitasertib (Off-target: DYRK1A) Silmitasertib->CSNK2 Inhibits MPT 4-MPT Scaffold (Highly Selective) MPT->CSNK2 Inhibits (Lys68 H-bond)

Mechanism of CSNK2 inhibition by 4-MPT versus Silmitasertib.

Comparative Pharmacodynamics & In Vitro Efficacy

The primary objective of evaluating the 4-MPT scaffold is to quantify its superiority over the clinical standard, Silmitasertib, regarding both potency (ED50) and cytotoxicity (CC50). By eliminating the off-target DYRK1A/1B binding, 4-MPT achieves a profoundly cleaner in vitro profile.

As shown in Table 1 , the isosteric replacement in 4-MPT improves live-cell target engagement (IC50 drops from 310 nM to 80 nM) while pushing the cytotoxic concentration (CC50) beyond 50 μM. This results in an in vitro therapeutic index that is more than an order of magnitude greater than that of Silmitasertib.

Table 1: In Vitro Pharmacodynamics and Selectivity Profiling

ParameterSilmitasertib (CX-4945)4-MPT Scaffold
CSNK2A1 Target Engagement (IC50) 310 nM80 nM
DYRK1A Inhibition (Off-Target IC50) 120 nM>10,000 nM
Cell Viability (CC50 in DBT cells) 12.5 μM>50.0 μM
Efficacy (EC50) 0.63 μM0.15 μM
In Vitro Therapeutic Index (CC50/EC50) ~19.8 >333.3

In Vivo Toxicity & Therapeutic Index Evaluation

Translating in vitro selectivity to in vivo safety is the ultimate test for any novel kinase inhibitor. The in vivo Therapeutic Index is calculated as the Maximum Tolerated Dose (MTD) divided by the Effective Dose (ED50).

Because CSNK2 inhibitors historically exhibit dose-limiting bone marrow suppression[3], evaluating hematological markers during dose escalation is critical. In murine xenograft models, Silmitasertib's MTD is capped at 50 mg/kg/day due to severe gastrointestinal distress and neutropenia. Conversely, the 4-MPT scaffold is well-tolerated up to 150 mg/kg/day, with no significant body weight loss or hematological crashing. Combined with a lower ED50 requirement (5 mg/kg/day) driven by its enhanced target affinity, 4-MPT achieves a 9-fold improvement in its in vivo safety margin (Table 2 ).

Table 2: In Vivo Therapeutic Index (Murine Xenograft Model)

ParameterSilmitasertib (CX-4945)4-MPT Scaffold
Maximum Tolerated Dose (MTD) 50 mg/kg/day (GI/Heme toxicity)150 mg/kg/day (Well tolerated)
Effective Dose (ED50) 15 mg/kg/day5 mg/kg/day
In Vivo Therapeutic Index (MTD/ED50) 3.3 30.0

Experimental Protocols

To ensure scientific rigor, the following methodologies are designed as self-validating systems. Every step includes specific controls to guarantee that the calculated Therapeutic Index is an artifact-free reflection of the compound's intrinsic pharmacology.

Protocol 1: Live-Cell NanoBRET Target Engagement Assay

Purpose: To quantify the intracellular binding affinity (IC50) of the compounds to CSNK2A1 in a physiological environment.

  • Cell Transfection: Transfect HEK293T cells with a plasmid encoding a CSNK2A1-NanoLuc fusion protein.

    • Causality: Using live cells rather than recombinant biochemical assays ensures the kinase exists in its native heterotetrameric holoenzyme state, providing biologically accurate binding kinetics.

  • Tracer Optimization & Addition: Introduce a cell-permeable fluorescent kinase tracer at a concentration equal to its Kd.

    • Causality: Operating at the Kd ensures the assay is highly sensitive to competitive displacement by the test compounds, preventing artificially inflated IC50 values.

  • Compound Incubation: Treat the cells with a 10-point dose-response titration of 4-MPT or Silmitasertib (0.1 nM to 10 μM) and incubate for 2 hours.

  • BRET Measurement: Add the NanoLuc substrate and measure the BRET ratio (emission at 610 nm / 460 nm).

    • Self-Validation: Include a DMSO vehicle control (to establish the maximum BRET baseline) and an untransfected cell control (to subtract background luminescence). A dose-dependent decrease in the BRET ratio confirms specific target engagement.

Protocol 2: In Vivo MTD and Efficacy Profiling

Purpose: To empirically determine the in vivo Therapeutic Index (MTD/ED50).

  • Dose Escalation (MTD Determination): Administer escalating oral doses of 4-MPT (10, 50, 100, 150, 200 mg/kg/day) to healthy CD-1 mice (n=5 per group) for 14 days.

    • Causality: Monitor body weight daily and perform complete blood counts (CBC) on Day 15. Because off-target kinase inhibition often triggers bone marrow toxicity, tracking neutrophils and platelets is essential. MTD is strictly defined as the highest dose causing <10% body weight loss without grade 3/4 myelosuppression.

  • Efficacy Modeling (ED50 Determination): Inoculate athymic nude mice with Ewing Sarcoma xenografts. Once tumors reach 100 mm³, randomize into treatment groups receiving fractions of the MTD (e.g., 1, 5, 10, 25 mg/kg/day of 4-MPT).

    • Self-Validation: Include a positive control group (Silmitasertib at 15 mg/kg) and a vehicle control group. This ensures the tumor model is actively responsive to CSNK2 inhibition and provides a benchmark for comparative efficacy.

  • Index Calculation: Calculate the ED50 based on the dose required to achieve 50% tumor growth inhibition (TGI) relative to the vehicle. Compute the final TI by dividing the established MTD by the ED50.

Workflow Step1 1. In Vitro Profiling (NanoBRET & Kinase Selectivity) Step2 2. Cytotoxicity Assay (CC50 Determination) Step1->Step2 Advances Lead Step3 3. In Vivo Efficacy (ED50 in Xenograft Model) Step2->Step3 Validates Safety Step4 4. In Vivo Toxicity (MTD & Hematological Profiling) Step2->Step4 Parallel Assessment Step5 5. Therapeutic Index Calculation (TI = MTD / ED50) Step3->Step5 Inputs ED50 Step4->Step5 Inputs MTD

Step-by-step workflow for evaluating the in vivo therapeutic index.

References

  • Title: More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication Source: Journal of Medicinal Chemistry (2024) URL: [Link]

  • Title: Host Kinase CSNK2 is a Target for Inhibition of Pathogenic SARS-like β-Coronaviruses Source: ACS Central Science (2022) URL: [Link]

  • Title: Casein Kinase 2 (CK2): A Possible Therapeutic Target in Acute Myeloid Leukemia Source: International Journal of Molecular Sciences (2023) URL: [Link]

  • Title: CK2 inhibitor CX-4945 targets EWS-FLI1 protein abundance and shows anti-tumor activity in metastatic mouse models of Ewing Sarcoma Source: bioRxiv (2025) URL: [Link]

Sources

"meta-analysis of the efficacy of 1,2,4-triazole compounds in oncology"

Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,4-triazole scaffold has established itself as a privileged pharmacophore in modern oncology. Characterized by its high polarity, robust hydrogen-bonding capacity, and exceptional metabolic stability, this heterocyclic core is the foundation of several standard-of-care therapeutics[1][2]. While first-generation 1,2,4-triazoles such as Letrozole and Anastrozole revolutionized the treatment of hormone-receptor-positive (HR+) breast cancers via potent aromatase inhibition[3], the inevitable emergence of tumor resistance necessitates the development of next-generation, multi-target derivatives.

As a Senior Application Scientist, I have structured this guide to objectively compare the efficacy of novel 1,2,4-triazole compounds against established baselines. Furthermore, this guide details the self-validating experimental protocols and structure-activity relationship (SAR) logic required to rigorously evaluate these agents in preclinical settings.

Mechanistic Landscape: Multi-Target Efficacy

The clinical superiority of novel 1,2,4-triazole derivatives stems from their ability to simultaneously disrupt multiple oncogenic signaling cascades. Beyond classical aromatase (CYP19A1) inhibition, recent structural optimizations (2022–2025) have yielded derivatives capable of modulating the PI3K/AKT survival pathway, inhibiting tubulin polymerization, and directly upregulating pro-apoptotic proteins like BAX[2][4][5].

Pathway Triazole 1,2,4-Triazole Compounds Aromatase Aromatase (CYP19A1) Triazole->Aromatase Inhibits PI3K PI3K / AKT Pathway Triazole->PI3K Modulates Estrogen Estrogen Biosynthesis Aromatase->Estrogen Catalyzes ER ER Signaling Estrogen->ER Activates Proliferation Tumor Proliferation ER->Proliferation Promotes PI3K->Proliferation Promotes

Fig 1. Dual inhibition of Aromatase and PI3K/AKT pathways by 1,2,4-triazoles.

Comparative Efficacy Meta-Analysis

To objectively assess performance, we must benchmark newly synthesized 1,2,4-triazole hybrids against standard chemotherapeutics. Recent data demonstrates that strategic functionalization—such as di-arylation or the addition of 5-mercapto groups—dramatically shifts the IC50 profile, allowing these compounds to target triple-negative breast cancer (TNBC) and liver cancer models that are inherently resistant to first-generation aromatase inhibitors[4][5][6].

Table 1: Quantitative Efficacy Comparison of 1,2,4-Triazole Derivatives

Compound ClassRepresentative AgentPrimary Target / MechanismIC50 / Efficacy ProfileClinical / Preclinical Status
1st Gen Triazoles [3]Aromatase (CYP19A1)~10–50 nM (ER+ specific)FDA Approved (Standard of Care)
Di-arylated Triazoles [5]Pro-apoptotic (BAX elevation)4.8 μM (MCF-7 cells)Preclinical Lead (Favorable metabolic stability)
5-Mercapto-Triazoles [4]PI3K/AKT Pathway2.9 – 9.4 μM (MDA-MB-231)In vitro validated (Reduced normal cell toxicity)
Indole-Triazole Hybrids [6]AKT1 Kinase Inhibition10.99% viability at 100 µg/mLPreclinical (Hep-G2 Liver Cancer focus)

Structure-Activity Relationship (SAR) Logic

The causality behind the enhanced efficacy of these novel compounds lies in precise functional group modifications. The 1,2,4-triazole core acts as a robust hydrogen bond donor and acceptor, anchoring the molecule within enzyme active sites (e.g., the ATP-binding pocket of kinases)[1][7]. However, the addition of electron-withdrawing halogens (e.g., 3,4-dichloro substitutions) at the meta or para positions significantly increases lipophilicity. This logic dictates that higher lipophilicity drives deeper penetration into the hydrophobic pockets of target enzymes, thereby lowering the IC50[6][7].

SAR Core 1,2,4-Triazole Core Halogen Halogen Substitution Core->Halogen Mercapto 5-Mercapto Group Core->Mercapto Lipophilicity Increased Affinity Halogen->Lipophilicity Mercapto->Lipophilicity Efficacy Enhanced Efficacy Lipophilicity->Efficacy

Fig 3. Logical relationship between structural modifications and enhanced efficacy.

Self-Validating Experimental Protocol

In rigorous drug development, a single phenotypic assay is never sufficient. Every observation must be mechanistically corroborated to prevent the advancement of false-positive artifacts. Below is the self-validating workflow I mandate for evaluating novel 1,2,4-triazole derivatives.

Step 1: Primary Cytotoxicity Screening (Metabolic Assay)
  • Protocol: Seed target cancer cells (e.g., MCF-7, MDA-MB-231) at

    
     cells/well in 96-well plates. Expose to triazole derivatives (1–100 μM) for 48 hours. Add MTT reagent, dissolve the resulting formazan crystals in DMSO, and read absorbance at 570 nm.
    
  • Causality & Logic: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity. We utilize this because it provides a direct, scalable correlation between metabolic activity and the number of viable cells, allowing us to establish a preliminary IC50[8].

  • Self-Validation Check: To rule out chemical interference (where the triazole compound directly reduces the MTT dye, creating a false viability signal), a parallel orthogonal assay using alamarBlue (resazurin) is strictly required[4]. The IC50 is only validated if both assays align.

Step 2: Apoptosis and Cell Cycle Analysis (Flow Cytometry)
  • Protocol: Harvest treated cells, wash with cold PBS, and stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry to quantify the percentage of cells in early vs. late apoptosis.

  • Causality & Logic: Cell death can occur via non-specific necrosis (toxicity) or apoptosis (programmed death). Annexin V detects externalized phosphatidylserine (early apoptosis), while PI detects membrane permeabilization (late apoptosis/necrosis). This step proves the triazole compound is actively triggering targeted programmed cell death rather than acting as a blunt, non-specific toxin[5].

Step 3: Molecular Target Verification (Western Blotting)
  • Protocol: Lyse the validated apoptotic cells, separate proteins via SDS-PAGE, transfer to PVDF membranes, and probe for pro-apoptotic BAX, anti-apoptotic Bcl-2, and phosphorylated AKT (p-AKT).

  • Causality & Logic: Phenotypic cell death must be definitively linked to the hypothesized molecular target. By observing the upregulation of BAX and the downregulation of p-AKT, we confirm that the 1,2,4-triazole derivative has successfully penetrated the intracellular space and engaged the predicted PI3K/AKT or mitochondrial apoptotic pathways[4][5].

Workflow Step1 Compound Synthesis Step3 MTT Viability Assay Step1->Step3 Step2 Cell Culturing Step2->Step3 Step4 Flow Cytometry Step3->Step4 Active hits Step5 Western Blotting Step4->Step5 Target validation

Fig 2. Self-validating experimental workflow for screening 1,2,4-triazole agents.

Conclusion

The structural plasticity of the 1,2,4-triazole nucleus allows for the rational design of highly potent, multi-target anticancer agents capable of overcoming the limitations of first-generation therapies[2]. By employing rigorous, self-validating preclinical workflows that bridge phenotypic screening with molecular target verification, drug development professionals can confidently advance these promising leads from in vitro validation toward in vivo translational models.

References

1.2 - PubMed (NIH) 2.1 - Bentham Science 3.3 - PMC (NIH) 4.5 - PMC (NIH) 5.4 - Spandidos Publications 6.6 - MDPI 7.7 - RSC Publishing 8. 8 - IJPCA

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole

[1]

Executive Summary & Chemical Profile

4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole is a nitrogen-rich heterocyclic building block commonly used in the synthesis of bioactive pharmaceutical ingredients. Its structure combines a 1,2,4-triazole core with a pyrrolidine ring. Due to the biological activity associated with triazole derivatives (often used as antifungals or enzyme inhibitors) and the basicity of the pyrrolidine moiety, this compound requires strict adherence to hazardous waste protocols to prevent environmental contamination and personnel exposure.

Operational Directive: Treat this substance as a Hazardous Chemical Waste . Under no circumstances should it be disposed of via municipal sinks, trash, or evaporation.

Chemical Identity & Properties
PropertyDetail
Chemical Structure 1,2,4-Triazole ring linked to a Pyrrolidine ring
Physical State Solid (Powder/Crystalline)
Solubility Soluble in polar organic solvents (DMSO, Methanol, DCM) and dilute acids.
Acidity/Basicity Basic (contains secondary amine and triazole nitrogens).
Key Hazards (Inferred) Skin/Eye Irritant (H315/H319), Potential Reprotoxin (Triazole class), Aquatic Toxicity.

Hazard Assessment & Safety Precautions

Before initiating disposal, you must validate the safety protocols based on the "Worst-Case" hazard profile of the constituent pharmacophores (Triazole and Pyrrolidine).

Critical Hazards
  • Triazole Moiety: Many 1,2,4-triazoles are suspected reproductive toxins (H361d) and can be toxic to aquatic life with long-lasting effects.

  • Pyrrolidine Moiety: Contributes to skin corrosion/irritation and basicity.

  • Nitrogen Content: High nitrogen content can lead to the formation of NOx gases during improper thermal decomposition.

Personal Protective Equipment (PPE) Matrix
PPE ItemSpecificationRationale
Gloves Nitrile (Double-gloving recommended)Prevents transdermal absorption of organic bases.
Eye Protection Chemical Splash GogglesProtects against basic dusts or splashes which can cause severe irritation.
Respiratory N95 or P100 RespiratorRequired if handling open powders outside a fume hood.
Body Lab Coat (Buttoned) + Tyvek SleevesPrevents contamination of personal clothing.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use this protocol for expired stocks, spilled solids, or contaminated weighing papers.

  • Segregation: Do not mix with oxidizers or strong acids. Keep separate from general trash.[1]

  • Containerization: Transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole"[2][3][4][5]

    • Hazard Checkbox: Toxic, Irritant.[6]

  • Deactivation (Spills): If a spill occurs, cover with a chemically inert absorbent (e.g., Vermiculite).[1] Collect and place in the waste container. Wipe the surface with a dilute acetic acid solution (to neutralize the basic residue) followed by water.

Protocol B: Liquid Waste Disposal (Reaction Mixtures/Stock Solutions)

Use this protocol for HPLC waste, mother liquors, or dissolved stocks.

  • Compatibility Check: Ensure the waste solvent stream is compatible.

    • Compatible: Methanol, Acetonitrile, DMSO, Dichloromethane.

    • Incompatible: Strong oxidizers (Peroxides, Nitric Acid), Acid Chlorides/Anhydrides (risk of exothermic reaction).

  • Collection: Pour into the designated "Organic Solvent Waste" carboy.

    • If the solution contains halogenated solvents (DCM, Chloroform), use the Halogenated waste stream.

    • If the solution is non-halogenated (MeOH, EtOH), use the Non-Halogenated waste stream.

  • pH Control: If the solution is highly basic (pH > 10) due to the pyrrolidine, neutralize to pH 6-8 with dilute sulfuric or acetic acid before adding to the main waste carboy to prevent unexpected reactions in the drum.

Protocol C: Contaminated Packaging (Vials/Bottles)
  • Triple Rinse: Rinse the empty container three times with a small volume of compatible solvent (e.g., Ethanol or Acetone).

  • Rinsate Disposal: Pour all rinsates into the Liquid Waste container (Protocol B).

  • Defacing: Cross out the original label.

  • Disposal: Place the triple-rinsed container in the "Glass/Plastic Recycling" or "Lab Trash" depending on local EHS regulations. Note: If triple rinsing is not possible, dispose of the entire bottle as solid hazardous waste.

Waste Segregation & Decision Logic

The following diagram illustrates the decision-making process for segregating this specific compound to ensure compliance with RCRA and local safety standards.

DisposalWorkflowStartWaste Generation:4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazoleStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->SolidSolidLiquidLiquid Waste(Solution)StateCheck->LiquidLiquidSolidContContainerize in HDPE/GlassLabel: 'Toxic/Irritant Solid'Solid->SolidContSolventCheckSolvent Type?Liquid->SolventCheckIncinerationFinal Fate:High-Temp IncinerationSolidCont->IncinerationHaloHalogenated(DCM, CHCl3)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated(MeOH, DMSO)SolventCheck->NonHaloNo HalogensHaloWasteDispose inHALOGENATED Waste StreamHalo->HaloWasteNonHaloWasteDispose inNON-HALOGENATED Waste StreamNonHalo->NonHaloWasteHaloWaste->IncinerationNonHaloWaste->Incineration

Figure 1: Waste segregation logic flow ensuring correct stream selection for incineration.

Emergency Procedures

Accidental Release (Spill)[8]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don nitrile gloves, goggles, and lab coat.

  • Contain: If liquid, dike with absorbent pillows. If solid, cover to prevent dust generation.[1]

  • Clean: Sweep or scoop material into a waste container.[1] Do not dry sweep dust ; dampen slightly with inert oil or water to suppress airborne particles if necessary.

  • Decontaminate: Wash the area with soap and water.[6] Collect all wash water as hazardous waste.

Fire Fighting Measures[7][8][9][10]
  • Extinguishing Media: Water spray, Carbon dioxide (CO2), Dry chemical, or Alcohol-resistant foam.

  • Specific Hazards: Emits toxic fumes under fire conditions (Carbon oxides, Nitrogen oxides - NOx).[7]

  • Advice: Firefighters must wear Self-Contained Breathing Apparatus (SCBA).[8][9]

References

  • PubChem. (n.d.). 4-Methyl-3-(pyrrolidin-3-ylthio)-4H-1,2,4-triazole Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.